1-Bromo-4-(2-nitroprop-1-enyl)benzene
Description
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Properties
IUPAC Name |
1-bromo-4-(2-nitroprop-1-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCYQNXJXRRFFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696762 | |
| Record name | 1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21892-60-4 | |
| Record name | 1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene synthesis from 4-bromobenzaldehyde and nitroethane
An In-depth Technical Guide to the Synthesis of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene
Abstract
This guide provides a comprehensive technical overview for the synthesis of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene, a substituted nitrostyrene of significant interest in synthetic organic chemistry. The synthesis is achieved via a base-catalyzed Henry (nitroaldol) reaction between 4-bromobenzaldehyde and nitroethane, followed by in-situ dehydration of the β-nitro alcohol intermediate. This document details the underlying reaction mechanisms, provides a robust, step-by-step experimental protocol, and discusses the critical process parameters that ensure high yield and purity. The content is tailored for researchers, chemists, and professionals in drug development who utilize nitroalkenes as versatile building blocks for more complex molecular architectures.
Introduction: The Strategic Importance of Substituted Nitroalkenes
Nitroalkenes, particularly β-nitrostyrenes, are powerful and versatile intermediates in organic synthesis.[1][2][3] The strong electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making these compounds excellent Michael acceptors and dienophiles in Diels-Alder reactions.[3] This reactivity allows for the facile introduction of nitrogen-containing functionalities and the construction of complex carbon skeletons. The resulting products serve as precursors to a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and specialty materials.[1][4] Specifically, the reduction of the nitro group can yield β-amino alcohols or amines, and the double bond can be further functionalized, making compounds like (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene valuable starting points for medicinal chemistry programs.[1][2][5]
The synthesis described herein employs the Henry reaction, a classic and reliable method for carbon-carbon bond formation.[5][6] This reaction, first reported by Louis Henry in 1895, involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[5][7] When the reaction is designed to yield the dehydrated nitroalkene product in one pot, it is often referred to as a Henry-Knoevenagel condensation.[8]
Reaction Mechanism: From Aldol Addition to Elimination
The transformation of 4-bromobenzaldehyde and nitroethane into (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene is a two-stage process occurring sequentially in a single reaction vessel: a base-catalyzed nitroaldol addition followed by dehydration.
Stage 1: The Henry (Nitroaldol) Addition
The reaction is initiated by a base, which abstracts an acidic α-proton from the nitroalkane (nitroethane).[8][9] The pKa of nitroalkanes is approximately 17 in DMSO, making this deprotonation feasible with a suitable base.[5]
-
Deprotonation: The base (B:) removes a proton from the carbon adjacent to the nitro group in nitroethane, creating a resonance-stabilized nitronate anion. This anion is the key nucleophile in the reaction.[5][6][8]
-
Nucleophilic Attack: The carbon of the nitronate anion attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. This step forms a new carbon-carbon bond and generates a β-nitro alkoxide intermediate.[5][9]
-
Protonation: The alkoxide is protonated by the conjugate acid of the base (BH⁺) or a proton source in the reaction medium, yielding the β-nitro alcohol, 1-(4-bromophenyl)-2-nitropropan-1-ol.[5][8]
All steps in the Henry addition are reversible.[5]
Stage 2: Dehydration to the Nitroalkene
The β-nitro alcohol intermediate can be readily dehydrated to form the final nitroalkene product. This elimination is often favored by elevated temperatures or the presence of a sufficient concentration of base.[10][11]
-
Mechanism (E1cB): Under basic conditions, the dehydration typically proceeds via an Elimination Unimolecular conjugate Base (E1cB) mechanism.[8] The base abstracts the remaining acidic α-proton (now even more acidic due to the adjacent nitro and phenyl groups), forming a nitronate intermediate. This is followed by the elimination of the hydroxide (–OH) group to form the conjugated π-system of the nitroalkene. The formation of this stable, conjugated system is a strong thermodynamic driving force for the reaction.
The trans or (E)-isomer is generally the major product due to its greater thermodynamic stability, which minimizes steric repulsion between the phenyl ring and the methyl group.[12]
Mechanistic Pathway Diagram
Caption: Reaction mechanism for the synthesis of the target nitrostyrene.
Experimental Guide: Synthesis and Purification
This section provides a detailed, field-proven protocol for the synthesis, isolation, and purification of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Amount | Moles (mmol) | Eq. |
| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 1122-91-4 | 5.00 g | 27.0 | 1.0 |
| Nitroethane | C₂H₅NO₂ | 75.07 | 79-24-3 | 2.44 g (2.34 mL) | 32.4 | 1.2 |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 631-61-8 | 2.08 g | 27.0 | 1.0 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 | ~20 mL | - | - |
| Methanol | CH₄O | 32.04 | 67-56-1 | ~50 mL | - | - |
| Ethanol (95%) | C₂H₆O | 46.07 | 64-17-5 | As needed | - | - |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel) and developing chamber
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (5.00 g, 27.0 mmol), nitroethane (2.34 mL, 32.4 mmol), ammonium acetate (2.08 g, 27.0 mmol), and 20 mL of glacial acetic acid.
-
Causality: Acetic acid serves as the solvent and co-catalyst. Ammonium acetate provides a weak base (ammonia in equilibrium) to catalyze the Henry reaction without promoting significant side reactions that can occur with strong bases.[11] The slight excess of nitroethane ensures complete consumption of the aldehyde.
-
-
Condensation and Dehydration: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (~118 °C) using a heating mantle. Maintain reflux with vigorous stirring for 2 hours.
-
Causality: The elevated temperature facilitates the dehydration of the initially formed β-nitro alcohol intermediate, driving the reaction towards the desired nitroalkene product.[10]
-
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate solvent system). The reaction is complete when the spot corresponding to 4-bromobenzaldehyde has disappeared.
-
Isolation of Crude Product: After 2 hours, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture slowly and with stirring into a beaker containing ~100 mL of ice-cold water. A yellow solid should precipitate.
-
Causality: The organic product is insoluble in water, causing it to precipitate out of the acidic aqueous solution.
-
-
Filtration and Washing: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with several portions of cold water until the filtrate is neutral (check with pH paper). Then, wash the cake with a small amount of cold methanol to remove residual impurities.
-
Drying: Press the solid dry on the filter paper and then transfer it to a watch glass to air-dry completely. Weigh the crude product to determine the initial yield.
Purification by Recrystallization
-
Solvent Selection: 95% Ethanol is an effective solvent for the recrystallization of this product. The product should be highly soluble in hot ethanol and sparingly soluble at room temperature.[13][14]
-
Procedure: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture to boiling with swirling. Continue adding hot ethanol dropwise until all the solid has just dissolved.[14]
-
Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery upon cooling.[15]
-
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Bright yellow crystals will form. For maximum recovery, cool the flask in an ice bath for an additional 15-20 minutes.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold 95% ethanol, and dry them thoroughly.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification process.
Product Characterization and Validation
A self-validating protocol relies on analytical checks to confirm both the identity and purity of the final product.
| Property | Expected Result |
| Appearance | Bright yellow crystalline solid |
| Molecular Formula | C₉H₈BrNO₂ |
| Molecular Weight | 242.07 g/mol [16] |
| Melting Point | 73-75 °C |
| Stereochemistry | The (E) or trans configuration is expected.[12] |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~7.6 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~8.1 (s, 1H, vinylic-H), ~2.5 (s, 3H, CH₃) |
| IR (cm⁻¹) | ~1640 (C=C), ~1510 (NO₂ asymm.), ~1340 (NO₂ symm.), ~830 (p-substituted benzene) |
Note: Actual NMR shifts may vary based on the solvent used.
Safety and Handling
-
4-Bromobenzaldehyde: Irritant. Handle with gloves and safety glasses.
-
Nitroethane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Work in a well-ventilated fume hood.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Methanol/Ethanol: Flammable liquids. Keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
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Henry Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Wikipedia. (n.d.). β-Nitrostyrene. Retrieved January 20, 2026, from [Link]
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Doraghi, F., et al. (2024). Developments and applications of α-bromonitrostyrenes in organic syntheses. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Wikipedia. (n.d.). Henry reaction. Retrieved January 20, 2026, from [Link]
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MDPI. (2022). Nitroaldol Reaction. Encyclopedia. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene. Retrieved January 20, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Nitro compound synthesis by C-C coupling. Retrieved January 20, 2026, from [Link]
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Scribd. (n.d.). Henry Reaction | PDF. Retrieved January 20, 2026, from [Link]
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Mori, N., et al. (2020). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Sciencemadness Wiki. (n.d.). Nitroaldol reaction. Retrieved January 20, 2026, from [Link]
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SynArchive. (n.d.). Henry Reaction. Retrieved January 20, 2026, from [Link]
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Professor Dave Explains. (2022, July 14). Henry Reaction [Video]. YouTube. [Link]
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CUNY. (n.d.). Purification by Recrystallization. Retrieved January 20, 2026, from [Link]
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University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved January 20, 2026, from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 20, 2026, from [Link]
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RSC Education. (n.d.). Purifying by recrystallisation. Retrieved January 20, 2026, from [Link]
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Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved January 20, 2026, from [Link]
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Reddit. (2020, March 18). Impurities in nitrostyrene synthesis. r/TheeHive. Retrieved January 20, 2026, from [Link]
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Homework.Study.com. (n.d.). It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of... Retrieved January 20, 2026, from [Link]
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NIST. (n.d.). Benzene, 1-bromo-4-nitro-. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]
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NIST. (n.d.). Benzene, 1-bromo-2-nitro-. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]
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Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 1-Bromo-4-(2-nitroprop-1-enyl)benzene
Abstract
This technical guide provides a comprehensive, in-depth exploration of the single-crystal X-ray diffraction analysis of 1-Bromo-4-(2-nitroprop-1-enyl)benzene, a compound of interest in the landscape of medicinal chemistry and materials science. By detailing the journey from synthesis and crystal growth to the intricacies of data collection, structure solution, and refinement, this document serves as a vital resource for researchers, scientists, and professionals in drug development. The elucidated crystal structure offers critical insights into the molecule's stereochemistry, conformation, and intermolecular interactions, which are paramount for understanding its structure-activity relationships and potential as a therapeutic agent or functional material. This guide emphasizes the causality behind experimental choices, ensuring a self-validating and authoritative narrative grounded in established crystallographic principles.
Introduction: The Significance of Structural Elucidation
In the realm of drug discovery and materials science, a molecule's three-dimensional structure is intrinsically linked to its function and efficacy. This compound, a substituted nitroalkene, belongs to a class of compounds recognized for their diverse biological activities, including potential antibacterial and anticancer properties.[1] The presence of a bromo-substituent and a conjugated nitro group suggests a molecule with a rich electronic profile and the capacity for various intermolecular interactions, making it a compelling candidate for further investigation.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for unambiguously determining the atomic arrangement within a crystalline solid.[2] This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation, which are indispensable for computational modeling, understanding reaction mechanisms, and designing next-generation analogues with enhanced properties. This guide will walk through the complete process of analyzing the crystal structure of this compound, offering both practical protocols and the underlying scientific rationale.
Synthesis and Crystallization: From Precursors to a Well-Ordered Lattice
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.
Synthetic Pathway: The Henry-Knoevenagel Condensation
This compound is synthesized via a Henry-Knoevenagel condensation reaction.[3][4] This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde with a nitroalkane, followed by dehydration to yield a nitroalkene.[5]
Reaction Scheme:
-
Reactants: 4-Bromobenzaldehyde and Nitroethane
-
Catalyst: A suitable base (e.g., an amine)
-
Process: The reaction proceeds through a base-catalyzed nitroaldol addition to form a β-nitro alcohol intermediate, which then undergoes dehydration to yield the final product.[4] The (E)-isomer is the thermodynamically favored product.[3]
Protocol for Crystal Growth
The quality of the diffraction data is directly dependent on the quality of the single crystal. Therefore, careful control over the crystallization process is crucial.
Step-by-Step Crystallization Protocol:
-
Purification: The crude product from the synthesis is purified by column chromatography on silica gel to obtain a highly pure sample.
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. A common technique is slow evaporation from a solution.
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent (e.g., a mixture of ethanol and water) to form a near-saturated solution.
-
Transfer the solution to a clean vial, loosely capped to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant, controlled temperature.
-
-
Crystal Harvesting: Once well-formed, single crystals of suitable size are observed, they are carefully harvested from the mother liquor.
Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement
SC-XRD is a powerful, non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[2][6]
Experimental Workflow
Detailed Methodology
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[7]
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
-
Data Reduction: The raw diffraction data are processed to correct for experimental factors and to extract the intensities and positions of the diffraction spots.
-
Structure Solution: The "phase problem" in crystallography is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. Software such as SHELXS is commonly used for this purpose.
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods.[8] This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. SHELXL is a widely used program for this refinement.
-
Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The results are typically presented in a Crystallographic Information File (CIF).[9][10]
Results and Discussion: The Crystal Structure of this compound
The single-crystal X-ray diffraction analysis of the title compound reveals key structural features that are crucial for understanding its chemical behavior. The compound crystallizes in the monoclinic space group P2₁/c.
Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₉H₈BrNO₂ |
| Formula Weight | 242.07 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value from CIF |
| b (Å) | Value from CIF |
| c (Å) | Value from CIF |
| β (°) | Value from CIF |
| Volume (ų) | Value from CIF |
| Z | 4 |
| Temperature (K) | Value from CIF |
| R-factor (%) | Value from CIF |
| Goodness-of-fit | Value from CIF |
(Note: Specific unit cell parameters and refinement statistics would be extracted from the corresponding CIF file, which can be accessed from the Cambridge Crystallographic Data Centre, CCDC number 758363)[11]
Molecular Geometry and Conformation
The analysis confirms the (E)- or trans-configuration of the double bond between the propenyl group and the benzene ring.[3] The dihedral angle between the plane of the benzene ring and the mean plane of the double bond is 7.31 (3)°.[3] This near-planar conformation allows for extended π-conjugation across the molecule, which influences its electronic properties.
Intermolecular Interactions
A significant finding from the crystal structure analysis is the presence of short intermolecular Br···O contacts with a distance of 3.168 (4) Å.[3] This distance is shorter than the sum of the van der Waals radii of bromine and oxygen, indicating a significant halogen bonding interaction. These interactions play a crucial role in stabilizing the crystal packing.
Implications for Drug Development and Materials Science
The detailed structural information obtained from this analysis is invaluable for several reasons:
-
Structure-Activity Relationship (SAR) Studies: The precise geometry of the molecule can be used to build accurate computational models for docking studies with biological targets. Understanding the conformation and key interactions can guide the design of more potent and selective drug candidates.
-
Rational Drug Design: The identification of the halogen bond is particularly significant, as this type of interaction is increasingly being exploited in drug design to enhance binding affinity and specificity.
-
Materials Science: The ordered packing of the molecules in the crystal lattice, driven by specific intermolecular interactions, provides insights into how this compound might be utilized in the design of new organic materials with specific electronic or optical properties.
Conclusion
The single-crystal X-ray diffraction analysis of this compound provides a definitive and high-resolution picture of its molecular architecture. This in-depth guide has detailed the entire process, from synthesis to the final structural analysis, emphasizing the rationale behind each step. The elucidated structure, with its near-planar conformation and significant intermolecular halogen bonding, offers a solid foundation for future research in drug development and materials science, paving the way for the rational design of novel molecules with tailored properties.
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Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641. [Link]
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Kowalski, K., & Kornicka, A. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. International Letters of Chemistry, Physics and Astronomy, 33, 21-28. [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]
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- 11. (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene | C9H8BrNO2 | CID 12363725 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Unveiling of 1-Bromo-4-(2-nitroprop-1-enyl)benzene: A Technical Guide
This guide provides a comprehensive analysis of the spectroscopic data for the synthetic compound 1-Bromo-4-(2-nitroprop-1-enyl)benzene, tailored for researchers and professionals in drug development and chemical sciences. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles and comparative analysis with structurally related molecules.
Introduction: Structural and Chemical Identity
This compound, with the chemical formula C₉H₈BrNO₂ and a molecular weight of approximately 242.07 g/mol , is a compound of interest in synthetic organic chemistry.[1] Its structure features a brominated benzene ring attached to a nitro-containing propenyl group. The predominant isomer, and the focus of this guide, is the (E)-isomer, confirmed by crystallographic studies.[2] The synthesis of this compound is typically achieved through the condensation of 4-bromobenzaldehyde with nitroethane.[2]
Key Identifiers:
-
IUPAC Name: 1-bromo-4-[(1E)-2-nitroprop-1-en-1-yl]benzene
-
CAS Number: 131981-75-4[1]
-
Molecular Formula: C₉H₈BrNO₂
Elucidating the Molecular Architecture: A Spectroscopic Approach
The structural characterization of this compound relies on a synergistic application of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, which, when combined, affords an unambiguous identification and detailed understanding of the molecule's electronic and vibrational properties.
Caption: A typical workflow for the synthesis and spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is paramount in defining the connectivity of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural assignment.
¹H NMR Spectroscopy
The proton NMR spectrum of the (E)-isomer is expected to exhibit distinct signals corresponding to the aromatic, vinylic, and methyl protons. Based on the analysis of similar structures, the following chemical shifts (δ) in parts per million (ppm) are anticipated when recorded in a solvent like deuterochloroform (CDCl₃).
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic Protons (ortho to Bromine) | ~ 7.60 | Doublet | These protons are deshielded by the bromine atom. |
| Aromatic Protons (meta to Bromine) | ~ 7.40 | Doublet | These protons are influenced by both the bromine and the propenyl group. |
| Vinylic Proton | ~ 7.50-8.00 | Singlet or Doublet of Quartets | The exact shift and multiplicity will depend on the coupling with the methyl protons. The deshielding is due to the adjacent nitro group and aromatic ring. |
| Methyl Protons | ~ 2.40 | Singlet or Doublet | The chemical shift is in the typical range for a methyl group attached to a double bond. |
It is important to note that these are estimated values based on analogous compounds. The definitive assignments would be confirmed by a 2D NMR experiment like COSY.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of the bromine atom and the nitro group will significantly influence the chemical shifts of the aromatic and vinylic carbons.
| Carbon Type | Expected Chemical Shift (ppm) | Notes |
| Aromatic Carbon (C-Br) | ~ 125 | The carbon directly attached to bromine is shielded compared to the other aromatic carbons. |
| Aromatic Carbons (ortho to C-Br) | ~ 132 | |
| Aromatic Carbons (meta to C-Br) | ~ 129 | |
| Aromatic Carbon (ipso to propenyl) | ~ 135 | |
| Vinylic Carbon (C=C-Ar) | ~ 140-145 | Deshielded due to conjugation with the aromatic ring and nitro group. |
| Vinylic Carbon (C=C-NO₂) | ~ 135-140 | Deshielded by the electron-withdrawing nitro group. |
| Methyl Carbon | ~ 15-20 | Typical chemical shift for a methyl group. |
Note: The PubChem database indicates that a ¹³C NMR spectrum for this compound is available through SpectraBase, a commercial database.[1]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a powerful tool for the identification of functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the carbon-carbon double bond, and the aromatic ring.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitro (NO₂) Asymmetric Stretch | 1500 - 1550 | Strong |
| Nitro (NO₂) Symmetric Stretch | 1300 - 1370 | Strong |
| C=C Stretch (Alkene) | 1620 - 1680 | Medium to Weak |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Alkyl) | 2850 - 3000 | Medium |
| C-Br Stretch | 500 - 600 | Strong |
The presence of strong absorption bands in the regions of 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹ would be a clear indication of the nitro group.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
A key feature to look for is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass-to-charge units.
Expected Molecular Ion Peaks:
-
[C₉H₈⁷⁹BrNO₂]⁺: m/z ≈ 241
-
[C₉H₈⁸¹BrNO₂]⁺: m/z ≈ 243
Common fragmentation pathways would likely involve the loss of the nitro group (NO₂), the bromine atom (Br), and cleavage of the propenyl chain.
The PubChem database suggests that GC-MS data for this compound may be available through SpectraBase.[1]
Caption: A simplified representation of potential fragmentation pathways for this compound in mass spectrometry.
Experimental Protocols: A Self-Validating System
For the acquisition of high-quality spectroscopic data, the following general protocols are recommended.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the TMS signal (0.00 ppm).
IR Data Acquisition
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a solution-state spectrum, dissolve the sample in a suitable IR-transparent solvent like chloroform.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background correction using a spectrum of the pure KBr pellet or the solvent.
MS Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peaks and major fragment ions. Compare the isotopic pattern of bromine-containing fragments with theoretical predictions.
Conclusion: A Cohesive Spectroscopic Portrait
The combination of NMR, IR, and MS provides a detailed and validated structural characterization of this compound. The anticipated spectroscopic data, derived from established principles and comparison with related compounds, offers a robust framework for researchers to confirm the identity and purity of this compound in their own synthetic endeavors. For definitive and detailed experimental data, consulting the primary literature, such as the work by Li in Acta Crystallographica Section E, is highly recommended.[2]
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Li, B. (2009). (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3174. [Link]
Sources
Physical properties of 1-Bromo-4-(2-nitroprop-1-enyl)benzene (melting point, boiling point, solubility)
This technical guide provides a comprehensive overview of the physical properties of 1-Bromo-4-(2-nitroprop-1-enyl)benzene, a compound of interest in synthetic chemistry and drug development. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related analogs and outlines the rigorous experimental methodologies required for its full characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical characteristics of novel compounds.
Introduction and Synthesis Context
This compound, with the chemical formula C₉H₈BrNO₂, is a derivative of nitrostyrene. The synthesis of the (E)-isomer has been achieved through the condensation of 4-bromobenzaldehyde with nitroethane[1]. The structural characterization of this compound confirms a trans configuration, with a dihedral angle of 7.31 (3)° between the benzene ring and the plane of the double bond[1]. Understanding the physical properties of this compound is a critical precursor to its application in further chemical synthesis and biological screening.
Physical Property Profile
Precise experimental values for the melting point, boiling point, and solubility of this compound are not readily found in peer-reviewed literature or chemical databases. However, we can infer estimated properties from its close structural analog, trans-4-bromo-β-nitrostyrene ((E)-1-Bromo-4-(2-nitroethenyl)benzene), which lacks the methyl group on the propylene side chain.
Table 1: Comparison of Physical Properties
| Physical Property | This compound (C₉H₈BrNO₂) | trans-4-bromo-β-nitrostyrene (C₈H₆BrNO₂) (Analog) |
| Melting Point | Not Reported | 148-150 °C[2] |
| Boiling Point | Not Reported | 318.9 °C at 760 mmHg[2] |
| Solubility | Not Reported | Insoluble in water[3] |
The introduction of a methyl group is expected to have a minor impact on these properties. The melting point may be slightly altered due to changes in crystal packing, and the boiling point may increase marginally due to the increased molecular weight. Solubility in nonpolar solvents might be slightly enhanced. However, without direct experimental determination, these remain educated estimations.
Experimental Determination of Physical Properties
To establish a definitive physical property profile for this compound, the following standardized experimental protocols are recommended.
Melting Point Determination
The melting point is a crucial indicator of purity. The sharp melting range of a crystalline solid is a hallmark of a pure compound.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small, dry sample of crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or an electronic temperature sensor.
-
Heating and Observation: The sample is heated at a steady, slow rate (1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
For non-volatile solids, the boiling point is typically determined under reduced pressure to prevent decomposition at high temperatures.
Methodology: Distillation Method
-
Apparatus Setup: A small-scale distillation apparatus is assembled, including a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Sample Introduction: A pure sample of this compound is placed in the round-bottom flask along with boiling chips.
-
Heating: The flask is heated gently in a heating mantle or oil bath.
-
Vaporization and Condensation: As the liquid boils, the vapor rises, and its temperature is measured by the thermometer. The vapor then condenses and is collected in the receiving flask.
-
Data Recording: The temperature at which a steady condensation rate is observed is recorded as the boiling point at the given atmospheric pressure. For high-melting solids, vacuum distillation is employed to lower the boiling temperature.
Caption: Workflow for Boiling Point Determination.
Solubility Assessment
Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a saturated solution at a specific temperature.
Methodology: Equilibrium Solubility Method
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.
-
Sample Addition: A known excess amount of this compound is added to a fixed volume of each solvent in separate vials.
-
Equilibration: The vials are agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The solutions are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant (the saturated solution) is carefully removed. The solvent is evaporated, and the mass of the dissolved solid is determined. Alternatively, the concentration of the dissolved compound can be measured using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.
-
Calculation: The solubility is expressed as mass of solute per volume of solvent (e.g., mg/mL) or as a molar concentration.
Caption: Workflow for Solubility Determination.
Conclusion
The physical properties of this compound are essential for its handling, purification, and application in further research and development. While direct experimental data is sparse, the properties of the close analog, trans-4-bromo-β-nitrostyrene, provide a valuable preliminary estimation. The experimental protocols detailed in this guide offer a robust framework for the definitive determination of the melting point, boiling point, and solubility of this compound, thereby ensuring data integrity and facilitating its effective use in scientific endeavors.
References
-
PubChem. (n.d.). beta-Bromo-beta-nitrostyrene. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, B. (2009). (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3174. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-4-(2-nitroprop-1-enyl)benzene
Foreword: The Strategic Importance of Substituted β-Nitrostyrenes in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and drug development, the β-nitrostyrene scaffold represents a cornerstone for the synthesis of a diverse array of pharmacologically active compounds. The inherent reactivity of the conjugated nitroalkene system provides a versatile entry point for a multitude of chemical transformations, enabling the construction of complex molecular architectures. Among these valuable intermediates, 1-Bromo-4-(2-nitroprop-1-enyl)benzene stands out as a particularly strategic building block. The presence of the bromine atom at the para position offers a reactive handle for further functionalization via cross-coupling reactions, while the nitropropene moiety serves as a precursor to chiral amines and other functionalities crucial for biological activity. This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of this pivotal compound, designed to empower researchers and drug development professionals with the practical knowledge required for its effective utilization in their scientific endeavors.
I. The Synthetic Blueprint: A Mechanistic and Practical Approach to the Henry-Knoevenagel Condensation
The synthesis of this compound is most effectively achieved through a Henry-Knoevenagel condensation reaction between 4-bromobenzaldehyde and nitroethane. This classic carbon-carbon bond-forming reaction, when catalyzed by a weak base such as ammonium acetate, proceeds through a nitroaldol addition followed by dehydration to yield the target β-nitrostyrene.
A. The Rationale Behind the Reagents and Conditions
The selection of ammonium acetate as the catalyst is a deliberate choice rooted in its ability to facilitate both the initial nitroaldol addition and the subsequent dehydration in a one-pot procedure. Unlike stronger bases, which can promote self-condensation of the aldehyde or polymerization of the product, ammonium acetate provides a milder, more controlled reaction environment. The acetic acid solvent serves not only to dissolve the reactants but also to protonate the intermediate alkoxide and to promote the final elimination of water. The reflux conditions provide the necessary activation energy for the dehydration step, driving the reaction to completion.
B. Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the ammonium acetate-catalyzed synthesis of this compound.
IUPAC name and CAS number for 1-Bromo-4-(2-nitroprop-1-enyl)benzene
An In-Depth Technical Guide to (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene
Authored by: A Senior Application Scientist
Introduction
(E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene is a versatile synthetic intermediate characterized by a multifaceted reactive profile. Its structure incorporates a brominated aromatic ring, a nitro group, and a conjugated alkene system, making it a highly valuable building block for medicinal chemists and researchers in drug development. The strategic placement of these functional groups offers multiple avenues for chemical modification, enabling the construction of complex molecular architectures and diverse compound libraries. This guide provides a comprehensive overview of its nomenclature, synthesis, physicochemical properties, reactivity, and potential applications, with a focus on its utility in the synthesis of pharmacologically relevant molecules.
Core Identification: Nomenclature and CAS Number
Accurate identification is paramount for regulatory compliance, procurement, and scientific communication. The compound is systematically named and registered under the following identifiers.
| Identifier | Value | Source |
| IUPAC Name | 1-bromo-4-[(E)-2-nitroprop-1-enyl]benzene | PubChem |
| CAS Number | 131981-75-4 | PubChem |
| Molecular Formula | C₉H₈BrNO₂ | PubChem |
| Molecular Weight | 242.07 g/mol | PubChem |
| InChI Key | YHCYQNXJXRRFFM-VOTSOKGWSA-N | PubChem |
Synthesis Pathway: Henry-Knoevenagel Condensation
The primary and most efficient route for synthesizing (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene is through a base-catalyzed condensation reaction between 4-bromobenzaldehyde and nitroethane.[1] This reaction, often referred to as a Henry reaction or a Knoevenagel-type condensation, is a cornerstone of C-C bond formation in organic synthesis.
Causality of Experimental Choices:
-
Base Catalyst: A base, such as an amine (e.g., ammonium acetate) or an alkoxide, is required to deprotonate nitroethane, forming a nucleophilic nitronate anion. The choice of base can influence reaction rates and yields.
-
Solvent: A solvent like acetic acid or toluene is typically used. Acetic acid can act as both a solvent and a co-catalyst, while toluene allows for the azeotropic removal of water using a Dean-Stark apparatus, which drives the reaction equilibrium towards the product.
-
Stereochemistry: The reaction predominantly yields the thermodynamically more stable trans or (E)-isomer, as confirmed by crystallographic data.[1]
Experimental Protocol: Synthesis of (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene
Materials:
-
4-bromobenzaldehyde
-
Nitroethane
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
Procedure:
-
Combine 4-bromobenzaldehyde (1.0 eq), nitroethane (1.2 eq), and ammonium acetate (0.5 eq) in a round-bottom flask.
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux (approximately 110-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purify the crude solid by recrystallization from ethanol to yield the title compound as a crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Structural Characterization and Properties
The structure of (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene has been confirmed by various analytical techniques, including X-ray crystallography.[1] The dihedral angle between the benzene ring and the alkene plane is minimal, indicating a largely planar conformation.[1]
Physicochemical Data Summary
| Property | Value |
| Molecular Formula | C₉H₈BrNO₂ |
| Molecular Weight | 242.07 g/mol |
| Appearance | Off-White to Brown Powder (Expected) |
| Stereochemistry | (E) or trans configuration |
Spectroscopic Data
While raw spectra require direct acquisition, data from spectral databases and theoretical predictions provide the following expected characteristics.
| Technique | Expected Key Features |
| ¹H NMR | Signals for aromatic protons (AA'BB' system, ~7.5-7.7 ppm), vinylic proton (~7.4-8.2 ppm), and methyl protons (~2.5 ppm). |
| ¹³C NMR | Resonances for aromatic carbons, vinylic carbons (one deshielded by the nitro group), and the methyl carbon. |
| IR Spectroscopy | Characteristic peaks for C=C (alkene, ~1640 cm⁻¹), Ar-H, C-Br bond, and strong asymmetric/symmetric stretches for the nitro group (NO₂) around 1520 and 1350 cm⁻¹. |
| Mass Spec (GC-MS) | Molecular ion peak (M⁺) corresponding to the isotopic pattern of bromine (¹⁹Br/⁸¹Br). |
Reactivity and Synthetic Utility
The molecule's synthetic value stems from its three distinct functional regions: the bromophenyl ring, the nitroalkene moiety, and the nitro group itself. This trifecta of reactivity allows for sequential or orthogonal chemical modifications.
1. The Bromophenyl Ring: The carbon-bromine bond is a key handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This enables the introduction of diverse substituents, including alkyl, aryl, or alkynyl groups, to the aromatic core, a common strategy in scaffold decoration for drug discovery.
2. The Nitroalkene System: The conjugated nitroalkene is a potent Michael acceptor. The β-carbon of the double bond is highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., thiols, amines, carbanions). This reaction is fundamental for building molecular complexity.
3. The Nitro Group: The nitro group can be readily reduced to a primary amine (NH₂) using various reducing agents (e.g., H₂/Pd-C, Fe/HCl, NaBH₄). The resulting aminophenyl derivative opens up another vast area of chemistry, including amide bond formation, which is prevalent in pharmaceuticals.
Key Reactivity Pathways Diagram
Caption: Major reaction pathways for the title compound.
Applications in Drug Development
While direct applications of the title compound are not extensively documented, its structural motifs are highly relevant to medicinal chemistry. It serves as an advanced intermediate for synthesizing compounds with potential therapeutic activities.
-
Scaffold for Bioactive Molecules: The core structure can be elaborated into various heterocyclic systems or other scaffolds known to possess biological activity.
-
Precursor to Amphetamine-like Structures: The reduction of the nitropropene side chain can lead to aminopropane structures, which form the backbone of many neurologically active agents.[2]
-
Combinatorial Chemistry: The orthogonal reactivity of the functional groups makes it an ideal substrate for creating libraries of related compounds. For instance, one could first perform a Suzuki coupling on the bromide, followed by a Michael addition on the nitroalkene, and finally a reduction of the nitro group to rapidly generate a diverse set of molecules for high-throughput screening.
Safety and Handling
As a research chemical, (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene must be handled with appropriate care. The GHS classification provided by ECHA indicates several hazards.
GHS Hazard Summary
| Hazard Code | Description | Precaution |
| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using. |
| H312 | Harmful in contact with skin | Wear protective gloves and clothing. |
| H332 | Harmful if inhaled | Use only in a well-ventilated area. |
| H315 | Causes skin irritation | Wash skin thoroughly after handling. |
| H319 | Causes serious eye irritation | Wear eye protection. |
Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[3]
-
Ventilation: Handle in a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
(E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene is a synthetically powerful and versatile molecule. Its well-defined structure and multiple reactive sites provide chemists with a robust platform for the synthesis of complex organic molecules. Its utility as a building block, particularly in the context of medicinal chemistry and drug discovery, is significant, offering access to diverse chemical space through well-established synthetic transformations. Proper understanding of its synthesis, reactivity, and safe handling procedures is essential for leveraging its full potential in research and development.
References
-
Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99% . Cole-Parmer.
-
(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene | C9H8BrNO2 | CID 12363725 . PubChem, National Center for Biotechnology Information.
-
1-Bromo-4-nitrobenzene Safety Data Sheet . Novachem.
-
1-Bromo-4-ethylbenzene Safety Data Sheet . Fisher Scientific.
-
1-Bromo-4-nitrobenzene Safety Data Sheet . Thermo Fisher Scientific.
-
Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis . Dakenchem.
-
1-Bromo-4-nitrobenzene: A Versatile Building Block for Chemical Innovation . Dakenchem.
-
(E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene . PubMed, National Center for Biotechnology Information.
-
Review: Synthetic Methods for Amphetamine . ResearchGate.
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An In-Depth Technical Guide to the Health and Safety of 1-Bromo-4-(2-nitroprop-1-enyl)benzene
Disclaimer: This document is an in-depth technical guide intended for informational purposes for researchers, scientists, and drug development professionals. It is a synthesis of available data and is not a substitute for a certified Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.
Section 1: Chemical Identification and Physical Properties
1-Bromo-4-(2-nitroprop-1-enyl)benzene is a substituted aromatic compound. The presence of a brominated benzene ring, coupled with a conjugated nitroalkene side chain, dictates its reactivity and toxicological profile. The (E) isomer is the more stable and commonly referenced form.
Systematic Name: 1-bromo-4-[(E)-2-nitroprop-1-enyl]benzene[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO₂ | PubChem[1] |
| Molecular Weight | 242.07 g/mol | PubChem[1] |
| CAS Number | 131981-75-4 | PubChem[1] |
| Appearance | Yellow crystalline solid | Inferred from analogous compounds like β-nitrostyrene[2] |
| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, acetone, and chloroform. | Inferred from analogous compounds like β-nitrostyrene |
Section 2: Comprehensive Hazard Identification
The hazard profile of this molecule is driven by its distinct functional groups. The α,β-unsaturated nitroalkene moiety is a known Michael acceptor, making it electrophilic and capable of reacting with biological nucleophiles like sulfhydryl groups on proteins, which is a common mechanism of toxicity for this class of compounds.[3][4] The brominated benzene component contributes to its potential for systemic toxicity upon absorption.
Based on data submitted to the European Chemicals Agency (ECHA), the compound is classified with significant acute toxicity and irritation potential.[1]
Table 2: GHS Hazard Classification for (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene
| Pictogram | |
| Signal Word | Warning |
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] |
Source: ECHA C&L Inventory data, via PubChem.[1]
Expert Analysis of Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): The classification as "Harmful" across three routes of exposure underscores the systemic risk. Absorption through the skin, ingestion, or inhalation can lead to toxic effects. This profile is consistent with many substituted bromobenzenes and nitroaromatic compounds.[5][6]
-
Skin and Eye Irritation: The irritant nature is strongly associated with the β-nitrostyrene structural motif.[7][8][9][10] These compounds are known irritants to mucous membranes and skin. Prolonged or repeated contact can lead to dermatitis. The "Causes serious eye irritation" classification necessitates stringent eye protection, as contact could lead to significant injury.
-
Potential for Genotoxicity: While specific data for this compound is lacking, related α,β-unsaturated carbonyl compounds and nitro-aromatics have demonstrated genotoxic potential in bacterial assays, often activated by nitroreductases.[11][12] This possibility warrants handling this compound as a potential mutagen and taking all necessary precautions to avoid exposure.
Section 3: First-Aid Measures
Immediate action is critical in case of accidental exposure. All laboratory personnel must be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[7][8] If skin irritation occurs or persists, seek medical attention.[7]
-
If Inhaled: Move the victim to fresh air immediately.[7][8] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5]
Section 4: Protocols for Safe Handling, Storage, and Disposal
A proactive approach to safety, based on the Hierarchy of Controls, is essential when working with this compound. The primary goal is to minimize the potential for exposure at every step.
Caption: The Hierarchy of Controls framework prioritizes safety measures.
Step-by-Step Handling Protocol
-
Pre-Experiment Preparation:
-
Causality: Before any work begins, ensure all required engineering controls are certified and functional. This is the most critical step in preventing inhalation exposure (H332).
-
Action: Verify the certification of the chemical fume hood. Ensure safety shower and eyewash station are unobstructed.
-
-
Donning Personal Protective Equipment (PPE):
-
Causality: Given the hazards of skin absorption (H312), skin irritation (H315), and serious eye irritation (H319), a complete barrier is non-negotiable.
-
Action: Wear a full-length laboratory coat, closed-toe shoes, chemical splash goggles conforming to EN166/ANSI Z87.1 standards, and chemical-resistant gloves (e.g., nitrile).
-
-
Chemical Handling:
-
Causality: All manipulations must be performed within a functioning chemical fume hood to contain vapors and dust, mitigating the inhalation hazard.
-
Action: Conduct all weighing, transfers, and reactions involving this compound inside a chemical fume hood. Use spark-proof tools and avoid creating dust.
-
-
Post-Handling:
-
Causality: To prevent cross-contamination and unintentional exposure, proper doffing of PPE and hygiene are critical.
-
Action: Remove gloves using the proper technique to avoid skin contact. Wash hands thoroughly with soap and water after handling. Decontaminate all work surfaces.
-
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases, which could react with the nitroalkene moiety.[13]
-
The storage area should be clearly marked with appropriate hazard warnings.
Waste Disposal
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Collect waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
For spills, contaminated materials (e.g., absorbent pads, gloves) must also be treated as hazardous waste.
Section 5: Emergency Procedures
Spill Response
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Control: If safe to do so, remove all ignition sources.
-
Contain: For small spills, dampen the solid material with 60-70% ethanol to prevent dust generation.[13][2] Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Clean: Carefully sweep the dampened, absorbed material into a suitable container for hazardous waste.
-
Decontaminate: Wash the spill area with a soap and water solution.[13]
-
Dispose: Seal all contaminated materials in a vapor-tight plastic bag for disposal.
Accidental Exposure Workflow
Caption: Workflow for responding to accidental skin or eye exposure.
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A Senior Application Scientist's Guide to Directing Effects in the Synthesis of Substituted Benzenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzene ring is a fundamental scaffold in a vast array of pharmaceuticals, agrochemicals, and materials. The ability to strategically install functional groups onto this aromatic core is paramount for tuning molecular properties and achieving desired biological activity or material characteristics. Electrophilic Aromatic Substitution (EAS) stands as the cornerstone of benzene functionalization. However, the regiochemical outcome of these reactions on an already substituted benzene ring is not random. The existing substituent profoundly influences the position of subsequent substitutions, a phenomenon known as the "directing effect."[1][2] A thorough understanding of these directing effects is not merely academic; it is a critical and predictive tool in the rational design and synthesis of complex organic molecules.[3][4][5][6]
This guide provides an in-depth exploration of the electronic and steric principles that govern the directing effects in the synthesis of substituted benzenes. We will delve into the mechanisms that underpin these effects, categorize substituents based on their influence, and provide practical, field-proven insights into leveraging this knowledge for efficient and selective synthesis, particularly within the context of drug development.
The Core Mechanism: Electrophilic Aromatic Substitution (EAS)
At its heart, EAS is a reaction in which an electrophile replaces a hydrogen atom on an aromatic ring.[1] The reaction proceeds through a two-step mechanism:
-
Attack of the Electrophile: The electron-rich π system of the aromatic ring acts as a nucleophile, attacking the electrophile (E+). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][7][8]
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic π system.[7][8]
The stability of the intermediate sigma complex is the key to understanding the directing effects of substituents.
Visualizing the General Mechanism of EAS
Caption: General mechanism of Electrophilic Aromatic Substitution (EAS).
The Role of Substituents: Activating and Deactivating Groups
Existing substituents on a benzene ring alter the ring's reactivity towards electrophiles. They are broadly classified into two categories:
-
Activating Groups: These substituents increase the rate of the EAS reaction compared to unsubstituted benzene.[9][10] They achieve this by donating electron density to the ring, making it more nucleophilic and stabilizing the positively charged sigma complex.[11][12][13][14]
-
Deactivating Groups: These substituents decrease the rate of the EAS reaction compared to unsubstituted benzene.[9][10] They withdraw electron density from the ring, making it less nucleophilic and destabilizing the sigma complex.[11][12][13][14]
These effects are primarily governed by two electronic factors: the inductive effect and the resonance effect .
Inductive and Resonance Effects
-
Inductive Effect (+I or -I): This is the transmission of charge through sigma bonds. Electronegative atoms (like O, N, halogens) exert a -I effect, withdrawing electron density. Less electronegative atoms (like alkyl groups) have a +I effect, donating electron density.
-
Resonance Effect (+M or -M): This involves the delocalization of electrons through the π system. Substituents with lone pairs (like -OH, -NH2) can donate them to the ring (+M effect). Substituents with π bonds to electronegative atoms (like -NO2, -C=O) withdraw electron density from the ring via resonance (-M effect).
For most substituents, the resonance effect, when present, is stronger than the inductive effect in determining the directing effect.[11]
Regioselectivity: Ortho, Para, and Meta Directors
Beyond influencing the reaction rate, substituents also dictate the position of the incoming electrophile.[1][15][16]
-
Ortho, Para-Directors: These groups direct the incoming electrophile to the positions adjacent (ortho) and opposite (para) to themselves.[17][18]
-
Meta-Directors: These groups direct the incoming electrophile to the position two carbons away (meta) from themselves.[17]
The key to predicting whether a substituent is an ortho, para- or meta-director lies in analyzing the stability of the sigma complex formed upon attack at each position.[19]
Ortho, Para-Directing Groups (Activators and Halogens)
All activating groups are ortho, para-directors.[20] This is because they can effectively stabilize the sigma complex through resonance when the electrophile adds to the ortho or para positions. The positive charge in the intermediate can be delocalized onto the substituent, providing an additional, highly stable resonance contributor.[12][19]
Halogens are a unique case. They are deactivating due to their strong -I effect, yet they are ortho, para-directors because their +M effect (lone pair donation) can stabilize the ortho and para sigma complexes.[9][21]
Mechanism of Ortho/Para Direction with an Activating Group (-OCH₃)
Caption: Resonance stabilization of sigma complexes for an activating group.
Meta-Directing Groups (Deactivators)
With the exception of halogens, all deactivating groups are meta-directors.[16] These groups are electron-withdrawing and destabilize the sigma complex. For ortho and para attack, one of the resonance structures places the positive charge directly adjacent to the electron-withdrawing group, which is highly unfavorable. Meta attack avoids this destabilizing arrangement, making it the least unfavorable pathway.[19]
Mechanism of Meta Direction with a Deactivating Group (-NO₂)
Caption: Destabilization of ortho/para sigma complexes for a deactivating group.
Summary of Directing Effects
| Group Category | Electronic Effects | Directing Effect | Examples |
| Strongly Activating | Strong +M, +I | Ortho, Para | -NH₂, -NHR, -NR₂, -OH, -OR |
| Moderately Activating | Moderate +M, -I | Ortho, Para | -NHCOR, -OCOR |
| Weakly Activating | Weak +I | Ortho, Para | -R (Alkyl), -C₆H₅ (Aryl) |
| Weakly Deactivating | Strong -I, Weak +M | Ortho, Para | -F, -Cl, -Br, -I |
| Moderately Deactivating | Strong -M, -I | Meta | -C(=O)H, -C(=O)R, -COOR, -SO₃H |
| Strongly Deactivating | Strong -M, -I | Meta | -NO₂, -NR₃⁺, -CF₃, -CN |
Practical Considerations in Synthesis
Steric Hindrance
While electronic effects are the primary determinant of regioselectivity, steric hindrance can also play a significant role.[11][22] For ortho, para-directors, the para product is often favored over the ortho product, especially if either the existing substituent or the incoming electrophile is sterically bulky.[15][17] This is because the ortho positions are more sterically crowded.
Synthesis of Polysubstituted Benzenes
The synthesis of molecules with multiple substituents requires careful strategic planning. The order in which substituents are introduced is critical to achieving the desired isomer.[3][4][5][6] A retrosynthetic approach is often the most effective way to plan these syntheses.[4][5][6][23][24]
Key Strategic Principles: [3]
-
Install activating groups early: This facilitates subsequent EAS reactions.
-
Install deactivating groups later: This avoids hindering subsequent steps.
-
Consider interconversion of functional groups: A group's directing effect can be changed. For example, a nitro group (-NO₂, meta-director) can be reduced to an amino group (-NH₂, ortho, para-director). Similarly, a ketone from a Friedel-Crafts acylation (meta-director) can be reduced to an alkyl group (ortho, para-director).[25][26]
Blocking Groups
In some cases, a desired position may be electronically favored but sterically hindered, or an undesired position may be highly reactive. A "blocking group," such as a sulfonic acid group (-SO₃H), can be temporarily installed to direct substitution to another position. The blocking group can then be removed in a subsequent step.[26]
Experimental Protocols: Illustrative Examples
To provide a practical context, detailed protocols for two of the most fundamental EAS reactions are provided below.
Protocol 1: Nitration of Benzene to Nitrobenzene
Objective: To introduce a nitro group (-NO₂) onto a benzene ring. The nitro group is a powerful meta-director and a key precursor for the synthesis of anilines.[27]
Materials:
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Benzene
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. This generates the highly electrophilic nitronium ion (NO₂⁺).[27][31]
-
Reaction: While maintaining the low temperature, add benzene dropwise to the stirred nitrating mixture. The temperature should be carefully controlled, typically between 50-60°C, to prevent dinitration.[28][30]
-
Reaction Monitoring: Continue stirring for approximately one hour.[28][30]
-
Workup: Pour the reaction mixture into a beaker of ice water. The nitrobenzene will separate as a denser, pale yellow oil.
-
Purification: Transfer the mixture to a separatory funnel and separate the lower nitrobenzene layer. Wash the organic layer sequentially with water, dilute sodium bicarbonate solution (to neutralize residual acid), and finally with water again. Dry the nitrobenzene over an anhydrous drying agent (e.g., CaCl₂). Further purification can be achieved by distillation.
Protocol 2: Friedel-Crafts Acylation of Toluene
Objective: To introduce an acyl group onto an aromatic ring. This reaction is crucial for synthesizing aromatic ketones. A key advantage over Friedel-Crafts alkylation is that the product is deactivated, preventing polysubstitution, and the acylium ion intermediate does not undergo rearrangement.[32][33]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Toluene
-
Anhydrous Dichloromethane (solvent)
-
Ice bath, Round-bottom flask, Reflux condenser, Addition funnel
-
Hydrochloric acid (HCl), Sodium bicarbonate solution
Procedure: [34]
-
Setup: Assemble a dry apparatus consisting of a round-bottom flask, reflux condenser, and an addition funnel. All glassware must be scrupulously dried to prevent decomposition of the Lewis acid catalyst.
-
Catalyst Suspension: Suspend anhydrous AlCl₃ in anhydrous dichloromethane in the reaction flask and cool the mixture in an ice bath.
-
Acylium Ion Formation: Add acetyl chloride to the addition funnel and add it dropwise to the stirred AlCl₃ suspension. This forms the acylium ion electrophile.
-
Reaction: Add toluene dropwise to the reaction mixture. The methyl group of toluene is an ortho, para-director.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes.
-
Workup: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Purification: Transfer the mixture to a separatory funnel. Collect the organic layer. Wash the organic layer with water, sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent. The solvent can be removed by rotary evaporation, and the resulting mixture of ortho- and para-methylacetophenone can be analyzed and separated by chromatography or distillation.
Conclusion
The directing effects of substituents in electrophilic aromatic substitution are a cornerstone of modern organic synthesis. A deep, mechanistic understanding of how activating and deactivating groups influence both the rate and regioselectivity of these reactions empowers chemists to design elegant and efficient synthetic routes. For professionals in drug development and materials science, this knowledge is indispensable for the rational design of novel molecules with tailored properties. By mastering the interplay of electronic effects, steric hindrance, and strategic reaction sequencing, researchers can navigate the complexities of aromatic chemistry to construct the complex, polysubstituted benzene derivatives that drive innovation in their fields.
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Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. Fiveable. [Link]
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Activating or Deactivating Effect of the Substituents on EAS. Organic Chemistry II. [Link]
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The General Mechanism for Electrophilic Aromatic Substitution Reactions. MCC Organic Chemistry - Lumen Learning. [Link]
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Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
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Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. PMC - NIH. [Link]
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Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
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Electrophilic Aromatic Substitution (EAS). Chemistry LibreTexts. [Link]
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EAS Activating and Deactivating Groups and Ortho Para and Meta Directors. YouTube. [Link]
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Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry (RSC Publishing). [Link]
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Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Unknown Source. [Link]
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Preparation of Nitrobenzene (Nitration of benzene). Tishk International University. [Link]
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Reactions of Arenes: Electrophilic Aromatic Substitution. Unknown Source. [Link]
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Activating vs Deactivating Groups in EAS. Scribd. [Link]
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Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
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Methodological & Application
The Strategic Utility of 1-Bromo-4-(2-nitroprop-1-enyl)benzene in Advanced Organic Synthesis: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of 1-Bromo-4-(2-nitroprop-1-enyl)benzene, a versatile and highly functionalized intermediate for multi-step organic synthesis. We delve into its preparation via the Henry-Knoevenagel condensation, detailing a robust experimental protocol. The guide further elucidates the strategic applications of this compound, with a primary focus on its conversion to the pharmaceutically relevant 1-(4-bromophenyl)propan-2-amine. This document is intended for researchers, medicinal chemists, and process development scientists, offering both theoretical insights and field-proven experimental procedures to leverage the synthetic potential of this key building block.
Introduction: The Synthetic Versatility of a Multifunctional Intermediate
This compound, a substituted β-nitrostyrene, emerges as a molecule of significant interest in the landscape of modern organic synthesis. Its structure is characterized by three key functional domains: a brominated aromatic ring, a nitro-activated double bond, and a methyl substituent. This unique combination of functionalities imparts a rich and varied reactivity profile, making it a valuable precursor for a diverse array of complex molecular targets.
The electron-withdrawing nature of the nitro group renders the β-carbon of the alkene highly electrophilic, predisposing it to nucleophilic attack in Michael-type additions.[1] Concurrently, the nitro group itself is amenable to reduction, providing a direct pathway to primary amines. The bromine atom on the phenyl ring serves as a versatile handle for a wide range of cross-coupling reactions, allowing for the introduction of further molecular complexity at later stages of a synthetic sequence. This guide will illuminate the practical applications of this powerful trifecta of reactivity.
Physicochemical and Safety Data
A thorough understanding of the physical properties and safe handling procedures is paramount for the successful and safe utilization of this compound.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| Molecular Formula | C₉H₈BrNO₂ | |
| Molecular Weight | 242.07 g/mol | |
| Appearance | Yellow crystalline solid | |
| Melting Point | Not widely reported, but expected to be a solid at room temperature. | |
| Solubility | Soluble in many common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water. |
Safety and Handling:
Substituted β-nitrostyrenes are known to be irritants to the skin, eyes, and respiratory tract.[2] The powdered form of these compounds can be easily inhaled, necessitating the use of appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves. All manipulations should be performed in a well-ventilated fume hood.
Hazard Statements (based on related compounds):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash hands and exposed skin thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If skin irritation occurs, get medical advice/attention.
Synthesis of this compound via the Henry Reaction
The most direct and efficient method for the synthesis of this compound is the Henry (or nitroaldol) reaction.[2] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane.[2] In this case, 4-bromobenzaldehyde is reacted with nitroethane. The initially formed β-nitro alcohol readily undergoes dehydration under the reaction conditions to yield the desired β-nitrostyrene.
Reaction Mechanism:
The reaction proceeds through a base-catalyzed deprotonation of nitroethane to form a resonance-stabilized nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. The resulting alkoxide is protonated to give the nitroaldol intermediate, which then eliminates water to form the conjugated nitrostyrene product.
Sources
Application Notes & Protocols: 1-Bromo-4-(2-nitroprop-1-enyl)benzene as a Versatile Precursor for Pharmaceutical Synthesis
Abstract
This document provides a detailed guide for researchers and drug development professionals on the synthesis and application of 1-Bromo-4-(2-nitroprop-1-enyl)benzene. This compound is a pivotal intermediate in the synthesis of various substituted phenethylamines, a class of compounds with significant pharmaceutical interest due to their activity within the central nervous system. We will explore the fundamental chemistry, provide detailed synthesis protocols, and discuss its conversion into downstream targets, thereby highlighting its importance as a versatile building block in medicinal chemistry and pharmaceutical development.
Introduction: The Strategic Importance of Substituted Nitrostyrenes
Substituted β-nitrostyrenes, such as (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene, are highly valuable synthetic intermediates.[1] Their utility stems from the presence of two key functional groups—the nitro group and the carbon-carbon double bond—which can be selectively or concurrently reduced to form an amino group and a saturated alkyl chain, respectively. This transformation provides a direct route to substituted phenethylamines, a structural motif found in numerous psychoactive compounds and other pharmaceuticals.[2][3][4]
The synthesis of this compound is typically achieved through a Henry reaction (also known as a nitroaldol condensation), which involves the base-catalyzed reaction between an aromatic aldehyde (4-bromobenzaldehyde) and a nitroalkane (nitroethane).[5][6][7] This reaction is a robust and widely employed carbon-carbon bond-forming method in organic synthesis.[8] The resulting nitrostyrene serves as a stable, crystalline precursor that can be purified and stored before its conversion to the target amine.
The bromine substituent on the phenyl ring offers an additional strategic advantage, providing a handle for further synthetic modifications through cross-coupling reactions or other transformations, thus expanding the diversity of potential pharmaceutical candidates.
Physicochemical Properties
A summary of the key properties of the precursor is provided below.
| Property | Value | Source |
| IUPAC Name | 1-bromo-4-[(E)-2-nitroprop-1-enyl]benzene | [9] |
| Molecular Formula | C₉H₈BrNO₂ | [9] |
| Molecular Weight | 242.07 g/mol | [9] |
| Appearance | Light-yellow crystalline solid | [7] |
| Configuration | The molecule typically possesses a trans (E) configuration. | [6] |
Synthesis of (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene via the Henry Reaction
The most common route to this precursor is the Henry condensation of 4-bromobenzaldehyde with nitroethane.[6] The reaction proceeds via a nitroaldol addition followed by dehydration to yield the stable nitrostyrene product.
Underlying Mechanism: The Henry Condensation
The reaction is typically catalyzed by a base, such as a primary amine or ammonium acetate. The base deprotonates the α-carbon of nitroethane, forming a resonance-stabilized nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzaldehyde. The resulting β-nitro alcohol intermediate readily dehydrates under the reaction conditions to form the conjugated nitrostyrene.
Caption: Figure 1: General Mechanism of the Henry Reaction.
Optimized Laboratory Protocol (Conventional Heating)
This protocol is based on established methods for nitrostyrene synthesis.[7][10]
Materials and Equipment:
-
4-bromobenzaldehyde (1.0 eq)
-
Nitroethane (3.0-5.0 eq, serves as reactant and solvent)
-
n-Butylamine or Ammonium Acetate (0.1-0.2 eq, catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Büchner funnel and filter paper
-
Ethanol or Isopropanol (for recrystallization)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-bromobenzaldehyde (1.0 eq) and nitroethane (3.0-5.0 eq).
-
Catalyst Addition: Add the catalyst, n-butylamine (0.1 eq), to the mixture with gentle stirring. Causality Note: A primary amine is an effective catalyst for this condensation. Using it in catalytic amounts minimizes side reactions.
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete (as indicated by the consumption of the aldehyde), cool the mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Filtration: Collect the precipitated yellow crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.
-
Purification: Recrystallize the crude solid from hot ethanol or isopropanol to yield pure, bright yellow crystals of (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene. Dry the final product under vacuum.
Note on Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times to as little as 5-10 minutes and often improves yields compared to conventional heating.[1]
Caption: Figure 2: Workflow for Precursor Synthesis.
Safety and Handling
Nitrostyrenes, including the title compound, require careful handling.
-
Irritation: They are known lachrymators and can cause irritation to the skin, eyes, mucous membranes, and upper respiratory tract.[11][12]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, chemical-resistant gloves, and a lab coat.[13][14]
-
Spill Management: In case of a spill, dampen the solid material with 60-70% ethanol and transfer it to a suitable container for disposal.[11] Avoid creating dust.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[11]
Application: Synthesis of 2-(4-bromophenyl)propan-1-amine
The primary pharmaceutical application of this compound is its use as a precursor to the corresponding phenethylamine. This is achieved through the reduction of both the nitro group and the alkene.
Reduction of the Nitrostyrene Intermediate
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce both functional groups in a single step.
Materials and Equipment:
-
(E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Three-neck round-bottom flask with a reflux condenser and dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a dry three-neck flask under an inert atmosphere. To the flask, add a suspension of LiAlH₄ (2.5 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath. Causality Note: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and anhydrous solvents must be used. The reaction is highly exothermic and requires careful temperature control.
-
Precursor Addition: Dissolve the nitrostyrene precursor (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours to ensure complete reduction.
-
Quenching: Cool the reaction back down to 0 °C in an ice bath. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% NaOH solution, and then more water. This procedure (Fieser workup) is crucial for producing a granular precipitate that is easy to filter.
-
Filtration: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ether.
-
Extraction: Combine the filtrate and washes. The product is a freebase amine. It can be extracted into an organic solvent like DCM after basifying the aqueous layer.
-
Salt Formation (Optional but Recommended): For purification and stability, the amine is often converted to its hydrochloride salt. Bubble dry HCl gas through the organic solution or add a solution of HCl in isopropanol.
-
Purification: The precipitated hydrochloride salt can be collected by filtration and recrystallized to yield pure 2-(4-bromophenyl)propan-1-amine HCl.
Caption: Figure 3: Overall Synthesis Pathway.
Relevance to Known Pharmaceuticals
This synthetic route is analogous to the production of many psychoactive phenethylamines. For example, the well-known psychedelic 2C-B (4-bromo-2,5-dimethoxyphenethylamine) is synthesized from 2,5-dimethoxybenzaldehyde via its corresponding nitrostyrene intermediate, which is then reduced.[15][16] The principles and protocols described here are directly applicable to the synthesis of a wide range of such analogs, which are investigated for their potent interactions with serotonin receptors, particularly the 5-HT₂A receptor.[2][17]
Analytical Characterization
Confirming the identity and purity of the intermediate and final product is critical.
| Analysis Type | This compound (Precursor) | 2-(4-bromophenyl)propan-1-amine (Final Product) |
| ¹H NMR | Expect signals for aromatic protons (doublets around 7.5-7.8 ppm), a vinylic proton, and a methyl group. The coupling constants will confirm the (E)-isomer geometry. | Signals for aromatic protons, a benzylic CH₂ group, a CH group, and a methyl group. The appearance of a broad singlet for the -NH₂ protons which disappears upon D₂O exchange. |
| ¹³C NMR | Resonances for aromatic carbons (one bonded to Br will be distinct), two vinylic carbons, the nitro-bearing carbon, and a methyl carbon. | Resonances for aromatic carbons, and three distinct aliphatic carbons. |
| FT-IR | Strong characteristic peaks for the nitro group (NO₂) asymmetric and symmetric stretches (~1520 cm⁻¹ and ~1340 cm⁻¹), C=C stretch (~1640 cm⁻¹), and C-Br stretch. | Characteristic N-H stretching bands for a primary amine (~3300-3400 cm⁻¹), disappearance of the strong nitro group peaks. |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed, along with a characteristic isotopic pattern (M+2 peak of similar intensity) due to the presence of bromine. | The molecular ion peak and fragmentation pattern consistent with the structure. The bromine isotope pattern will still be present. |
Conclusion
This compound is a fundamentally important and highly versatile precursor in pharmaceutical synthesis. Its straightforward preparation via the Henry reaction and its efficient conversion to brominated phenethylamine derivatives make it an invaluable tool for medicinal chemists. The protocols and data provided herein offer a comprehensive guide for its synthesis, handling, and application in the development of novel CNS-active agents and other pharmaceutical compounds.
References
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ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. Retrieved from [Link]
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Erowid. (n.d.). Ultrasound-Promoted Synthesis of Nitrostyrenes. Retrieved from
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ScienceDirect. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
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YouTube. (2022, August 25). Prep of β-Nitrostyrene From Nitromethane & Benzaldehyde by the Henry Reaction #organicchemistry. Retrieved from [Link]
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PubChem. (n.d.). (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene. Retrieved from [Link]
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Organic Syntheses. (n.d.). Nitrostyrene. Retrieved from [Link]
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Scribd. (n.d.). 2C B Synthesis IceCool PDF. Retrieved from [Link]
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MDPI. (2024). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-4-(prop-1-en-2-yl)benzene. Retrieved from [Link]
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PubChem. (n.d.). Benzene, 1-bromo-4-(2-propenyl)-. Retrieved from [Link]
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PubMed Central. (n.d.). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. Retrieved from [Link]
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PubMed. (2009, November 21). (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene. Retrieved from [Link]
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Wikipedia. (n.d.). Psychedelic drug. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). 1-bromo-4-isopropyl-2-nitrobenzene. Retrieved from [Link]
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PubMed. (2024, April 9). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Retrieved from [Link]
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ResearchGate. (2024, February). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Retrieved from [Link]
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ResearchGate. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-4-(2-methylprop-1-en-1-yl)benzene. Retrieved from [Link]
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Wikipedia. (n.d.). 2C-B. Retrieved from [Link]
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IRJET. (n.d.). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Retrieved from [Link]
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Wikipedia. (n.d.). Phenyl-2-nitropropene. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. Retrieved from [Link]
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PubMed. (n.d.). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing. Retrieved from [Link]
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Application Note: 1-Bromo-4-(2-nitroprop-1-enyl)benzene as a Promising Scaffold for Novel Agrochemical Development
Abstract
The continuous evolution of resistance in agricultural pests, weeds, and pathogens necessitates the discovery of novel chemical entities with unique modes of action. This document provides a detailed technical guide on the potential application of 1-Bromo-4-(2-nitroprop-1-enyl)benzene as a foundational scaffold in agrochemical research. We present the scientific rationale for its selection, drawing from the known bioactivities of its constituent functional groups: the nitrostyrene core, the nitro group, and the bromo substituent. This guide furnishes detailed, field-tested protocols for the synthesis of the parent compound via a Henry condensation reaction. Furthermore, we provide comprehensive, step-by-step screening protocols to evaluate its potential as a fungicide, herbicide, and insecticide. The narrative emphasizes the causality behind experimental choices and outlines a plausible mechanism of action, positioning this compound as a valuable starting point for lead generation and optimization in next-generation crop protection solutions.
Introduction and Scientific Rationale
The development of new agrochemicals is a critical endeavor to ensure global food security. A primary challenge is the emergence of pest populations resistant to existing chemical classes, which often share a limited number of biochemical targets.[1] This drives the search for molecules with novel structures and mechanisms of action (MoA). This compound is a compelling candidate for agrochemical discovery due to the convergence of three structurally significant, bio-active moieties.
-
The β-Nitrostyrene Core : This functional group is a potent Michael acceptor.[2] Its electrophilic nature allows it to readily react with biological nucleophiles, such as the cysteine residues in the active sites of essential enzymes, leading to irreversible inhibition. This reactivity is the foundation for the broad-spectrum biological activities observed in nitrostyrene derivatives, including antibacterial, fungicidal, and insecticidal properties.[3][4][5]
-
**The Nitro Group (–NO₂) **: Beyond its role in activating the alkene for Michael addition, the nitro group is a well-established "pharmacophore" and "toxicophore" in its own right.[6] In biological systems, it can undergo enzymatic reduction to generate reactive nitrogen species (e.g., nitroso intermediates, superoxide radicals), which induce significant cellular stress and can damage DNA and other macromolecules.[6] This redox cycling is a known MoA for various antimicrobial and herbicidal compounds.[7][8]
-
The Bromo-Substituent (–Br) : Halogenation is a cornerstone of modern medicinal and agrochemical design. The inclusion of a bromine atom on the phenyl ring can profoundly influence the molecule's physicochemical properties. It often increases lipophilicity, which can enhance cell membrane penetration. Furthermore, bromine can participate in halogen bonding, a specific and directional non-covalent interaction that can improve binding affinity to target proteins. Brominated organic compounds have demonstrated potent antifungal and antimicrobial activities.[9][10][11]
The combination of these three features in a single, synthetically accessible molecule provides a robust starting point for an agrochemical discovery program.
Physicochemical and Structural Data
A clear understanding of the compound's basic properties is essential for formulation and experimental design.
| Property | Value | Source |
| IUPAC Name | 1-bromo-4-[(E)-2-nitroprop-1-enyl]benzene | [12] |
| Molecular Formula | C₉H₈BrNO₂ | [12] |
| Molecular Weight | 242.07 g/mol | [12] |
| CAS Number | 131981-75-4 | [12] |
| Appearance | Pale yellow crystalline solid | [13] |
| Configuration | The molecule possesses a trans or (E) configuration at the double bond. | [14] |
Synthesis of this compound
Principle: The Henry-Knoevenagel Condensation
The synthesis of β-nitrostyrenes is reliably achieved through the Henry reaction, also known as a nitroaldol reaction.[15][16] This method involves a base-catalyzed carbon-carbon bond formation between a nitroalkane and an aldehyde. The reaction proceeds via a β-nitro alcohol intermediate, which is subsequently dehydrated—often in the same pot—to yield the final nitroalkene product.[2] This one-pot condensation and dehydration is a highly efficient route to the target compound.
Diagram 1: Synthesis via Henry-Knoevenagel Condensation.
Detailed Synthesis Protocol
This protocol is designed for laboratory-scale synthesis and must be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).
Materials:
-
4-Bromobenzaldehyde (1.0 eq)
-
Nitroethane (1.2 eq)
-
Ammonium acetate (0.8 eq)
-
Glacial acetic acid (Solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Ethanol or Hexane/Ethyl Acetate mixture for recrystallization
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-bromobenzaldehyde (e.g., 10.0 g, 54.0 mmol), nitroethane (e.g., 4.87 g, 64.8 mmol), and ammonium acetate (e.g., 3.33 g, 43.2 mmol).
-
Solvent Addition: Add 100 mL of glacial acetic acid to the flask. The causality for using acetic acid is that it serves as both a polar solvent and a co-catalyst for the dehydration of the intermediate alcohol.
-
Reflux: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 400 mL of ice-cold water with stirring. A yellow precipitate should form.
-
Workup - Extraction: If an oil forms instead of a solid, transfer the mixture to a separatory funnel and extract with toluene (3 x 100 mL). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL, to neutralize excess acetic acid), and finally with brine (100 mL). The choice to wash with bicarbonate is critical for removing the acid catalyst, preventing potential degradation during concentration.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from hot ethanol or a hexane/ethyl acetate solvent system to afford this compound as pale yellow crystals.[14]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Proposed Agrochemical Screening Workflow
A tiered or cascaded approach is the most efficient method for evaluating a new chemical entity.[17] This process begins with high-throughput in vitro or lab-based assays and progresses to more complex greenhouse and, finally, small-plot field trials for the most promising candidates.
Diagram 2: Tiered Workflow for Agrochemical Candidate Evaluation.
Protocol: In Vitro Antifungal Activity Screening
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against key plant pathogenic fungi.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium, which is then inoculated with a standardized fungal spore suspension. The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth after a set incubation period.
Materials:
-
Test Compound (TC): this compound
-
Fungal Species: Botrytis cinerea, Fusarium oxysporum, Alternaria solani
-
Growth Medium: Potato Dextrose Broth (PDB)
-
Solvent: Dimethyl sulfoxide (DMSO, sterile)
-
Positive Control: Commercial fungicide (e.g., Azoxystrobin)
-
Negative Control: PDB with DMSO (solvent control)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional, for quantitative measurement)
Procedure:
-
Stock Solution: Prepare a 10 mg/mL stock solution of the TC in sterile DMSO. The choice of DMSO is due to its ability to dissolve a wide range of organic compounds while having low toxicity to most microbes at the final concentrations used.
-
Serial Dilution: In a 96-well plate, add 100 µL of PDB to all wells. Add 2 µL of the TC stock solution to the first well of a row and mix thoroughly. This creates the highest test concentration (e.g., 200 µg/mL).
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mix, then 100 µL from the second to the third, and so on, down the row. Discard the final 100 µL from the last well.
-
Repeat for the positive control and prepare a solvent control well containing only PDB and DMSO.
-
Inoculation: Prepare a fungal spore suspension of each species in sterile water, adjusted to a concentration of 1 x 10⁵ spores/mL.
-
Add 10 µL of the spore suspension to each well (except for a media sterility control well).
-
Incubation: Seal the plate with a breathable membrane and incubate at 25°C for 72-96 hours in the dark.
-
Data Analysis: Determine the MIC by visually inspecting for the lowest concentration at which no fungal growth (turbidity, mycelial mat) is observed.
Protocol: Herbicidal Activity Screening (Pre- and Post-Emergence)
Objective: To assess the phytotoxicity of the TC on model weed species before and after they have germinated.
Principle: For pre-emergence, the compound is applied to the soil surface before seeds sprout. For post-emergence, the compound is applied directly to the foliage of young seedlings. Efficacy is assessed by visual scoring of plant injury.[18]
Materials:
-
Test Compound (TC) formulated as an emulsifiable concentrate or solution in acetone/water with a surfactant (e.g., Tween 20).
-
Weed Species: Velvetleaf (Abutilon theophrasti, a dicot) and Green foxtail (Setaria viridis, a monocot).
-
Potting soil, small pots (e.g., 10 cm diameter).
-
Positive Control: Commercial herbicide (e.g., Glyphosate).
-
Negative Control: Formulation blank (solvent + surfactant).
-
Laboratory spray chamber.
Procedure (Post-Emergence):
-
Plant seeds of each weed species in pots and grow in a greenhouse until they reach the 2-3 leaf stage.
-
Prepare spray solutions of the TC at various concentrations (e.g., 2000, 1000, 500, 250 g/ha equivalent). The use of a surfactant is crucial to ensure the spray solution adheres to and spreads across the waxy leaf surfaces.
-
Place the pots in a laboratory spray chamber and apply the solutions evenly over the foliage at a standard spray volume.
-
Return pots to the greenhouse and observe for 14-21 days.
-
Data Analysis: Visually assess plant injury at set intervals using a rating scale.
| Rating | % Injury | Description |
| 0 | 0 | No effect |
| 1 | 1-10 | Slight stunting or discoloration |
| 2 | 11-25 | Mild necrosis, visible stunting |
| 3 | 26-50 | Moderate injury, significant necrosis |
| 4 | 51-90 | Severe injury, plant dying |
| 5 | 91-100 | Complete plant death |
| Table 3: Example of a Herbicidal Injury Rating Scale. |
Protocol: Insecticidal Activity Screening (Contact Toxicity)
Objective: To determine the contact toxicity of the TC against a model insect pest.
Principle: A defined dose of the compound is topically applied to the dorsal thorax of an insect. Mortality is assessed after 24-48 hours to calculate a median lethal dose (LD₅₀).
Materials:
-
Test Compound (TC) dissolved in acetone.
-
Insect Species: House fly (Musca domestica) or confused flour beetle (Tribolium confusum).
-
Micro-applicator or calibrated microsyringe.
-
Positive Control: Commercial insecticide (e.g., Fipronil).
-
Negative Control: Acetone only.
-
Vented holding containers with food and water source.
Procedure:
-
Prepare serial dilutions of the TC in acetone (e.g., 10, 5, 2.5, 1.25, 0.625 µg/µL).
-
Immobilize adult insects using CO₂ or chilling.
-
Using a micro-applicator, apply a precise volume (e.g., 0.5 µL) of a dilution to the dorsal thorax of each insect. This site is chosen because it is difficult for the insect to groom and ensures systemic uptake.
-
Treat at least 20 insects per concentration level. Include positive and negative controls.
-
Place the treated insects in holding containers and maintain at 25°C.
-
Data Analysis: Record the number of dead or moribund insects after 24 and 48 hours. Use probit analysis to calculate the LD₅₀ value (the dose required to kill 50% of the test population).
Postulated Mechanism of Action
Primary Hypothesis: Covalent Modification via Michael Addition
The most probable MoA for this compound is the covalent, irreversible inhibition of essential pest enzymes through a Michael-type addition reaction.[2][3] The electron-withdrawing nitro group renders the β-carbon of the nitroalkene highly electrophilic and susceptible to attack by nucleophilic amino acid residues (primarily cysteine) within a protein's active site.
Diagram 3: Postulated MoA via Michael Addition with a Cysteine Residue.
This covalent modification would disrupt the enzyme's catalytic function, leading to a cascade of metabolic failures and ultimately, pest death. This MoA is attractive because it is less prone to target-site resistance mutations that simply decrease binding affinity (as seen with non-covalent inhibitors). Potential targets could include enzymes involved in cellular respiration, detoxification, or structural maintenance, such as tubulin or various dehydrogenases.[1]
Summary and Future Directions
This compound represents a synthetically tractable scaffold with a strong scientific rationale for its potential as a broad-spectrum agrochemical. Its activity is likely derived from the potent electrophilicity of its nitrostyrene core, enhanced by the electronic and physicochemical properties of the bromo and nitro functionalities. The protocols provided herein offer a robust framework for its synthesis and initial biological evaluation.
Promising results from these primary screens should lead to:
-
Lead Optimization: Synthesis of a focused library of analogs to explore structure-activity relationships (SAR). Modifications could include altering the substituent on the phenyl ring, changing the alkyl group on the nitroalkene, or exploring different isomers.
-
Spectrum of Activity: Testing against a wider range of agronomically important pests, weeds, and fungal pathogens.
-
Toxicology and Environmental Fate: Preliminary assessment of mammalian toxicity and environmental persistence to ensure the development of a safe and sustainable product.
This application note serves as a foundational guide for researchers aiming to exploit the rich chemical biology of nitrostyrene derivatives in the vital pursuit of new crop protection technologies.
References
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Aqualab. (2022). Process of Testing & Trialing a New Agricultural Chemical Formulation. [Link]
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Mulla, S. I., et al. (2019). An Overview of Nitro Group-Containing Compounds and Herbicides Degradation in Microorganisms. In: Microbial Metabolism of Xenobiotic Compounds. Springer. [Link]
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ResearchGate. (2019). An Overview of Nitro Group-Containing Compounds and Herbicides Degradation in Microorganisms. [Link]
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Ren, Q., et al. (2012). Inhibition of Candida albicans growth by brominated furanones. PubMed. [Link]
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ResearchGate. (2023). Scope of Nitrostyrenes in Chemistry and Biology and the Advancement of Their Reactions. [Link]
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Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]
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Hernández-Luis, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]
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Li, B. (2009). (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene. PubMed. [Link]
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ResearchGate. (2018). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. [Link]
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Li, P., et al. (2011). 1-Bromo-4-methyl-2-nitrobenzene. PMC. [Link]
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Cochereau, B., et al. (2023). Enzymatic bromination of marine fungal extracts for enhancement of chemical diversity. ScienceDirect. [Link]
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Role of 1-Bromo-4-(2-nitroprop-1-enyl)benzene in the synthesis of novel heterocyclic compounds
Application Notes & Protocols
Topic: The Role of 1-Bromo-4-(2-nitroprop-1-enyl)benzene in the Synthesis of Novel Heterocyclic Compounds
Abstract
This compound is a highly versatile and powerful building block in modern organic synthesis, particularly for the construction of diverse heterocyclic scaffolds. This compound uniquely combines two key reactive functionalities: a nitroalkene moiety and an aryl bromide. The electron-deficient nitroalkene serves as an exceptional Michael acceptor and a reactive partner in various cycloaddition and multicomponent reactions, providing a direct route to nitrogen-containing heterocyles.[1][2][3][4] Simultaneously, the bromo-substituent on the aromatic ring acts as a latent handle for post-functionalization via transition-metal-catalyzed cross-coupling reactions. This dual reactivity enables a modular approach to synthesizing complex molecular architectures, making it an invaluable precursor for researchers in medicinal chemistry and drug development. This guide provides in-depth mechanistic insights and detailed, field-tested protocols for leveraging this reagent in the synthesis of indoles and pyrroles, two of the most important heterocyclic cores in pharmaceuticals.
Precursor Profile and Synthesis
This compound is a derivative of β-methyl-β-nitrostyrene.[5] Its utility stems from the predictable reactivity of its functional groups. The synthesis of the precursor itself is straightforward, typically achieved via a Henry-Knoevenagel condensation.
1.1. Physicochemical Data
| Property | Value |
| IUPAC Name | 1-bromo-4-[(E)-2-nitroprop-1-enyl]benzene[6] |
| Molecular Formula | C₉H₈BrNO₂[6][7] |
| Molecular Weight | 242.07 g/mol [6] |
| Appearance | Light-yellow crystalline solid[5] |
| CAS Number | 131981-75-4[6] |
| Configuration | Typically synthesized as the more stable trans (E) isomer.[7] |
1.2. Synthesis Protocol: (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene
This protocol describes the base-catalyzed condensation of 4-bromobenzaldehyde with nitroethane.[7] The basic catalyst facilitates the deprotonation of nitroethane to form a nucleophilic nitronate anion, which then attacks the aldehyde.
Caption: Synthesis workflow for the title precursor.
Step-by-Step Protocol:
-
To a round-bottom flask, add 4-bromobenzaldehyde (1.0 eq), nitroethane (1.2 eq), and a catalytic amount of n-butylamine (0.1 eq) in a suitable solvent such as toluene.
-
Fit the flask with a Dean-Stark apparatus to facilitate the removal of water, a byproduct of the condensation.
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or isopropanol to yield the pure (E)-isomer as a crystalline solid.
Synthesis of Indole Scaffolds via Reductive Cyclization
The construction of the indole nucleus is a cornerstone of medicinal chemistry. The palladium-catalyzed reductive cyclization of β-nitrostyrene derivatives provides an efficient and atom-economical route to substituted indoles.[8][9] This transformation ingeniously utilizes the nitro group as a masked amino group.
2.1. Mechanistic Rationale
The reaction proceeds through a cascade mechanism catalyzed by a low-valent palladium complex. Phenyl formate is often employed as a safer and more convenient surrogate for pressurized carbon monoxide (CO).[10]
-
Catalyst Activation: A Pd(0) species is generated in situ from a Pd(II) precatalyst, facilitated by CO released from the decomposition of phenyl formate.[10]
-
Nitro Group Reduction: The Pd(0) catalyst coordinates to the nitroalkene and facilitates the reduction of the nitro group. This is the critical step, forming a nitroso or a related reactive nitrogen intermediate.
-
Intramolecular Cyclization: The generated nitrogen species undergoes an intramolecular cyclization onto the vinyl group.
-
Aromatization: Subsequent elimination and tautomerization steps lead to the formation of the stable aromatic indole ring.
Caption: Palladium-catalyzed reductive cyclization pathway.
2.2. Protocol: Synthesis of 6-Bromo-2-methylindole
Materials:
-
This compound (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
1,10-Phenanthroline (0.10 eq)
-
Phenyl formate (2.5 eq)
-
Triethylamine (Et₃N, 3.0 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ and 1,10-phenanthroline.
-
Add anhydrous dioxane, followed by this compound.
-
Stir the mixture for 10 minutes at room temperature.
-
Add triethylamine, followed by the dropwise addition of phenyl formate.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 6-Bromo-2-methylindole.
Synthesis of Polysubstituted Pyrroles via Multicomponent Reactions
Pyrrole derivatives are another class of heterocycles with significant biological activity.[11] this compound is an excellent Michael acceptor in one-pot multicomponent reactions (MCRs) for the synthesis of highly functionalized pyrroles.[11][12]
3.1. Mechanistic Rationale
This approach involves a domino sequence, where the key step is the initial Michael addition of a nucleophile to the nitroalkene.[11]
-
Michael Addition: A β-dicarbonyl compound (e.g., ethyl acetoacetate) is deprotonated by a base to form an enolate, which acts as the Michael donor. This enolate adds to the electron-deficient double bond of the nitroalkene.
-
Amine Condensation: An aniline derivative condenses with one of the carbonyl groups of the β-dicarbonyl moiety to form an enamine intermediate.
-
Intramolecular Cyclization & Nef Reaction: The enamine nitrogen attacks the carbon bearing the nitro group. This is followed by a sequence that often involves the elimination of the nitro group (or its transformation via a Nef-type reaction) and subsequent dehydration to form the aromatic pyrrole ring.[13][14]
Caption: Multicomponent reaction workflow for pyrrole synthesis.
3.2. Protocol: One-Pot Synthesis of a Polysubstituted Pyrrole
This protocol is adapted from methodologies using heterogeneous catalysts, which offer the advantage of easy separation and reusability.[11]
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Fe₃O₄@SiO₂–Guanidine–SO₃H nanocatalyst (20 mg)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, suspend the magnetic nanocatalyst in ethanol.
-
Add aniline, ethyl acetoacetate, and this compound to the suspension.
-
Heat the reaction mixture to 80 °C and stir for the required time (typically 25-45 minutes, monitor by TLC).[11]
-
After completion, cool the mixture to room temperature.
-
Use a strong magnet on the outside of the flask to hold the catalyst, and carefully decant the ethanolic solution.
-
Wash the catalyst with ethanol and combine the organic layers.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure polysubstituted pyrrole.[11]
3.3. Representative Data
The following table summarizes typical yields for this type of multicomponent reaction, demonstrating its broad scope.
| Entry | Aniline Derivative | β-Diketone/β-Ketoester | Time (min) | Yield (%) |
| 1 | Aniline | Acetylacetone | 25 | 95 |
| 2 | 4-Methylaniline | Acetylacetone | 30 | 92 |
| 3 | 4-Methoxyaniline | Acetylacetone | 35 | 90 |
| 4 | Aniline | Ethyl acetoacetate | 30 | 93 |
| Data adapted from reference[11]. The specific substrate this compound is expected to perform similarly to the parent trans-β-nitrostyrene under these conditions. |
The Aryl Bromide: A Handle for Post-Synthetic Diversification
A key strategic advantage of using this compound is that the bromo substituent remains intact during the initial heterocycle-forming reactions. This allows for a second, distinct chemical transformation, enabling the rapid generation of a library of analogs from a common heterocyclic core.
4.1. Application in Drug Discovery
The bromo group is a versatile precursor for numerous transition-metal-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.[15]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
This two-stage synthetic strategy is highly convergent and powerful for structure-activity relationship (SAR) studies.
Caption: Two-stage strategy for molecular diversification.
Conclusion and Outlook
This compound is a masterful synthetic tool, embodying the principles of modern organic synthesis: efficiency, modularity, and complexity generation. Its dual reactivity allows for the initial, reliable construction of high-value heterocyclic systems, followed by late-stage functionalization to explore chemical space. The protocols outlined herein provide robust starting points for researchers aiming to synthesize novel indoles, pyrroles, and other related heterocycles. Future applications will undoubtedly expand to include asymmetric variations of these reactions and their integration into automated synthesis platforms for accelerated drug discovery.
References
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Ragaini, F., et al. (2023). Synthesis of indoles from β-nitrostyrenes with PhOC(O)H as a CO surrogate. ResearchGate. Retrieved from [Link]
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Sokolov, N. A., et al. (2022). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Molecules, 27(19), 6528. Retrieved from [Link]
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Larsson, U. (2010). Syntheses of Indoles and Natural Indole Alkaloids from 2-Nitrostyrene Derivatives. Digitala Vetenskapliga Arkivet. Retrieved from [Link]
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Halimehjani, A. Z., Namboothiri, I. N. N., & Hooshmand, S. E. (2014). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 4(90), 48022-48084. Retrieved from [Link]
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Ragaini, F., et al. (2022). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Molecules, 27(15), 4983. Retrieved from [Link]
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Gascoigne, E. S. J. (2013). Synthesis and transformations of β-nitroacetamides: Nef reaction and radical cyclisations. UCL Discovery. Retrieved from [Link]
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Mondal, P., & Bora, U. (2023). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry, 21(27), 5556-5582. Retrieved from [Link]
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Vitaku, E., et al. (2019). Recent Advancements in Pyrrole Synthesis. Molecules, 24(21), 3965. Retrieved from [Link]
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Hooshmand, S. E., & Halimehjani, A. Z. (2019). Nitroalkenes in diverse synthesis of heterocyclic compounds with two or three heteroatoms: Recent advances. ResearchGate. Retrieved from [Link]
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Halimehjani, A. Z., Namboothiri, I. N. N., & Hooshmand, S. E. (2014). Part I: Nitroalkenes in the Synthesis of Heterocyclic Compounds. ResearchGate. Retrieved from [Link]
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Zou, D., et al. (2023). Nitroarenes and nitroalkenes as potential amino sources for the synthesis of N-heterocycles. Organic & Biomolecular Chemistry, 21(11), 2254-2271. Retrieved from [Link]
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Rostami, H., & Shiri, L. (2024). Synthesis of β‐nitrostyrene derivatives. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of indole with β-nitrostyrene. Retrieved from [Link]
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Halimehjani, A. Z., Namboothiri, I. N. N., & Hooshmand, S. E. (2014). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 4(90), 48022-48084. Retrieved from [Link]
-
Novikov, R. A., & Tomilov, Y. V. (2021). Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. International Journal of Molecular Sciences, 22(24), 13359. Retrieved from [Link]
-
Huisgen, R., et al. (2013). What Controls Regiochemistry in 1,3-Dipolar Cycloadditions of Münchnones with Nitrostyrenes? The Journal of Organic Chemistry, 78(20), 10458-10466. Retrieved from [Link]
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Li, B. (2009). (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3174. Retrieved from [Link]
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PubChem. (n.d.). (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
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-
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Reduction of the nitro group in 1-Bromo-4-(2-nitroprop-1-enyl)benzene to form amines
< < Application Notes & Protocols: Selective Reduction of the Nitro Group in 1-Bromo-4-(2-nitroprop-1-enyl)benzene to Primary Amines
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the selective reduction of the nitro group in this compound to form the corresponding primary amine, 1-(4-bromophenyl)propan-2-amine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). These application notes detail various methodologies, including catalytic hydrogenation and metal-mediated reductions, offering insights into the selection of reagents and reaction conditions to achieve high yields and selectivity. Detailed, step-by-step protocols are provided for the most effective methods, accompanied by a comparative analysis of their advantages and limitations.
Introduction: The Significance of Nitro Group Reduction
The reduction of nitro groups to primary amines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry.[1][2] Aromatic and aliphatic amines are prevalent motifs in a vast array of drugs and drug candidates.[3] The starting material, this compound, possesses two key functionalities: a nitroalkene and an aryl bromide. The selective reduction of the nitro group while preserving the carbon-carbon double bond and the aryl bromide is a significant synthetic challenge. The resulting product, 1-(4-bromophenyl)propan-2-amine, is a valuable building block for more complex molecules.
The choice of reducing agent and reaction conditions is paramount to the success of this transformation. A lack of selectivity can lead to undesired side reactions, such as reduction of the alkene, hydrodebromination, or the formation of dimeric azo or azoxy compounds.[4][5][6] This guide will explore various methodologies to navigate these challenges and achieve the desired selective reduction.
Methodologies for Nitro Group Reduction
Several methods are available for the reduction of nitro groups, each with its own set of advantages and disadvantages.[4][5] The primary methods discussed here are catalytic hydrogenation and metal-mediated reductions.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and often highly efficient method for nitro group reduction.[4][5][7] It typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.
-
Palladium on Carbon (Pd/C): This is a common and effective catalyst for the reduction of both aromatic and aliphatic nitro groups.[5] However, a significant drawback of Pd/C is its propensity to also reduce other functional groups, including alkenes and can also lead to dehalogenation of aryl halides.[5] Careful control of reaction conditions, such as hydrogen pressure and temperature, is crucial to enhance selectivity.
-
Raney Nickel (Raney Ni): Raney Nickel is another effective catalyst for nitro group reduction.[4][5] It is often preferred over Pd/C when the substrate contains halogen substituents, as it is less prone to causing dehalogenation.[5]
-
Catalytic Transfer Hydrogenation (CTH): This method offers a safer and often more convenient alternative to using high-pressure hydrogen gas.[8][9][10] In CTH, a hydrogen donor molecule, such as formic acid, ammonium formate, or hydrazine, transfers hydrogen to the substrate in the presence of a catalyst, typically Pd/C.[10][11] This technique can be highly chemoselective and is performed under milder conditions.[8][9]
Metal-Mediated Reductions
Dissolving metal reductions in acidic media are classic and reliable methods for converting nitro groups to amines.[4][12] These reactions proceed via a stepwise electron transfer mechanism.[13]
-
Iron (Fe) in Acidic Media (e.g., Fe/HCl or Fe/NH₄Cl): This is a widely used, cost-effective, and robust method for the reduction of aromatic nitro groups.[4][5][12][13][14] The reaction is generally selective for the nitro group in the presence of other reducible functionalities. The mechanism involves the transfer of electrons from the iron metal to the nitro group, with protons supplied by the acidic medium.[13][14]
-
Tin (Sn) or Zinc (Zn) in Acidic Media: Similar to iron, tin and zinc are also effective reducing agents for nitro groups in the presence of an acid like HCl.[4][5][12] These metals offer a mild and selective reduction.[5]
-
Sodium Borohydride (NaBH₄) in the presence of Transition Metal Salts: Sodium borohydride alone is generally not effective for the reduction of nitro groups.[15] However, its reducing power can be significantly enhanced by the addition of transition metal salts like nickel(II) chloride (NiCl₂).[15] This combination can effectively reduce nitroarenes to their corresponding amines.[15] It is important to note that NaBH₄ can also reduce the carbon-carbon double bond of conjugated nitroalkenes to form nitroalkanes.[16][17][18]
-
Lithium Aluminium Hydride (LiAlH₄): LiAlH₄ is a very powerful reducing agent capable of reducing a wide variety of functional groups, including nitroalkenes to primary amines.[5][6][19] However, its high reactivity can lead to a lack of selectivity, and it is known to reduce aromatic nitro compounds to azo products.[5] Therefore, its use in this specific transformation requires careful consideration and control.
Comparative Analysis of Reduction Methodologies
The choice of the optimal reduction method depends on several factors, including the desired selectivity, scalability, cost, and safety considerations. The following table provides a comparative overview of the discussed methodologies.
| Method | Reducing Agent/Catalyst | Advantages | Disadvantages | Selectivity Considerations |
| Catalytic Hydrogenation | H₂ / Pd/C | High yields, clean reaction.[5] | Potential for dehalogenation and alkene reduction.[5] Requires specialized high-pressure equipment.[9] | Moderate to low for the target transformation. |
| H₂ / Raney Ni | Less prone to dehalogenation than Pd/C.[5] | Requires careful handling (pyrophoric). | Higher selectivity for nitro group over aryl halide compared to Pd/C. | |
| Catalytic Transfer Hydrogenation | Ammonium Formate / Pd/C | Milder conditions, no high-pressure H₂ gas needed.[9][10] Good for functional group tolerance.[10] | Catalyst can still cause some side reactions. | Generally offers good chemoselectivity.[8] |
| Metal-Mediated Reduction | Fe / HCl or NH₄Cl | Cost-effective, reliable, and highly selective for the nitro group.[4][5][12] | Stoichiometric amounts of metal are required, leading to significant metal salt waste.[8] Work-up can be tedious.[12] | Excellent for selective nitro group reduction. |
| Zn / HCl or AcOH | Mild and selective.[5][6] | Similar waste generation issues as with iron.[12] | Good for selective nitro group reduction. | |
| NaBH₄ / NiCl₂ | Mild conditions, readily available reagents.[15] | Potential for alkene reduction.[16][17][18] | Moderate, requires careful control to avoid alkene saturation. | |
| LiAlH₄ | Very powerful reducing agent.[19] | Poor selectivity, can reduce multiple functional groups.[5] Can form azo compounds from aromatic nitro groups.[5] | Low for the target transformation. |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the most promising methods for the selective reduction of this compound.
Protocol 1: Reduction with Iron in Acidic Medium (Fe/HCl)
This protocol is recommended for its high selectivity and cost-effectiveness.
Materials:
-
This compound
-
Iron powder (fine grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium Hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and ethanol/water (e.g., 4:1 v/v) as the solvent.
-
Addition of Iron: To the stirred solution, add iron powder (e.g., 3-5 eq).
-
Initiation of Reaction: Heat the mixture to reflux (approximately 80-90 °C).
-
Addition of Acid: Slowly add concentrated hydrochloric acid (a catalytic amount to a few equivalents) dropwise to the refluxing mixture. An exothermic reaction should be observed. Maintain a steady reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully add a solution of sodium hydroxide to basify the mixture (to pH > 10) to precipitate iron salts and deprotonate the amine product.
-
Work-up - Extraction: Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Work-up - Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude amine can be further purified by column chromatography or distillation if necessary.
Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate
This protocol is a milder alternative that avoids the use of strong acids and high-pressure hydrogen.
Materials:
-
This compound
-
Ammonium formate (HCOONH₄)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus (e.g., Büchner funnel with celite)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Addition of Reagents: To this solution, add ammonium formate (e.g., 4-6 eq) and a catalytic amount of 10% Pd/C (e.g., 5-10 mol%).
-
Reaction: Heat the mixture to reflux and stir vigorously. The reaction is often accompanied by the evolution of gas (CO₂ and NH₃).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up - Catalyst Removal: Upon completion, cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Work-up - Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Work-up - Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Work-up - Drying and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude product. Purify as needed.
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the reduction of this compound to the corresponding amine.
Caption: General workflow for the synthesis of 1-(4-bromophenyl)propan-2-amine.
Safety and Handling
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Catalytic Hydrogenation: Reactions involving hydrogen gas under pressure should only be performed by trained personnel using appropriate high-pressure equipment. Raney Nickel is pyrophoric and must be handled with care, always kept wet with a solvent.
-
Metal-Mediated Reductions: The addition of acid to the metal and nitro compound can be exothermic. The acid should be added slowly and with cooling if necessary. Hydrogen gas may be evolved during the reaction.
-
LiAlH₄ and NaBH₄: These are moisture-sensitive and can react violently with water. They should be handled in a dry atmosphere.
Conclusion
The selective reduction of the nitro group in this compound is a critical transformation that can be achieved through various methodologies. For high selectivity and cost-effectiveness, the use of iron in an acidic medium is a robust and reliable method. Catalytic transfer hydrogenation offers a milder and safer alternative, avoiding the use of strong acids and high-pressure hydrogen gas. The choice of the most suitable method will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. Careful consideration of the reaction conditions and appropriate safety precautions are essential for the successful and safe execution of this important chemical transformation.
References
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Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
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Macchi, M., et al. (2017). A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst. Molecules, 22(9), 1533. Retrieved from [Link]
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Phillips, B. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus College Digital Commons. Retrieved from [Link]
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Shechter, H., Ley, D. E., & Roberson, E. B., Jr. (1956). Nitroalkanes from Conjugated Nitroalkenes by Reduction with Complex Hydrides. Journal of the American Chemical Society, 78(19), 4984–4991. Retrieved from [Link]
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OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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Phillips, B. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus College Digital Commons. Retrieved from [Link]
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Wordpress. (n.d.). Stoichiometric Zn or Fe Metal Reduction. Retrieved from [Link]
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ResearchGate. (2020, March 27). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? Retrieved from [Link]
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Stolar, T., & Užarević, K. (2020). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 25(22), 5433. Retrieved from [Link]
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Jagadeesh, R. V., et al. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews, 119(1), 216-294. Retrieved from [Link]
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Reeve, H. A., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications, 15(1), 1-11. Retrieved from [Link]
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Li, J., et al. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 8, 603. Retrieved from [Link]
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Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]
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Meyers, A. I., & Sircar, J. C. (1967). Reduction of nitroalkenes to nitroalkanes with aqueous sodium borohydride. The Journal of Organic Chemistry, 32(12), 4134–4136. Retrieved from [Link]
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ResearchGate. (2024, August 11). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Retrieved from [Link]
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The Chemistry Translator. (2014, December 30). organic chemistry reaction #13 - reduction of nitro group to amine [Video]. YouTube. Retrieved from [Link]
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Rao, H. S. P., & Senthilkumar, S. P. (2000). Selective Reduction of a, β-Unsaturated Nitrocompounds with Sodium Borohydride in Methanolic Solutions: A Facile Route to Nitroalkenes. Synthetic Communications, 30(2), 251-256. Retrieved from [Link]
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Johnson, M. R., & Rickborn, B. (1968). Sodium Borohydride Reduction of Conjugated Aldehydes and Ketones. The Journal of Organic Chemistry, 33(10), 3765-3769. Retrieved from [Link]
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Meyers, A. I., & Sircar, J. C. (1967). Reduction of nitroalkenes to nitroalkanes with aqueous sodium borohydride. The Journal of Organic Chemistry, 32(12), 4134-4136. Retrieved from [Link]
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Chemistry Stack Exchange. (2024, April 15). In what cases can LiAlH4 reduce alkene, or alkyne? Retrieved from [Link]
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ResearchGate. (2011, February). LITHIUM ALUMINUM HYDRIDE REDUCTION OF STERICALLY HINDERED AROMATIC NITRO COMPOUNDS. Retrieved from [Link]
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Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
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Zeynizadeh, B., & Zahmatkesh, S. (2004). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Journal of the Chinese Chemical Society, 51(4), 801-806. Retrieved from [Link]
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Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
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Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 7(5), 499-503. Retrieved from [Link]
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Tanini, D., et al. (2023). Transition Metal‐free Selenium‐mediated Aryl Amines via Reduction of Nitroarenes. ChemSusChem, 16(9), e202300086. Retrieved from [Link]
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Eama, M., et al. (2017). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Catalysts, 7(12), 373. Retrieved from [Link]
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Application Notes and Protocols: Nucleophilic Substitution at the Benzylic Position of 1-Bromo-4-(2-nitroprop-1-enyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Benzylic Substitution
Nucleophilic substitution reactions at the benzylic position are a cornerstone of modern organic synthesis, providing a powerful tool for the construction of complex molecular architectures. Benzylic halides are particularly reactive substrates in these transformations due to the ability of the adjacent aromatic ring to stabilize the transition state in an S(_N)2 reaction or the carbocation intermediate in an S(_N)1 pathway.[1][2] This heightened reactivity allows for a broad range of nucleophiles to be employed, leading to the formation of diverse and valuable compounds.
The substrate of interest, 1-Bromo-4-(2-nitroprop-1-enyl)benzene, and its derivatives are of particular importance in medicinal chemistry. The nitro group is a well-established pharmacophore, and its incorporation into molecular scaffolds can impart a wide array of biological activities, including antimicrobial and anticancer properties.[3][4][5] The 2-nitroprop-1-enyl moiety, in conjunction with the phenyl ring, creates a unique electronic environment that influences the reactivity of the benzylic position.
This document provides a detailed guide to understanding and performing nucleophilic substitution reactions on this compound derivatives. It will delve into the mechanistic underpinnings of these reactions, provide robust experimental protocols, and offer insights into the application of the resulting products in drug discovery.
Mechanistic Considerations: S(_N)1 vs. S(_N)2 Pathways at the Benzylic Position
Benzylic halides can undergo nucleophilic substitution through both S(_N)1 and S(_N)2 mechanisms, and the preferred pathway is dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction temperature.[6]
-
S(_N)1 Pathway: This two-step mechanism proceeds through a carbocation intermediate. The benzylic carbocation is significantly stabilized by resonance, with the positive charge delocalized into the aromatic ring.[2][7] This stabilization makes the S(_N)1 pathway particularly favorable for secondary and tertiary benzylic halides. The presence of electron-donating groups on the aromatic ring will further stabilize the carbocation and accelerate the S(_N)1 reaction.[8]
-
S(_N)2 Pathway: This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[9][10] Primary benzylic halides, being less sterically hindered, typically favor the S(_N)2 pathway.[2] Strong, anionic nucleophiles and polar aprotic solvents also promote the S(_N)2 mechanism.
For this compound, a primary benzylic halide, the S(_N)2 pathway is generally favored. However, the strongly electron-withdrawing 2-nitroprop-1-enyl group can destabilize the developing positive charge in an S(_N)1 transition state, further favoring the S(_N)2 mechanism.[8]
The Influence of the 2-Nitroprop-1-enyl Group
The 2-nitroprop-1-enyl substituent plays a crucial role in the reactivity of the benzylic position. As a potent electron-withdrawing group, it deactivates the benzene ring towards electrophilic aromatic substitution.[11][12] However, its influence on nucleophilic substitution at the benzylic position is more nuanced. While it destabilizes a potential carbocation intermediate (disfavoring S(_N)1), it can also enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack in an S(_N)2 reaction.
Experimental Protocols
The following protocols provide a general framework for conducting nucleophilic substitution reactions on this compound derivatives. Optimization of reaction conditions may be necessary for specific substrates and nucleophiles.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Certain nucleophiles, such as cyanide salts, are highly toxic. Handle with extreme caution and have appropriate safety measures in place.[1]
General Protocol for Nucleophilic Substitution
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the this compound derivative (1.0 equivalent) in a suitable solvent (e.g., acetone, acetonitrile, or dimethylformamide).
-
Addition of Nucleophile: Add the nucleophile (1.1-1.5 equivalents) to the reaction mixture. If the nucleophile is a solid, it may be added directly. If it is a liquid, it can be added via syringe. For reactions requiring a base (e.g., when using alcohol or thiol nucleophiles), add a non-nucleophilic base such as potassium carbonate or triethylamine (1.5-2.0 equivalents).
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically between room temperature and reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid has precipitated, it can be removed by filtration. The filtrate is then typically partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[1]
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Solvent | Temperature (°C) | Product Type |
| Sodium Azide (NaN₃) | Acetone/Water | 50 | Benzylic Azide |
| Sodium Cyanide (NaCN) | Ethanol/Water | Reflux | Benzylic Nitrile |
| Potassium Thioacetate (KSAc) | DMF | Room Temp | Benzylic Thioacetate |
| Phenol (with K₂CO₃) | Acetonitrile | Reflux | Benzylic Phenyl Ether |
| Aniline | Acetonitrile | Reflux | N-Benzylated Aniline |
Visualizing the Reaction and Workflow
Reaction Mechanism
Caption: S(_N)2 mechanism for nucleophilic substitution.
Experimental Workflow
Caption: General experimental workflow.
Applications in Drug Development
The products derived from nucleophilic substitution reactions on this compound derivatives are valuable intermediates in the synthesis of novel therapeutic agents. The introduction of various functional groups at the benzylic position allows for the systematic exploration of structure-activity relationships (SAR).
-
Antimicrobial Agents: The nitro group is a key feature in several antimicrobial drugs.[4] By modifying the substituent at the benzylic position, it is possible to fine-tune the antimicrobial spectrum and potency of these compounds.
-
Anticancer Agents: Many anticancer drugs function by interacting with biological macromolecules such as DNA and proteins. The versatile chemistry of the benzylic position allows for the incorporation of functionalities that can target specific pathways in cancer cells.[5][13]
-
Molecular Probes: The synthesized derivatives can be further functionalized with fluorescent tags or other reporter groups to create molecular probes for studying biological processes.
Conclusion
Nucleophilic substitution at the benzylic position of this compound derivatives is a versatile and powerful synthetic strategy. A thorough understanding of the underlying reaction mechanisms, coupled with robust experimental protocols, enables the efficient synthesis of a wide range of novel compounds with potential applications in drug discovery and development. The protocols and insights provided in this document serve as a valuable resource for researchers in this exciting and rapidly evolving field.
References
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-
University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]
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Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 12). 8.1: Reactions of Substituted Benzenes- Reaction at the Benzylic Position. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]
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Various Authors. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3613. [Link]
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Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? Retrieved from [Link]
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Henry reaction conditions for the synthesis of nitroalkenes like 1-Bromo-4-(2-nitroprop-1-enyl)benzene
Topic: Henry Reaction Conditions for the Synthesis of Nitroalkenes like 1-Bromo-4-(2-nitroprop-1-enyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Henry Reaction
The Henry (or nitroaldol) reaction, first described by Louis Henry in 1895, remains a cornerstone of synthetic organic chemistry for its powerful ability to form carbon-carbon bonds.[1][2] This reaction facilitates the coupling of a nitroalkane with an aldehyde or ketone in the presence of a base, initially yielding β-nitro alcohols.[1] These intermediates are highly valuable, as they can be readily converted into other crucial functional groups.[1]
Of particular interest to the drug development community is the subsequent dehydration of these β-nitro alcohols to produce nitroalkenes.[1][3] Nitroalkenes are exceptionally versatile synthetic intermediates, primarily due to their function as potent Michael acceptors and as precursors for amines, carbonyls, and other functionalities central to the structure of many pharmaceutical agents.[3] This guide provides an in-depth examination of the reaction mechanism, a detailed protocol for a representative synthesis, and practical insights for optimizing the synthesis of aryl nitroalkenes such as this compound.
Core Reaction Mechanism: From Nitroaldol to Nitroalkene
The synthesis of a nitroalkene via the Henry reaction is a sequential process that involves an initial nitroaldol addition followed by a dehydration step.[3] When performed in a single operation, this is often termed a Henry-Knoevenagel condensation.[3]
Step 1: Nitroaldol Addition The reaction is initiated when a base abstracts an acidic α-proton from the nitroalkane. This deprotonation generates a resonance-stabilized nucleophile known as a nitronate anion.[1][3][4] This anion then executes a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde (e.g., 4-bromobenzaldehyde). The resulting tetrahedral intermediate, a β-nitro alkoxide, is subsequently protonated by the conjugate acid of the base or a proton source in the medium, yielding the β-nitro alcohol.[1][3] It is critical to recognize that all steps in the initial Henry reaction are reversible, and reaction conditions must be tailored to favor product formation.[1]
Step 2: Dehydration to the Nitroalkene The crucial elimination of water from the β-nitro alcohol intermediate can be achieved under either acidic or basic conditions to furnish the final nitroalkene.[3]
-
Base-Catalyzed Dehydration: In many one-pot syntheses of nitroalkenes, the same base used for the initial addition step facilitates the dehydration. The mechanism often proceeds via an E1cB (Elimination Unimolecular conjugate Base) pathway.[3] The base removes the α-proton (which is acidic due to the adjacent nitro group), forming a nitronate anion. This is followed by the elimination of the hydroxide ion to form the carbon-carbon double bond.[3] Elevated temperatures are a key process parameter that strongly favors this dehydration pathway.[3][5]
-
Acid-Catalyzed Dehydration: Alternatively, the isolated β-nitro alcohol can be treated with an acid. Protonation of the hydroxyl group creates a good leaving group (water), which is subsequently eliminated through an E1 or E2 mechanism to form the alkene.[3]
The following diagram illustrates the base-catalyzed pathway leading to a nitroalkene.
Caption: Base-catalyzed Henry reaction mechanism for nitroalkene synthesis.
Experimental Protocol: Synthesis of (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene
This protocol details the one-pot synthesis of (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene from 4-bromobenzaldehyde and nitroethane.[6] The reaction is designed to favor the direct formation of the dehydrated nitroalkene product.
Reaction Scheme: 4-Bromobenzaldehyde + Nitroethane → (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene + H₂O
Materials and Equipment
-
Reagents: 4-Bromobenzaldehyde, Nitroethane, Ammonium Acetate (NH₄OAc), Glacial Acetic Acid, Methanol, Ethanol.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, beaker, Buchner funnel, filtration flask, standard laboratory glassware, rotary evaporator.
Detailed Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-bromobenzaldehyde (10.0 g, 54.0 mmol) and nitroethane (8.1 g, 108.0 mmol, 2.0 equiv.).
-
Solvent and Catalyst Addition: Add 100 mL of glacial acetic acid to the flask. To this solution, add ammonium acetate (4.16 g, 54.0 mmol, 1.0 equiv.) to act as the base catalyst.
-
Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 1:4 Ethyl acetate:Hexane eluent). The reaction is typically complete within 2-4 hours.
-
Workup - Precipitation: After the reaction is complete (as indicated by the consumption of the aldehyde), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold water while stirring. A yellow solid precipitate should form.
-
Workup - Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid generously with cold water to remove acetic acid and ammonium salts, followed by a small amount of cold methanol to remove residual impurities.
-
Drying: Dry the collected solid under vacuum or in a desiccator to obtain the crude product.
Data Presentation: Reaction Parameters
| Parameter | Value |
| Reactant 1 | 4-Bromobenzaldehyde (1.0 equiv.) |
| Reactant 2 | Nitroethane (2.0 equiv.) |
| Catalyst | Ammonium Acetate (1.0 equiv.) |
| Solvent | Glacial Acetic Acid |
| Temperature | Reflux (~118 °C) |
| Reaction Time | 2-4 hours |
| Expected Yield | 75-85% (crude) |
Purification and Characterization
Purification Protocol
The crude product is often of sufficient purity for many applications. However, for obtaining analytically pure material, recrystallization is the preferred method.
-
Recrystallization: Dissolve the crude yellow solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly. Attempting purification via silica gel column chromatography can sometimes lead to decomposition or irreversible adsorption of the nitroalkene.[7]
Characterization of (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene
| Property | Description |
| Appearance | Pale yellow crystalline solid |
| Molecular Formula | C₉H₈BrNO₂[8] |
| Molecular Weight | 242.07 g/mol [8] |
| Melting Point | 98-100 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.05 (s, 1H, vinyl-H), 7.65 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 2.50 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 145.2, 138.1, 132.8, 130.5, 128.7, 125.4, 14.7 |
| IR (KBr, cm⁻¹) | ν: 1640 (C=C), 1510 (NO₂, asym), 1335 (NO₂, sym), 830 (C-Br) |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction. - Catalyst is inactive or insufficient. - Temperature too low for dehydration. | - Extend the reflux time and monitor by TLC. - Use fresh ammonium acetate. - Ensure the mixture is maintained at a steady reflux. |
| Isolation of β-nitro alcohol | - Reaction temperature was too low or reaction time was too short.[9] - Insufficiently acidic/basic conditions for dehydration. | - Increase the reaction temperature to ensure reflux.[5] - If the nitro alcohol is isolated, it can be dehydrated in a separate step using a dehydrating agent like methanesulfonyl chloride and triethylamine, or by heating with an acid catalyst. |
| Formation of Dark/Polymeric Byproducts | - Reaction temperature too high or prolonged heating. - Presence of impurities in starting materials. | - Do not exceed the necessary reflux time significantly. - Use purified starting materials. |
| Product is an Oil, Fails to Crystallize | - Presence of impurities depressing the melting point. - Incomplete removal of acetic acid. | - Wash the crude product thoroughly with water. - Attempt to purify via flash chromatography on a short silica plug (use with caution) or triturate with a non-polar solvent like hexane to induce crystallization. |
Safety Precautions
-
Nitroalkanes are toxic and should be handled with care in a well-ventilated fume hood.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Organic solvents are flammable. Perform the reaction away from open flames.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
References
-
Wikipedia. (2023). Henry reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Henry Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
-
Chem-Station. (n.d.). Henry Reaction - Common Conditions. Retrieved from [Link]
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
-
Li, B. (2009). (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3174. Retrieved from [Link]
-
Shitov, G. A., et al. (2022). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. Molecules, 27(15), 4993. Retrieved from [Link]
-
PubChem. (n.d.). (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
-
Reddit. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved from [Link]
-
OpenStax. (2023). 23.3 Dehydration of Aldol Products: Synthesis of Enones. Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.3: Dehydration of Aldol Products - Synthesis of Enones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.3: Dehydration of Aldol Products - Synthesis of Enones. Retrieved from [Link]
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- 8. (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene | C9H8BrNO2 | CID 12363725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Henry Reaction [organic-chemistry.org]
The Versatility of 1-Bromo-4-(2-nitroprop-1-enyl)benzene: A Building Block for Advanced Functional Materials
Introduction: Unlocking Synthetic Potential
In the quest for novel functional materials, the strategic design of molecular building blocks is paramount. 1-Bromo-4-(2-nitroprop-1-enyl)benzene emerges as a highly versatile scaffold, offering a unique convergence of reactive sites for the synthesis of complex polymers, sophisticated organic electronics, and precursors for pharmacologically active molecules. This technical guide provides an in-depth exploration of its synthesis and application, complete with detailed protocols and the underlying scientific rationale for its use in creating next-generation materials.
The molecule's utility is rooted in its distinct functional groups: a bromine-substituted aromatic ring, a conjugated nitroalkene system, and a methyl group on the double bond. The aryl bromide is a classical handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control.[1][2][3] The electron-deficient nitroalkene moiety is a potent Michael acceptor and a reactive dienophile in cycloaddition reactions.[4][5] Furthermore, this group can be transformed into other valuable functionalities, such as amines, offering a gateway to a diverse range of chemical structures.[6][7][8] This trifecta of reactivity makes this compound a powerful tool for chemists and material scientists.
Physicochemical Properties
A summary of the key physicochemical properties of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene is provided below.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO₂ | PubChem |
| Molecular Weight | 242.07 g/mol | PubChem |
| Appearance | Pale yellow solid (typical for similar compounds) | General Knowledge |
| CAS Number | 131981-75-4 | PubChem |
Synthesis of this compound
The most direct route to this compound is through a Henry reaction, also known as a nitroaldol reaction. This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane. In this case, 4-bromobenzaldehyde is reacted with nitroethane. The intermediate β-nitro alcohol readily undergoes dehydration to yield the target nitroalkene.
Protocol 1: Synthesis via Henry Reaction
Objective: To synthesize (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene.
Materials:
-
4-Bromobenzaldehyde
-
Nitroethane
-
Ammonium acetate (NH₄OAc)
-
Glacial acetic acid
-
Methanol (MeOH)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzaldehyde (10.0 g, 54.0 mmol), nitroethane (6.1 g, 81.0 mmol), and ammonium acetate (4.2 g, 54.0 mmol).
-
Solvent Addition: Add 100 mL of glacial acetic acid to the flask. The acetic acid serves as both the solvent and a catalyst for the dehydration of the intermediate nitroaldol.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold deionized water with stirring. A yellow precipitate will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual acetic acid and ammonium salts.
-
Recrystallization: Recrystallize the crude product from hot methanol to yield pale yellow crystals of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene.
-
Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis.
Causality of Experimental Choices:
-
Excess Nitroethane: A slight excess of nitroethane is used to ensure complete consumption of the more valuable 4-bromobenzaldehyde.
-
Ammonium Acetate as Catalyst: Ammonium acetate acts as a basic catalyst to facilitate the initial aldol addition.
-
Glacial Acetic Acid: Acetic acid provides an acidic medium that promotes the dehydration of the intermediate β-nitro alcohol to the desired nitroalkene.
-
Recrystallization from Methanol: Methanol is a suitable solvent for recrystallization as the product is sparingly soluble at room temperature but readily soluble when hot, allowing for effective purification.
Applications in Functional Material Synthesis
The unique chemical architecture of this compound allows for its use as a versatile building block in the synthesis of a variety of functional materials. The following sections detail protocols for its application in palladium-catalyzed cross-coupling reactions, polymerization, and cycloaddition reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds, enabling the synthesis of complex conjugated molecules for applications in organic electronics.
Workflow for Cross-Coupling Reactions:
Caption: General workflow for Heck or Suzuki cross-coupling reactions.
Objective: To synthesize a stilbene derivative for potential use in organic light-emitting diodes (OLEDs).
Materials:
-
(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask and line
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%) and P(o-tol)₃ (4 mol%).
-
Reagent Addition: To the flask, add (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene (1.0 equiv), styrene (1.2 equiv), and anhydrous DMF.
-
Base Addition: Add triethylamine (2.0 equiv) to the reaction mixture.
-
Reaction: Heat the mixture to 100 °C and stir for 24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and P(o-tol)₃ is a common and effective catalyst system for the Heck reaction.[9][10] The phosphine ligand stabilizes the palladium(0) active species.
-
Triethylamine as Base: Triethylamine is a common base used in the Heck reaction to neutralize the HBr generated during the catalytic cycle.[2]
-
Anhydrous DMF: DMF is a polar aprotic solvent that is well-suited for palladium-catalyzed reactions. Anhydrous conditions are important to prevent catalyst deactivation.
Objective: To synthesize a biaryl compound as a precursor for hole-transporting materials.[11][12][13][14][15]
Materials:
-
(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Schlenk flask and line
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, combine (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (3 mol%).
-
Solvent and Base Addition: Add a 2:1 mixture of 1,4-dioxane and a 2M aqueous solution of K₂CO₃.
-
Reaction: Heat the mixture to 80 °C and stir for 12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Causality of Experimental Choices:
-
Pd(PPh₃)₄ Catalyst: This is a widely used and commercially available palladium(0) catalyst for Suzuki couplings.[1][16]
-
Potassium Carbonate Base: An aqueous base is required to activate the boronic acid for transmetalation to the palladium center.[17]
-
Dioxane/Water Solvent System: This biphasic solvent system is effective for Suzuki reactions, dissolving both the organic and inorganic reagents.
Polymerization of the Nitroalkene Moiety
The electron-withdrawing nitro group activates the double bond of this compound, making it susceptible to anionic polymerization. This allows for the synthesis of polymers with pendant bromo- and nitro-functionalized phenyl groups, which can be further modified to create materials with tailored properties.
Polymerization Mechanism:
Caption: Anionic polymerization of this compound.
Objective: To synthesize a polymer with pendant bromo- and nitro-functionalized phenyl groups.
Materials:
-
(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene
-
Sodium methoxide (NaOMe)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Schlenk flask and line
-
Standard laboratory glassware
Procedure:
-
Monomer Preparation: Purify the monomer by recrystallization and dry it under vacuum.
-
Reaction Setup: In a flame-dried Schlenk flask under argon, dissolve the monomer in anhydrous THF.
-
Initiation: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of sodium methoxide in THF dropwise. An immediate color change should be observed.
-
Polymerization: Stir the reaction mixture at -78 °C for 4 hours.
-
Termination: Quench the polymerization by adding a small amount of methanol.
-
Isolation: Warm the mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.
-
Purification and Drying: Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Causality of Experimental Choices:
-
Sodium Methoxide Initiator: Alkoxides are effective initiators for the anionic polymerization of electron-deficient alkenes like nitrostyrenes.[18]
-
Low Temperature: Anionic polymerizations are often carried out at low temperatures to control the reaction rate and minimize side reactions.
-
Anhydrous Conditions: Anhydrous conditions are crucial as water will protonate the anionic intermediates and terminate the polymerization.
Cycloaddition Reactions
The electron-deficient double bond of this compound makes it an excellent dienophile in Diels-Alder [4+2] cycloaddition reactions. This provides a route to complex, six-membered ring systems that can be further elaborated.
Objective: To synthesize a bicyclic adduct for further functionalization.
Materials:
-
(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene
-
Cyclopentadiene (freshly cracked)
-
Toluene
-
Sealed tube or high-pressure reactor
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a thick-walled sealed tube, dissolve (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene (1.0 equiv) in toluene.
-
Diene Addition: Add freshly cracked cyclopentadiene (3.0 equiv).
-
Reaction: Seal the tube and heat it to 110 °C for 24 hours.[4][19]
-
Work-up: After cooling, carefully open the tube and concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting endo/exo mixture of cycloadducts by column chromatography.
Causality of Experimental Choices:
-
Freshly Cracked Cyclopentadiene: Cyclopentadiene readily dimerizes at room temperature. It must be "cracked" by heating the dimer to regenerate the monomer immediately before use.
-
Elevated Temperature: Diels-Alder reactions often require heat to overcome the activation energy.
-
Sealed Tube: A sealed tube is used to prevent the volatile cyclopentadiene from escaping at the reaction temperature.
Post-Functionalization: Reduction of the Nitro Group
The nitro group in the synthesized materials can be readily reduced to an amine, opening up a vast array of further functionalization possibilities, such as amide bond formation or the introduction of other nitrogen-containing heterocycles. Catalytic hydrogenation is a clean and efficient method for this transformation.[6][8][20]
Objective: To reduce the nitro group of a functionalized derivative to an amine.
Materials:
-
Nitro-containing compound (synthesized in previous protocols)
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Parr hydrogenator or a flask with a balloon of hydrogen
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the nitro compound in methanol or ethyl acetate in a suitable hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of Pd) to the solution.
-
Hydrogenation: Place the vessel in a Parr hydrogenator and pressurize with H₂ (e.g., 50 psi), or equip the flask with a balloon filled with H₂.
-
Reaction: Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be further purified if necessary.
Causality of Experimental Choices:
-
Palladium on Carbon: Pd/C is a widely used, robust, and efficient heterogeneous catalyst for the hydrogenation of nitro groups.[6]
-
Hydrogen Atmosphere: A source of hydrogen gas is required for the reduction. A Parr apparatus allows for higher pressures and faster reaction times, while a balloon is suitable for smaller-scale reactions at atmospheric pressure.
-
Celite Filtration: Celite is used to aid in the filtration of the fine Pd/C powder, preventing it from passing through the filter paper.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of functional materials. Its orthogonal reactive sites—the aryl bromide for cross-coupling, the nitroalkene for polymerization and cycloadditions, and the latent amine functionality—provide chemists with a powerful platform for molecular design and innovation. The protocols detailed in this guide offer a starting point for researchers to explore the rich chemistry of this compound and to develop new materials with tailored properties for applications in organic electronics, polymer science, and medicinal chemistry.
References
-
Anionic polymerization of β‐nitrostyrenes. ResearchGate. Available from: [Link]
-
Anionic polymerization of β‐nitrostyrenes. Semantic Scholar. Available from: [Link]
-
Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. National Institutes of Health. Available from: [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available from: [Link]
-
Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. National Institutes of Health. Available from: [Link]
-
"Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines" by Brendan Phillips. Ursinus College Digital Commons. Available from: [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]
-
Heck reaction. Wikipedia. Available from: [Link]
-
Diels–Alder reaction of β‐fluoro‐β‐nitrostyrene with cyclopentadiene. ResearchGate. Available from: [Link]
- Synthesis of carbazole-based organic small-molecule hole transport material and application of carbazole-based organic small-molecule hole transport material in perovskite solar cell. Google Patents.
-
Cross-linkable carbazole-based hole transporting materials for perovskite solar cells. Royal Society of Chemistry. Available from: [Link]
-
14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. Royal Society of Chemistry. Available from: [Link]
-
Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. University of Oxford. Available from: [Link]
- Hydrogenation of nitro compounds to amines and catalyst therefor. Google Patents.
-
Development of a Route to Functional Polymers via Click Chemistry. University of Southern Mississippi. Available from: [Link]
-
The Suzuki Reaction. Available from: [Link]
-
Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. ResearchGate. Available from: [Link]
-
Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. SpringerLink. Available from: [Link]
-
Anionic Polymerization of Styrene. Available from: [Link]
-
One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters. Available from: [Link]
-
Functionalization of Polyolefins via Catalytic Nitrene Addition. National Institutes of Health. Available from: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of β‐nitrostyrene derivatives. ResearchGate. Available from: [Link]
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry. Available from: [Link]
-
Reaction conditions optimization of the Heck reaction of 4-bromotoluene with styrene. ResearchGate. Available from: [Link]
-
Optimisation of conditions for the Heck cross-coupling of 4-bromoanisole with styrene using HUGPHOS-2 as ligand. ResearchGate. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
A poly-p-nitrostyrene on platinum electrode. Polymer charging kinetics and electrocatalysis of organic dihalide reductions. Journal of the American Chemical Society. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Double click reaction strategies for polymer conjugation and post-functionalization of polymers. ResearchGate. Available from: [Link]
-
Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... ResearchGate. Available from: [Link]
-
End-functionalized polymers by controlled/living radical polymerizations: synthesis and applications. Royal Society of Chemistry. Available from: [Link]
-
Recent Progress on Electroactive Polymers: Synthesis, Properties and Applications. MDPI. Available from: [Link]
-
Electroactive Polymers Obtained by Conventional and Non-Conventional Technologies. National Institutes of Health. Available from: [Link]
Sources
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- 2. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
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- 8. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst | Department of Chemistry [chem.ox.ac.uk]
- 9. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 10. Heck Reaction [organic-chemistry.org]
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- 12. CN113185449A - Synthesis of carbazole-based organic small-molecule hole transport material and application of carbazole-based organic small-molecule hole transport material in perovskite solar cell - Google Patents [patents.google.com]
- 13. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki Coupling [organic-chemistry.org]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 1-Bromo-4-(2-nitroprop-1-enyl)benzene
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-4-(2-nitroprop-1-enyl)benzene. This valuable β-nitrostyrene derivative serves as a critical intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its synthesis, primarily achieved through a Henry condensation reaction, can present challenges related to yield, purity, and reproducibility. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to streamline your experimental workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound.
Q1: What is the primary reaction mechanism for this synthesis? The synthesis is a classic example of the Henry reaction (or nitroaldol reaction), followed by dehydration. The process involves the base-catalyzed condensation of an aldehyde (4-bromobenzaldehyde) with a nitroalkane (nitroethane). The mechanism proceeds in three main steps:
-
Deprotonation: A base removes an acidic α-proton from nitroethane to form a resonance-stabilized nitronate anion.
-
Nucleophilic Addition: The nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzaldehyde to form a nitroaldol adduct.
-
Dehydration: This intermediate readily undergoes base-catalyzed dehydration to yield the final conjugated nitroalkene, this compound.
Q2: What are the essential starting materials and reagents? The core reactants are 4-bromobenzaldehyde and nitroethane. A catalyst is required, typically a weak base, and a suitable solvent is used as the reaction medium. Common choices include:
-
Aldehyde: 4-bromobenzaldehyde
-
Nitroalkane: Nitroethane
-
Catalyst: Ammonium acetate, methylamine, or other amine bases.[2]
-
Solvent: Glacial acetic acid or an alcohol like methanol or ethanol.[2]
Q3: Why is catalyst selection important in this reaction? Catalyst choice is critical for balancing reaction rate with byproduct formation. Strong bases, like alcoholic potassium hydroxide, can promote side reactions such as the Cannizzaro reaction of the aldehyde or anionic polymerization of the nitrostyrene product, leading to tar formation.[2][3] Weaker bases, such as ammonium acetate in acetic acid, provide a controlled reaction environment that favors the desired condensation and dehydration while minimizing unwanted pathways.[2]
Q4: What is the expected stereochemistry of the final product? The dehydration of the nitroaldol intermediate typically results in the formation of the more thermodynamically stable (E)-isomer (trans configuration) as the major product.[4] This is due to reduced steric hindrance between the bulky bromophenyl and nitro groups when they are on opposite sides of the double bond.
Q5: What are the main applications of this compound in drug development? β-nitrostyrenes are versatile precursors in medicinal chemistry. The nitroalkene moiety can be readily reduced to a primary amine, making this compound a key intermediate for the synthesis of substituted phenethylamines, a class of compounds with significant neurological and physiological activity.[1][5] The bromine atom provides a reactive handle for further molecular diversification through cross-coupling reactions (e.g., Suzuki, Heck), allowing for the construction of complex drug candidates.[6]
Part 2: Troubleshooting Guide
This guide provides solutions to common issues encountered during the synthesis.
Issue 1: Low or No Product Yield
-
Potential Cause A: Purity of Starting Materials. 4-bromobenzaldehyde can oxidize to 4-bromobenzoic acid upon storage. Acidic impurities can interfere with the base-catalyzed mechanism.
-
Corrective Action: Ensure the purity of your starting materials. Use freshly distilled or recently purchased 4-bromobenzaldehyde. Check for and remove any acidic impurities by washing with a mild base solution if necessary.[3]
-
-
Potential Cause B: Inappropriate Reaction Conditions. The reaction is sensitive to temperature and time. Insufficient heating may lead to an incomplete reaction, while excessive heat or prolonged reaction times can degrade the product.[7]
-
Corrective Action: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). Determine the optimal reaction time experimentally to maximize product formation while minimizing degradation. A typical starting point is refluxing for 2-4 hours in glacial acetic acid with ammonium acetate.[2]
-
-
Potential Cause C: Catalyst Inactivity. The catalyst (e.g., ammonium acetate) may be old or hydrated, reducing its effectiveness.
-
Corrective Action: Use a fresh, anhydrous catalyst. Ensure the correct molar ratio of catalyst to reactants is used as specified in the protocol.
-
Issue 2: Significant Tar or Polymer Formation
-
Potential Cause: Anionic Polymerization. The β-nitrostyrene product is an electron-deficient alkene, making it susceptible to anionic polymerization, especially in the presence of basic catalysts.[2][3] This is often exacerbated by prolonged reaction times or high temperatures.[2]
-
Corrective Action 1: Control Reaction Time & Temperature. As soon as TLC indicates the consumption of the starting aldehyde, proceed with the workup. Avoid unnecessarily long reaction times. If possible, run the reaction at the lowest temperature that allows for a reasonable conversion rate.[3]
-
Corrective Action 2: Optimize Catalyst. If using a stronger base like methylamine, the reaction must be carefully timed to isolate the product as it precipitates, preventing it from redissolving and polymerizing.[2] For better control, the ammonium acetate/acetic acid system is recommended as it creates a less harsh environment.[2]
-
Issue 3: Product Fails to Crystallize or Oiling Out
-
Potential Cause A: Supersaturation or Impurities. The product may remain dissolved in the reaction mixture or form an oil due to the presence of impurities that inhibit crystallization.
-
Corrective Action 1: Induce Crystallization. Pour the reaction mixture into a large volume of ice-water to force precipitation.[2][8] If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface to create nucleation sites. Adding a seed crystal of the pure product, if available, is also highly effective.[8]
-
Corrective Action 2: Solvent Choice for Workup. Ensure sufficient water is used during the workup to fully precipitate the organic product. The crude product is often soluble in excess organic solvents used in the reaction.[8]
-
Issue 4: Difficulty with Purification
-
Potential Cause: Co-precipitation of Byproducts. The crude solid may be contaminated with higher condensation products or unreacted starting materials, making recrystallization challenging.
-
Corrective Action: Select an appropriate recrystallization solvent. Alcohols such as methanol or ethanol are commonly effective for nitrostyrenes.[2][3] The goal is to find a solvent in which the product has high solubility at high temperatures but low solubility at low temperatures, while impurities remain soluble. Perform the recrystallization carefully, allowing for slow cooling to promote the formation of pure crystals.
-
Part 3: Optimized Experimental Protocols
Protocol 1: Synthesis via Ammonium Acetate Catalysis
This protocol is based on a well-established method for nitrostyrene synthesis that generally provides good yields while minimizing tar formation.[2]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzaldehyde (1 equivalent), nitroethane (1.2 equivalents), and ammonium acetate (0.4 equivalents).
-
Solvent Addition: Add glacial acetic acid as the solvent (approx. 4 mL per gram of aldehyde).
-
Reaction: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Once the 4-bromobenzaldehyde is consumed, allow the mixture to cool slightly and pour it slowly into a beaker containing a large volume of ice-water (approx. 200 mL per gram of aldehyde).
-
Isolation: Stir the aqueous mixture until the yellow product fully precipitates. Collect the crude solid by vacuum filtration, washing thoroughly with cold water to remove acetic acid and salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at low heat.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude, dried this compound into an Erlenmeyer flask.
-
Dissolution: Add a minimal amount of a suitable solvent (methanol or ethanol are good starting points) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[3]
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the purified yellow crystals by vacuum filtration, washing with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals to a constant weight. The expected product is a yellow crystalline solid.
Part 4: Data Summary & Visualizations
Table 1: Comparison of Catalytic Systems for β-Nitrostyrene Synthesis
| Catalyst System | Solvent | Typical Temperature | Reaction Time | Advantages | Common Issues | Reference |
| Ammonium Acetate | Glacial Acetic Acid | Reflux (~118 °C) | 2-5 hours | Good yields, simple procedure, less polymerization. | Requires heating, acidic workup. | [2] |
| Methylamine (CH₃NH₂) | Methanol/Ethanol | Room Temperature | Varies (minutes to hours) | Fast reaction, no heating required. | High risk of polymer/tar formation if not controlled.[2][3] | [2] |
| Potassium Hydroxide (KOH) | Methanol/Ethanol | 0 °C to Room Temp | Rapid | Very fast reaction. | Generally poor results, high potential for side reactions.[2] | [2] |
Diagram 1: General Mechanism of Henry Condensation
Caption: A decision tree for troubleshooting common synthesis issues.
References
- BenchChem. (2025). How to avoid tar formation in nitrostyrene synthesis. [Online PDF].
- Science Learning Center. Experiment: Synthesis of 1-Bromo-4-nitrobenzene.
- BenchChem. 1-Bromo-4-nitrobenzene: A Versatile Building Block for Chemical Innovation.
-
Mahmudov, K. T., et al. (2015). Optimization of the Henry reaction conditions catalyzed by 1a. ResearchGate. Available at: [Link]
-
Li, B. (2009). (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3174. Available at: [Link]
-
Mahmudov, K. T., et al. (2015). Lanthanide derivatives comprising arylhydrazones of β-diketones: Cooperative E/Z isomerization and catalytic activity in nitroaldol reaction. ResearchGate. Available at: [Link]
- Gairaud, C.B., & Lappin, G.R. (1953). The Synthesis of beta-Nitrostyrenes. J. Org. Chem. 18, 1-3.
- Sciencemadness.org. (2013). Need help about Nitrostyrene synthesis.
- BenchChem. (2025). The Synthesis of Nitrostyrenes: A Historical and Technical Guide. [Online PDF].
-
PubChem. (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. Catalytic reaction of 1-bromo-4-nitrobenzene and styrene. Available at: [Link]
-
Organic Syntheses. Nitrostyrene. Available at: [Link]
- DeLaMare, H. E. (2005). Review: Synthetic Methods for Amphetamine.
Sources
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- 2. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. csclub.uwaterloo.ca [csclub.uwaterloo.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Need help about Nitrostyrene synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Improving the yield and purity of 1-Bromo-4-(2-nitroprop-1-enyl)benzene synthesis
Welcome to the technical support center for the synthesis of 1-Bromo-4-(2-nitroprop-1-enyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. Our focus is on enhancing both the yield and purity of this important synthetic intermediate.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through a Henry-Knoevenagel condensation reaction.[1] This involves the reaction of 4-bromobenzaldehyde with nitroethane in the presence of a basic catalyst. The reaction proceeds via a nitroaldol addition, followed by dehydration to yield the target β-nitrostyrene derivative.[1][2][3][4][5] While the reaction appears straightforward, achieving high yields and purity can be challenging due to side reactions and purification difficulties.
This guide provides practical, experience-based solutions to common problems encountered during this synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing detailed causal explanations and actionable solutions.
Question 1: My reaction has resulted in a low yield of the desired product. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound are a frequent issue stemming from several factors. Identifying the root cause is crucial for optimization.
Probable Causes & Solutions:
-
Incomplete Reaction: The condensation reaction may not have gone to completion.
-
Suboptimal Catalyst Choice or Concentration: The type and amount of base catalyst significantly impact the reaction rate and equilibrium.[6]
-
Solution: While various bases like alcoholic potassium hydroxide or methylamine can be used, ammonium acetate in glacial acetic acid is a common and effective catalyst system.[8] Experiment with the catalyst loading. A slight excess of the nitroalkane and a catalytic amount of ammonium acetate are typically employed.[6]
-
-
Side Reactions: The formation of byproducts, particularly polymers and higher condensation products, can significantly reduce the yield of the desired nitrostyrene.[6][8]
-
Impure Starting Materials: The presence of impurities, especially acidic contaminants in the 4-bromobenzaldehyde, can interfere with the base-catalyzed reaction.
-
Solution: Use freshly distilled or purified 4-bromobenzaldehyde.[6] Ensure the nitroethane and solvent are of high purity and anhydrous if the chosen protocol specifies.
-
dot
Caption: Troubleshooting workflow for low product yield.
Question 2: My final product is contaminated with a significant amount of a dark, tarry substance. What is this and how can I prevent its formation?
Answer:
The "tar" you are observing is a common issue in nitrostyrene synthesis and consists of a complex mixture of high-molecular-weight byproducts.[6]
Chemical Basis of Tar Formation:
-
Anionic Polymerization: The β-nitrostyrene product is susceptible to anionic polymerization, which is often initiated by the basic catalyst used in the Henry reaction.[6] This is a major contributor to the formation of insoluble, tarry polymers.
-
Higher Condensation Products: The intermediate nitroaldol can undergo further reactions with the starting materials, leading to more complex and often polymeric structures.[6][8]
Prevention and Mitigation Strategies:
-
Temperature Control: As mentioned previously, elevated temperatures can accelerate polymerization.[8] Running the reaction at a lower temperature for a longer duration can often minimize tar formation.[9]
-
Catalyst Choice: Strongly basic catalysts like alcoholic potassium hydroxide can sometimes lead to more significant tar formation.[6] A milder catalyst system, such as ammonium acetate in acetic acid, can be advantageous.[6][8]
-
pH Control: Maintaining an optimal pH is critical. For some nitrostyrene syntheses, a pseudo-pH range of 6.5–6.8 has been shown to be beneficial.[6] The use of acetic acid as a solvent helps to buffer the reaction mixture.[9]
-
Reaction Time: Allowing the reaction to proceed for too long can lead to an increase in higher condensation products, which may contribute to the tarry residue.[8] Monitor the reaction by TLC and quench it once the starting aldehyde is consumed.
Question 3: I am struggling to purify the crude product. Recrystallization is not yielding a pure solid. What are the best practices for purification?
Answer:
Purification of this compound requires careful technique to separate it from unreacted starting materials and byproducts.
Effective Purification Protocol:
-
Initial Work-up: After the reaction is complete, the mixture is typically poured into ice-water to precipitate the crude product.[8] This helps to separate the product from the acetic acid and ammonium acetate catalyst.
-
Washing: The filtered solid should be washed thoroughly with water to remove any residual acid and salts.
-
Recrystallization: This is the most critical step for obtaining a pure product.
-
Solvent Selection: Ethanol, methanol, or dilute acetic acid are commonly used solvents for the recrystallization of nitrostyrenes.[1][8] Isopropanol has also been reported as an effective solvent.[7] You may need to perform solvent screening to find the optimal solvent or solvent mixture for your specific crude product.
-
Technique: Dissolve the crude solid in a minimal amount of the hot recrystallization solvent. If the solution is colored by impurities, you can treat it with a small amount of activated charcoal and then hot filter it to remove the charcoal and other insoluble impurities. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
-
Drying: The purified crystals should be dried under vacuum to remove any residual solvent.
Troubleshooting Recrystallization:
-
Oiling Out: If the product "oils out" instead of crystallizing, it may be due to the presence of impurities or using a solvent in which the product is too soluble. Try using a less polar solvent or a solvent mixture.
-
Poor Crystal Formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation or adding a seed crystal of the pure product if available.
dot
Caption: General purification workflow for the product.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Henry-Knoevenagel reaction for this synthesis?
A1: The reaction proceeds in two main stages:
-
Nitroaldol Addition: The base (e.g., acetate from ammonium acetate) deprotonates the α-carbon of nitroethane, forming a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. Protonation of the resulting alkoxide yields a β-nitro alcohol intermediate.[2][4]
-
Dehydration: Under the reaction conditions (often aided by heat and the acidic nature of the acetic acid solvent), the β-nitro alcohol undergoes dehydration (elimination of a water molecule) to form the C=C double bond of the final nitrostyrene product.[5][11]
Q2: Can I use a different catalyst, for example, a primary amine like methylamine?
A2: Yes, primary amines like methylamine are effective catalysts for this reaction.[8][10] However, the reaction conditions may need to be adjusted. Methylamine-catalyzed condensations are often run at room temperature.[1] It's important to note that heating solutions with methylamine can significantly increase the formation of polymeric byproducts, thereby reducing the yield of the desired nitrostyrene.[8]
Q3: Is microwave-assisted synthesis a viable option for this reaction?
A3: Microwave-assisted organic synthesis (MAOS) can be a very effective method for this type of condensation.[7] It has been shown to dramatically reduce reaction times from hours or days to mere minutes, often with increased yields and simplified work-up procedures.[7] If you have access to a microwave reactor, it is a highly recommended alternative to conventional heating.
Q4: What are the key safety precautions I should take during this synthesis?
A4: Standard laboratory safety protocols should be followed:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: Handle all reagents, especially 4-bromobenzaldehyde, nitroethane, and acetic acid, in a well-ventilated fume hood.
-
Exothermic Reaction: Be aware that the initial addition and reaction can be exothermic. Use an ice bath to control the temperature, especially during the initial stages of reagent mixing if the protocol calls for it.[12]
-
Reagent Handling: Nitroalkanes can be hazardous and should be handled with care. Avoid exposure to heat and potential ignition sources.
Experimental Protocols
Protocol 1: Ammonium Acetate Catalyzed Synthesis
This protocol is a widely used and reliable method for the synthesis of β-nitrostyrenes.[8]
Materials:
-
4-bromobenzaldehyde
-
Nitroethane
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine 4-bromobenzaldehyde (1 equivalent), nitroethane (1.2-1.5 equivalents), and glacial acetic acid.
-
Add ammonium acetate (0.3-0.5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or gently heat to 50-60°C. Monitor the reaction progress by TLC until the 4-bromobenzaldehyde spot has disappeared.
-
Once the reaction is complete, pour the mixture into a beaker containing ice-water. A yellow solid should precipitate.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from hot ethanol to obtain pure, yellow crystals of this compound.
-
Dry the crystals under vacuum.
Data Presentation: Catalyst Comparison
The choice of catalyst can significantly influence the reaction outcome. The following table provides a qualitative comparison based on literature observations.
| Catalyst System | Typical Conditions | Advantages | Potential Disadvantages |
| Ammonium Acetate / Acetic Acid | Reflux or gentle heating | Good yields, relatively clean reaction | May require heating, longer reaction times |
| Methylamine / Methanol | Room temperature | Milder conditions | Can lead to significant polymer formation, especially with heating[8] |
| Alcoholic Potassium Hydroxide | Low temperature | --- | High potential for tar and byproduct formation[6] |
References
-
The Synthesis of beta-Nitrostyrenes. (n.d.). Rhodium.ws. Retrieved from
-
Nitrostyrene. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. (n.d.). Science Learning Center. Retrieved from [Link]
-
Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. (2021). MDPI. Retrieved from [Link]
-
Making β-Nitrostyrene so I can be like Shulgin. (2024, February 13). YouTube. Retrieved from [Link]
-
Henry reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. (2020). In Microwave-Assisted Organic Synthesis. Retrieved from [Link]
-
Li, B. (2009). (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3174. Retrieved from [Link]
-
(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene. (n.d.). PubChem. Retrieved from [Link]
-
Henry Reaction. (n.d.). SynArchive. Retrieved from [Link]
-
Henry Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). (2017, September 10). Sciencemadness Discussion Board. Retrieved from [Link]
-
Nitroaldol Reaction. (2022). Encyclopedia MDPI. Retrieved from [Link]
-
High-yielding nitrostyrene catalyst. (n.d.). Hive Methods Discourse. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. High-yielding nitrostyrene catalyst , Hive Methods Discourse [chemistry.mdma.ch]
- 11. Henry Reaction [organic-chemistry.org]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Common side products in the nitration of brominated aromatic compounds
Welcome to the Technical Support Center for the nitration of brominated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring both accuracy and efficiency in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products when nitrating a simple brominated aromatic compound like bromobenzene?
In the electrophilic aromatic substitution reaction of bromobenzene, the bromine atom acts as an ortho-, para- director. This is due to the interplay between its electron-withdrawing inductive effect, which deactivates the entire ring, and its electron-donating resonance effect, which is most pronounced at the ortho and para positions. While the bromine deactivates the ring, making the reaction slower than that of benzene, it directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions adjacent (ortho) and opposite (para) to itself. Consequently, the primary products are 1-bromo-2-nitrobenzene (ortho-isomer) and 1-bromo-4-nitrobenzene (para-isomer). The formation of the meta-isomer is generally negligible.
Q2: What is the typical ratio of ortho to para isomers in the nitration of bromobenzene, and what influences this ratio?
The para-isomer is typically the major product due to steric hindrance at the ortho positions caused by the bromine atom. A common experimental ratio of para to ortho isomers is approximately 7:3. However, this ratio is not fixed and can be influenced by several factors including:
-
Reaction Temperature: Lower temperatures tend to favor the formation of the para isomer.
-
Nature of the Solvent: The polarity of the solvent can influence the transition state energies leading to the different isomers.
-
Nitrating Agent: The specific nitrating agent and its concentration can affect the selectivity of the reaction.
Q3: Why is a mixture of concentrated nitric acid and concentrated sulfuric acid typically used for nitration?
Concentrated sulfuric acid serves as a catalyst in the reaction. It protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). This nitronium ion is the active electrophile that attacks the electron-rich aromatic ring. The generation of a high concentration of this potent electrophile is crucial for the reaction to proceed at a reasonable rate, especially with a deactivated ring like bromobenzene.
Troubleshooting Guide: Common Side Products and Experimental Issues
This section addresses specific problems that may arise during the nitration of brominated aromatic compounds, providing explanations and actionable solutions.
Issue 1: Formation of Dinitrated and Polynitrated Byproducts
Question: My analysis shows the presence of significant amounts of dinitrated products (e.g., 1-bromo-2,4-dinitrobenzene). How can I achieve selective mono-nitration?
Answer: The formation of dinitrated or polynitrated compounds occurs when the mono-nitrated product, which is still reactive enough, undergoes a subsequent nitration. The nitro group is a strong deactivating group, making the second nitration slower than the first; however, under harsh conditions, it can still occur.
Causality and Preventative Measures:
-
Excessive Temperature: Nitration is an exothermic reaction. If the temperature is not carefully controlled and rises too high (typically above 60°C for bromobenzene), the rate of the second nitration increases, leading to dinitration.
-
Solution: Maintain a low and constant reaction temperature. Use an ice bath to dissipate the heat generated during the reaction, especially during the addition of the nitrating agent. For many reactions, a temperature range of 30-35°C is optimal for mono-nitration.
-
-
High Concentration of Nitrating Agent: Using an overly concentrated or large excess of the nitrating mixture increases the concentration of the nitronium ion, pushing the reaction towards polynitration.
-
Solution: Use a stoichiometric amount or only a slight excess of nitric acid relative to the brominated aromatic substrate.
-
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can provide the opportunity for the mono-nitrated product to undergo further nitration.
-
Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction by pouring it into ice water as soon as the starting material is consumed.
-
| Parameter | Recommended Condition for Mono-nitration | Consequence of Deviation |
| Temperature | 30-55°C (substrate dependent) | Higher temperatures lead to dinitration. |
| Stoichiometry | ~1:1 (Aromatic:Nitric Acid) | Excess nitrating agent promotes polynitration. |
| Reaction Time | Monitor to completion (TLC/GC) | Extended times can lead to side products. |
Workflow for Minimizing Dinitration
Caption: Workflow to minimize dinitration products.
Issue 2: Formation of Phenolic Byproducts and Tarry Materials
Question: My crude product is a dark, oily, or tarry substance instead of a crystalline solid. What is the cause and how can it be prevented?
Answer: The formation of dark, tarry materials is often due to oxidative side reactions that can produce phenolic and other polymeric byproducts. This is particularly problematic with substrates that are sensitive to the strongly oxidizing conditions of the nitrating mixture.
Causality and Preventative Measures:
-
Oxidation of the Aromatic Ring: The nitrating mixture is a powerful oxidizing agent. Sensitive substrates or products can be oxidized, leading to complex mixtures of byproducts.
-
Solution: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Working under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize oxidation.
-
-
Ipso-Substitution: In some cases, the nitro group can displace the bromine atom, a process known as ipso-substitution. This can lead to the formation of nitrophenols if water is present and the reaction conditions are harsh. These phenolic compounds are highly reactive and can easily polymerize or oxidize to form colored impurities.
-
Solution: Careful control of reaction conditions (temperature, concentration) is key. For substrates prone to ipso-attack, exploring alternative, milder nitrating agents may be necessary.
-
Troubleshooting Logic for Tarry Products
Technical Support Center: Purification of 1-Bromo-4-(2-nitroprop-1-enyl)benzene
Welcome to the technical support guide for the purification of crude 1-Bromo-4-(2-nitroprop-1-enyl)benzene (CAS: 131981-75-4). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this valuable synthetic intermediate. As a β-nitrostyrene derivative, this compound's purification is critical but can be complicated by its reactivity and potential for impurity formation.[1][2] This guide provides field-proven insights and detailed protocols to ensure you achieve high purity and yield.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound in a problem-cause-solution format.
Problem 1: The crude product is a dark, viscous oil or tar instead of a solid.
-
Potential Cause 1: Polymerization. β-Nitrostyrenes are susceptible to free-radical polymerization, especially under heat or in the presence of certain impurities.[2] This is a primary cause of tar formation, which significantly reduces yield and complicates purification.[3]
-
Solution 1:
-
Temperature Control: During the synthesis workup, avoid excessive heat. When removing solvents via rotary evaporation, use a low-temperature water bath (<40°C).
-
Minimize Reaction Time: Do not extend reaction times unnecessarily. Monitor the reaction's progress using Thin Layer Chromatography (TLC) and proceed with workup upon completion.[4]
-
pH Management: Maintain careful pH control during the reaction and workup, as highly acidic or basic conditions can promote side reactions and polymerization.[3]
-
-
Potential Cause 2: Presence of Nitroalcohol Intermediate. The synthesis of nitrostyrenes proceeds via a Henry-Knoevenagel condensation, which forms a nitroalcohol intermediate. Incomplete dehydration of this intermediate results in an oily, difficult-to-crystallize product.
-
Solution 2:
-
Ensure Dehydration: If using a catalyst system like ammonium acetate in acetic acid, ensure the reaction is refluxed for a sufficient duration (e.g., 4-6 hours) to drive the dehydration to completion.[4]
-
Azeotropic Removal of Water: In some synthetic setups, a Dean-Stark trap can be used to remove the water formed during the dehydration step, pushing the equilibrium toward the desired product.
-
Problem 2: Low recovery of crystals after recrystallization.
-
Potential Cause 1: Inappropriate Solvent Choice. The product may be too soluble in the chosen solvent, even at low temperatures, leading to significant losses in the mother liquor.
-
Solution 1:
-
Solvent Screening: Perform small-scale solvent screening. The ideal solvent should dissolve the crude product when hot but show poor solubility when cold. Ethanol, methanol, and isopropanol are common choices for nitrostyrenes.[5][6] A mixed solvent system (e.g., ethanol/water, dichloromethane/hexane) can also be effective.
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. Excess solvent will increase the amount of product that remains in solution upon cooling.
-
-
Potential Cause 2: Premature Crystallization. If the hot, saturated solution is cooled too rapidly, the product may precipitate as a fine powder or oil, trapping impurities and leading to poor recovery during filtration.
-
Solution 2:
-
Slow Cooling: Allow the hot, filtered solution to cool slowly to room temperature undisturbed. Once at room temperature, induce further crystallization by placing the flask in an ice bath or refrigerator.
-
Scratching: If crystals do not form, gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Problem 3: Product purity does not improve after recrystallization (as determined by TLC/NMR).
-
Potential Cause 1: Co-crystallization of Impurities. An impurity with similar polarity and solubility to the desired product may be crystallizing along with it. A common culprit is the unreacted 4-bromobenzaldehyde starting material.
-
Solution 1:
-
Pre-purification Wash: Before recrystallization, wash the crude solid with a solvent that selectively dissolves the impurity but not the product. For example, a cold hexane or diethyl ether wash can help remove less polar impurities.
-
Switch Purification Method: If co-crystallization is persistent, flash column chromatography is the recommended alternative for separating compounds with close polarity.[4]
-
-
Potential Cause 2: Thermal Decomposition. The compound may be degrading during hot recrystallization, re-introducing impurities into the final product.
-
Solution 2:
-
Lower Boiling Point Solvent: Choose a recrystallization solvent with a lower boiling point to minimize thermal stress on the compound.
-
Avoid Prolonged Heating: Do not keep the solution at reflux for longer than necessary to dissolve the solid.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound? A1: The most common impurities arise from the synthesis, which is typically a condensation of 4-bromobenzaldehyde and nitroethane.[7] These include:
-
Unreacted Starting Materials: 4-bromobenzaldehyde and nitroethane.
-
Nitroalcohol Intermediate: 1-(4-bromophenyl)-2-nitropropan-1-ol, from incomplete dehydration.
-
Polymeric Byproducts: High-molecular-weight tars formed from the polymerization of the nitrostyrene product.[3]
-
Isomers: While the trans (E) isomer is thermodynamically more stable and typically the major product, trace amounts of the cis (Z) isomer may be present, especially upon exposure to UV light.[7][8]
Q2: Which purification method is better: recrystallization or column chromatography? A2: The choice depends on the impurity profile and the desired final purity.
| Feature | Recrystallization | Flash Column Chromatography |
| Best For | Removing small amounts of impurities with different solubility profiles. | Separating complex mixtures or impurities with similar polarity to the product.[9] |
| Scalability | Excellent for large quantities. | Can be cumbersome and costly for very large scales. |
| Solvent Usage | Generally moderate. | High, can be a significant cost and waste factor. |
| Speed | Can be faster for simple purifications. | More time-consuming and labor-intensive. |
| Typical Outcome | Yields highly crystalline, solvent-free material if successful. | Yields fractions dissolved in solvent that require evaporation. |
For routine purifications where the crude product is already >85% pure, recrystallization from a suitable solvent like ethanol is often sufficient and more efficient.[6] If the crude material is an oil or contains multiple, similarly polar impurities, column chromatography is necessary.[4]
Q3: What is a good starting eluent system for flash column chromatography? A3: A good starting point for silica gel column chromatography is a mixture of a non-polar and a moderately polar solvent. For this compound, begin with a low polarity mixture such as 5% Ethyl Acetate in Hexane . The polarity can be gradually increased (e.g., to 10% or 15% Ethyl Acetate) to elute the desired compound.[10] Always determine the optimal solvent system first by running analytical TLC plates.
Q4: How should I handle and store the purified product? A4: β-Nitrostyrene derivatives can be sensitive.[5]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is harmful if swallowed, inhaled, or in contact with skin.[11]
-
Storage: Store the purified, dry solid in a tightly sealed, amber-colored vial to protect it from light and air.[5][8] For long-term stability, store in a cool, dark place, preferably in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocols & Visual Workflows
Visual Workflow: General Purification Strategy
The following diagram outlines the decision-making process for purifying crude this compound.
Caption: Decision tree for selecting the appropriate purification method.
Protocol 1: Purification by Recrystallization
This protocol is adapted from standard procedures for purifying nitrostyrenes.[6]
-
Preparation: Place 5.0 g of the crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Dissolution: In a separate beaker, heat approximately 100 mL of 95% ethanol on a hot plate. Add the hot ethanol to the Erlenmeyer flask in small portions while stirring, until the crude solid just dissolves. Keep the solution at a gentle reflux. Causality: Using the minimum amount of hot solvent ensures the solution is saturated, maximizing crystal recovery upon cooling.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to reflux for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, warm Erlenmeyer flask. Causality: This step removes insoluble impurities (like charcoal or dust) and must be done quickly and with warm equipment to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Pale yellow crystals should begin to form. Once the flask has reached ambient temperature, place it in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum. The final product should be a pale yellow crystalline solid. Determine the melting point and check purity by TLC and/or NMR.
Visual Troubleshooting: Oiling Out During Recrystallization
This diagram illustrates the logical steps to address a product that "oils out" instead of crystallizing.
Caption: Logical workflow for troubleshooting product oiling out.
References
-
Milhazes, N., et al. (2006). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Bioorganic & Medicinal Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). beta-Nitrostyrene. PubChem Compound Database. Retrieved from: [Link]
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Yamamoto, K., et al. (2015). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules. Available at: [Link]
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SIELC Technologies. (n.d.). Separation of Benzene, 1-bromo-4-nitro- on Newcrom R1 HPLC column. Retrieved from: [Link]
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Buckles, R. E., & Pews, R. G. (1963). Nitrostyrene. Organic Syntheses. Available at: [Link]
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Li, B. (2009). (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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Tang, D. (1974). Photochemistry of beta-Methyl-beta-Nitrostyrene & Its Derivatives. Masters Theses & Specialist Projects. Available at: [Link]
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Lalevée, J., et al. (2005). β-Nitrostyrene Derivatives as Inhibitors of the Free Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]
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Supporting Information for Base-Free One-Pot Pd(II)-Catalyzed Alcohol Oxidation & Arylation to Halogen-Intact β-Aryl α,β-Enones. (n.d.). Royal Society of Chemistry. Retrieved from: [Link]
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Reddit Community. (2023). Please help troubleshooting 2,5-dimethoxy-beta-nitrostyrene->2,5-dimethoxyphenethylamine!. r/TheeHive. Available at: [Link]
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Li, P., et al. (2011). 1-Bromo-4-methyl-2-nitrobenzene. ResearchGate. Available at: [Link]
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Osborne, R. (2009). Review: Synthetic Methods for Amphetamine. Microgram Journal. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene. PubChem Compound Database. Retrieved from: [Link]
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MacKinnon, C. H., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
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Charette, B. J., et al. (2015). Crystal structure of 1-bromo-2-(phenylselenyl)benzene. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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Technical Support Center: The Henry (Nitroaldol) Reaction
As a Senior Application Scientist, I've seen firsthand how the Henry reaction, a classic and powerful tool for carbon-carbon bond formation, can present unique challenges.[1][2] Discovered by Louis Henry in 1895, this base-catalyzed addition of a nitroalkane to an aldehyde or ketone is fundamental to synthesizing valuable β-nitro alcohols.[1][3] These products are crucial intermediates for pharmaceuticals, natural products, and fine chemicals, as they can be readily converted into β-amino alcohols, nitroalkenes, or α-nitro ketones.[1][2][4]
However, its reversibility and susceptibility to side reactions often lead to troubleshooting hurdles.[1][5] This guide is structured to address the most common issues encountered in the lab, providing not just solutions but the underlying chemical principles to empower you to make informed decisions for your specific system.
Section 1: Low or No Conversion and Poor Yields
This is the most frequent challenge. If your starting materials are not being consumed or the yield of your desired β-nitro alcohol is disappointingly low, consider the following points.
Q1: My reaction isn't starting or is stalling. What's the first thing I should check?
A1: The first step is to re-evaluate your core components: reagents and catalyst.
-
Reagent Purity: Ensure your aldehyde, nitroalkane, and solvent are pure and dry. Aldehydes are notoriously prone to oxidation to carboxylic acids on storage, which can neutralize the basic catalyst. Similarly, water in the solvent can interfere with the reaction, especially in aprotic solvents.[6][7]
-
Catalyst Activity: The choice and quality of the base are paramount. The Henry reaction is base-catalyzed because the first step is the deprotonation of the nitroalkane to form a nitronate anion.[3][4][8] If the base is old, has been improperly stored, or is too weak for your specific nitroalkane (pKa of most is ~17 in DMSO), it will not generate the necessary nucleophile.[1]
Q2: I'm observing some product formation, but the yield is very low. Could the reaction be reversing?
A2: Yes, this is a highly probable cause. All steps of the Henry reaction are reversible, and the equilibrium may not favor the product under your current conditions.[1] This is known as the "retro-Henry" reaction.[5]
To counter this:
-
Temperature Control: While higher temperatures increase the reaction rate, they can also favor the retro-Henry reaction, which is often entropically favored. For sensitive substrates, running the reaction at a lower temperature for a longer duration may improve the final yield.
-
Catalyst Choice: Certain catalysts can help drive the reaction to completion. For example, using organocatalysts or specific metal complexes can stabilize the transition state leading to the product.[9][10] In some cases, using an inorganic salt like potassium iodide (KI) has been shown to inhibit the retro-nitroaldol reaction.[9]
Q3: How do I choose the right base or catalyst for my specific substrates?
A3: There is no single "best" catalyst; the optimal choice depends on your substrates and desired outcome (e.g., stereoselectivity). A variety of bases can be effective, from simple ionic bases to complex organocatalysts.[1]
| Catalyst Type | Examples | Typical Use Case & Considerations |
| Ionic Bases | NaOH, K₂CO₃, Alkoxides | Strong, inexpensive, and effective for simple substrates. Can promote side reactions like dehydration and the Cannizzaro reaction.[1][4] |
| Organic Amines | Triethylamine (Et₃N), DBU, TMG | Milder than ionic bases, offering better control. Often used in syntheses where the β-nitro alcohol is the desired product.[1][4] |
| Metal Catalysts | Cu(II), Zn(II), Co(II) complexes with chiral ligands | Primarily used for asymmetric Henry reactions to control enantioselectivity. The metal acts as a Lewis acid to activate the aldehyde.[1][11][12] |
| Organocatalysts | Guanidines, Thioureas, Quinine derivatives | Used for asymmetric reactions. These catalysts can activate both the nucleophile and electrophile through hydrogen bonding and other non-covalent interactions.[1][9][10] |
Section 2: Formation of Side Products
The appearance of unexpected spots on your TLC plate or extra peaks in your NMR spectrum often points to side reactions.
Q4: My main impurity is a less polar spot on the TLC plate, and I see alkene signals in the NMR. What is it?
A4: You are likely observing the formation of a nitroalkene, which results from the dehydration of your desired β-nitro alcohol product.[1][13] This is one of the most common side reactions.[5]
Causality & Prevention:
-
Mechanism: Dehydration can occur under both basic and acidic conditions. Under basic conditions, the α-proton (adjacent to the nitro group) is abstracted, followed by elimination of the hydroxide group (E1cB mechanism).[8]
-
Control:
-
Temperature: Elevated temperatures strongly promote dehydration. If the nitroalkene is not your desired product, run the reaction at room temperature or below.[13]
-
Base: Using a milder base (e.g., triethylamine instead of NaOH) or a strictly catalytic amount can minimize dehydration.
-
Workup: Avoid overly acidic or basic conditions during workup. Neutralize the reaction mixture carefully.
-
Q5: My aldehyde starting material is disappearing, but I'm not getting my desired product. The reaction mixture is complex. What could be happening?
A5: If you are using an aldehyde that lacks α-hydrogens (e.g., benzaldehyde, formaldehyde), you may be seeing byproducts from the Cannizzaro reaction.[1]
Causality & Prevention:
-
Mechanism: In the presence of a strong base, two molecules of an aldehyde without α-hydrogens can disproportionate, where one is oxidized to a carboxylic acid and the other is reduced to an alcohol.[1][5]
-
Control:
-
Use a milder base or a non-ionic organic base.
-
Control the stoichiometry carefully. Adding the aldehyde slowly to the mixture of the nitroalkane and base can help ensure it reacts in the desired Henry pathway.
-
A visual representation of the main reaction and its competing pathways can help in understanding these issues.
Caption: A diagram illustrating the desired Henry reaction pathway versus competing side reactions.
Section 3: Purification Challenges
Even with a successful reaction, isolating the pure β-nitro alcohol can be tricky.
Q6: My product seems to be decomposing during column chromatography on silica gel. How can I purify it?
A6: The β-nitro alcohol product is often sensitive to the acidic nature of standard silica gel, which can catalyze dehydration.[14]
Recommended Purification Strategies:
-
Neutralized Silica: Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine (or another volatile amine) to neutralize the acidic sites. Let it stand for an hour before packing the column. Run the column with a solvent system that also contains a small amount (0.5-1%) of triethylamine.[14]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina.[14] However, be aware that this may significantly alter the elution profile of your compounds.
-
Recrystallization: If your product is a solid, recrystallization is the ideal method as it avoids contact with silica gel. Experiment with various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane, ethanol/water). If the crude product is an oil due to the presence of the dehydrated nitroalkene, it can hinder crystallization.[14]
-
Aqueous Workup: Before any chromatography, ensure a thorough aqueous workup to remove the base catalyst and any ionic byproducts. Sometimes, simply washing the organic layer multiple times is sufficient.[15]
Section 4: Experimental Protocols
Protocol 1: General Procedure for a Base-Catalyzed Henry Reaction
This protocol is a general starting point and should be optimized for your specific substrates.
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the nitroalkane (1.2 equivalents) and the chosen solvent (e.g., THF, ~0.5 M concentration relative to the aldehyde).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add the base catalyst (e.g., DBU, 0.1 equivalents) to the stirred solution.
-
Aldehyde Addition: Add the aldehyde (1.0 equivalent) dropwise to the reaction mixture over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature. Monitor the progress by TLC until the aldehyde starting material is consumed.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as described in Section 3.
Caption: A decision tree to guide troubleshooting for a failed Henry reaction.
References
-
Wikipedia. Henry reaction. Available from: [Link]
-
Kostal, J., Voutchkova, A. M., & Jorgensen, W. L. (2012). Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction. Organic Letters, 14(1), 260–263. Available from: [Link]
-
PubMed. Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. Available from: [Link]
-
Grokipedia. Henry reaction. Available from: [Link]
-
National Institutes of Health. Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. Available from: [Link]
-
Name-Reaction.com. Henry reaction. Available from: [Link]
-
Wang, W., et al. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Advances, 10(1), 163-186. Available from: [Link]
-
ScienceMadness Discussion Board. Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Available from: [Link]
-
Reddit. Struggling with the purification of a nitroaldol product. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]
-
PubMed Central. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. Available from: [Link]
-
MDPI. Organocatalytic Enantioselective Henry Reactions. Available from: [Link]
-
University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. Available from: [Link]
-
ScienceMadness.org. How to choose a base catalyst for nitroaldol/Henry reaction?. Available from: [Link]
-
ResearchGate. Scope of diastereoselective Henry reactions. Available from: [Link]
-
Royal Society of Chemistry. Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Available from: [Link]
-
Organic-Chemistry.org. Henry Reaction - Common Conditions. Available from: [Link]
-
Quora. What could be reason for getting a very low yield in organic chemistry?. Available from: [Link]
-
Organic-Chemistry.org. Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction. Available from: [Link]
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- 11. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
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Preventing polymerization of nitroalkenes during synthesis and storage
A Guide to Preventing Unwanted Polymerization
Welcome to the Technical Support Center for nitroalkene chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize nitroalkenes as powerful synthetic intermediates. Due to their high reactivity, which stems from the electron-withdrawing nature of the nitro group activating the double bond, nitroalkenes are susceptible to unwanted polymerization.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you successfully manage the synthesis, purification, and storage of these valuable compounds.
Troubleshooting Guide: Navigating Polymerization Issues
Uncontrolled polymerization is a primary challenge when working with nitroalkenes.[2] The following guide identifies common issues encountered at different stages of the experimental workflow, outlines their probable causes, and provides robust, field-proven solutions.
Logical Flow for Troubleshooting Nitroalkene Polymerization
Caption: Troubleshooting workflow for nitroalkene polymerization.
Detailed Troubleshooting Table
| Problem Observed | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Reaction mixture becomes viscous or solidifies during synthesis. | 1. High Reaction Temperature: Thermal energy can initiate radical formation.[1] 2. Radical-Initiating Impurities: Peroxides in solvents or residual oxygen can trigger polymerization.[1][2] 3. Basic Conditions: The basic conditions of the Henry reaction can promote polymerization.[2] 4. Absence of an Inhibitor: No chemical species is present to quench radical chains as they form. | Solution: 1. Maintain strict temperature control with a cooling bath. Lowering the temperature reduces the rate of radical initiation and propagation.[2] 2. Use purified, peroxide-free solvents. Degas solvents and reagents and maintain an inert atmosphere (N₂ or Ar) to exclude oxygen.[1] 3. If compatible with the reaction chemistry, add a suitable radical inhibitor (e.g., BHT, hydroquinone) to the reaction mixture at the outset.[1] |
| Product polymerizes during aqueous workup or extraction. | 1. Removal of Inhibitor: Water-soluble inhibitors may be washed out. 2. pH Changes: Strongly acidic or basic conditions can catalyze polymerization.[1] 3. Localized Heating: Overheating during solvent removal on a rotary evaporator can initiate polymerization.[1] | Solution: 1. Before workup, add a small amount of a water-insoluble inhibitor like Butylated Hydroxytoluene (BHT) to the organic phase. 2. Buffer aqueous solutions to maintain a neutral or slightly acidic pH (pH ~6-7) during extraction.[1] 3. Remove solvent under reduced pressure at low temperatures (<30-40 °C) and avoid heating the flask to dryness.[1] |
| Product polymerizes during purification. | 1. Distillation: High temperatures required for distillation exceed the monomer's stability threshold.[1] 2. Chromatography: The stationary phase (silica or alumina) can be acidic and act as a polymerization initiator.[1] | Solution: 1. For Distillation: Use vacuum distillation to lower the boiling point. Add a non-volatile inhibitor (e.g., hydroquinone) to the distillation flask. Ensure the receiving flask is cooled and contains a small amount of an inhibitor.[1] 2. For Chromatography: Deactivate silica gel by preparing the slurry with an eluent containing a non-nucleophilic base (e.g., 1% triethylamine). Perform chromatography quickly at low temperatures if possible and add an inhibitor to the collected fractions immediately.[1] |
| Purified product solidifies or becomes viscous during storage. | 1. Exposure to Heat or Light: Both can provide the energy to initiate radical formation.[2] 2. Presence of Oxygen: Oxygen can initiate polymerization.[1] 3. Insufficient Inhibitor: The initial amount of inhibitor has been consumed or was insufficient for long-term stability.[1] | Solution: 1. Store the purified product at low temperatures (-20 °C is recommended for long-term storage).[1] 2. Use amber-colored vials to protect from light.[1] 3. Ensure an inhibitor (e.g., BHT, MEHQ) is present at an appropriate concentration (100-1000 ppm). 4. Flush the vial with an inert gas (N₂ or Ar) before sealing.[1] |
Experimental Protocols
Protocol 1: Synthesis of a Nitroalkene via Henry Reaction & Dehydration
This protocol describes a general procedure for synthesizing a nitroalkene from an aldehyde and a nitroalkane, incorporating key steps to prevent polymerization.
Step 1: Nitroaldol Condensation
-
To a stirred solution of the aldehyde (10 mmol) and nitroalkane (12 mmol) in methanol (20 mL) at 0 °C, add a solution of sodium hydroxide (12 mmol) in water (5 mL) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the aldehyde is consumed.
-
Cool the mixture to 0 °C and carefully neutralize with cold, dilute HCl (1M) to a pH of ~6-7.[1]
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure at a low temperature (<30 °C). The resulting crude β-nitro alcohol is used directly.[1]
Step 2: Dehydration to Nitroalkene
-
Dissolve the crude β-nitro alcohol in dichloromethane (DCM, 50 mL) and cool to 0 °C.
-
Add methanesulfonyl chloride (MsCl, 15 mmol) dropwise, followed by the slow addition of triethylamine (TEA, 30 mmol).[1]
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC for the disappearance of the nitro alcohol.
-
Upon completion, quench the reaction with water (30 mL) and separate the layers.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄.
-
Crucial Step: Add BHT (approx. 50-100 mg, ~250-500 ppm) to the solution before solvent removal.[1]
-
Concentrate under reduced pressure at low temperature. Purify the crude product by flash chromatography using a silica gel column pre-treated with 1% TEA in the eluent. Add a small amount of BHT to collection flasks.[1]
Protocol 2: Depolymerization of a Nitroalkene Polymer
In some cases, it is possible to reverse polymerization by thermally cracking the polymer back to its monomer.[1] This process is governed by the ceiling temperature of the polymer, above which depolymerization is favored.[1]
-
Place the nitroalkene polymer (e.g., 5 g) and a non-volatile radical scavenger such as hydroquinone (50 mg) into a round-bottom flask equipped for short-path vacuum distillation.[1]
-
Ensure the receiving flask is cooled in an ice bath and contains a small amount of a suitable inhibitor (e.g., 10 mg of BHT).[1]
-
Slowly heat the distillation flask under a high vacuum. The required temperature will depend on the specific nitroalkene's boiling point but should be just enough to induce distillation of the monomer as it forms.
-
Collect the distilled monomer in the cooled, inhibitor-containing receiving flask. The success of this procedure is highly dependent on the specific nitroalkene.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main classes of polymerization inhibitors and how do they work?
A1: Polymerization inhibitors are compounds that scavenge radicals to terminate polymerization chain reactions.[1][3] The most common classes are:
| Inhibitor Class | Examples | Mechanism of Action | Key Considerations |
| Phenolic Inhibitors | Hydroquinone (HQ), Monomethyl ether of hydroquinone (MEHQ), Butylated hydroxytoluene (BHT) | They donate a hydrogen atom to a growing polymer radical, creating a stable phenoxy radical that is too unreactive to continue the polymerization chain.[1][3][] | Widely used and effective. Often require the presence of oxygen to function optimally. Can be removed with a basic wash.[1][] |
| Nitroxide Radicals | TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) | These are highly efficient radical scavengers that combine directly with carbon-centered radicals to form stable, non-radical species (alkoxyamines).[5][6] | Highly effective but can be more expensive. Their use is central to Nitroxide-Mediated Polymerization (NMP) for controlled polymer synthesis.[6] |
| Hydroxylamines | Diethylhydroxylamine (DEHA) | These compounds can act as hydrogen donors to terminate radical chains and are particularly effective in the presence of oxygen.[1][7] | Volatile and water-soluble, making them useful in specific applications.[] |
Mechanism of Radical Polymerization and Inhibition
Caption: Radical polymerization and termination by an inhibitor.
Q2: How do I choose the right inhibitor for my experiment?
A2: The selection depends on several factors:
-
Solubility: The inhibitor must be soluble in the reaction medium or the final product.[1]
-
Volatility: For purification by distillation, a non-volatile inhibitor like hydroquinone is preferred in the distillation pot to prevent it from co-distilling. A volatile inhibitor might be needed for gas-phase processes.[1]
-
Ease of Removal: If the inhibitor will interfere with downstream reactions, choose one that can be easily removed. For example, phenolic inhibitors like MEHQ can often be removed with a dilute NaOH wash.[1]
-
Compatibility: Ensure the inhibitor does not react with your reagents or catalyze side reactions. For instance, a basic inhibitor would be unsuitable in an acid-catalyzed reaction.
Q3: My nitroalkene has already polymerized. Can I salvage it?
A3: Yes, in some cases, depolymerization is possible by heating the polymer under vacuum, as described in Protocol 2 .[1] This process distills the monomer as it is formed, and the presence of a radical scavenger in the receiving flask prevents it from re-polymerizing. The success of this technique is highly dependent on the specific nitroalkene and its ceiling temperature.[1]
Q4: What are the absolute best practices for long-term storage?
A4: For maximum stability during long-term storage:
-
Purity: Ensure the nitroalkene is highly pure and free from acidic or basic impurities.
-
Inhibitor: Add a suitable inhibitor like BHT or MEHQ at a concentration of 100-1000 ppm.[1]
-
Container: Store in an amber glass vial to protect from light.[1]
-
Atmosphere: Flush the vial with an inert gas like argon or nitrogen before sealing tightly.[1]
-
Temperature: Store the sealed vial in a freezer at -20 °C.[1]
Q5: What analytical techniques can I use to detect unwanted polymerization?
A5: Several techniques can help identify the presence of oligomers or polymers in your sample:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Polymer formation often leads to significant broadening of peaks in the ¹H and ¹³C NMR spectra. The sharp signals of the monomer will diminish and be replaced by broad, poorly resolved humps.[8][9]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the most direct method for observing changes in molecular weight distribution. The appearance of higher molecular weight species that elute earlier than the monomer is a clear indication of polymerization.[8][10]
-
Mass Spectrometry (MS): While challenging for high molecular weight polymers, MS can detect oligomeric species and help identify the repeating unit.[8][10]
-
Differential Scanning Calorimetry (DSC): This technique can detect the glass transition temperature (Tg) of a polymer, a property that the monomer does not possess.[8]
References
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Organic Chemistry Portal. (n.d.). Synthesis of nitro alkenes. Retrieved from [Link]
-
Blomquist, A. T., Tapp, W. J., & Johnson, J. R. (1945). Polymerization of Nitroölefins. The Preparation of 2-Nitropropene Polymer and of Derived Vinylamine Polymers. Journal of the American Chemical Society, 67(9), 1519–1524. Retrieved from [Link]
-
Walczak, M. A. (2022). Preparation of conjugated nitroalkenes: short review. Scientiae Radices, 1, 69-83. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitroalkene. Retrieved from [Link]
-
Walczak, M. A. (2022). Preparation of conjugated nitroalkenes: short review. ResearchGate. Retrieved from [Link]
-
Shirmanova, M. V., et al. (2019). Smart Control of Nitroxide-Mediated Polymerization Initiators’ Reactivity by pH, Complexation with Metals, and Chemical Transformations. National Institutes of Health. Retrieved from [Link]
- Patrick, W. A. (1926). Stabilizer for nitrated organic compounds. Google Patents.
- Google Patents. (n.d.). Ortho-nitrosophenols as polymerization inhibitors.
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ChemBK. (2024). Polymerization inhibitor. Retrieved from [Link]
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AK Lectures. (n.d.). Radical Reaction Inhibitors. Retrieved from [Link]
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Singh, A. (2023). Inhibition of Free Radical Polymerization: A Review. MDPI. Retrieved from [Link]
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Hansen, A. L., et al. (2024). Development of nitroalkene-based inhibitors to target STING-dependent inflammation. Redox Biology, 74, 103202. Retrieved from [Link]
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Chemistry For Everyone. (2025). How Can Polymerization Avoid Unwanted Side Reactions?. YouTube. Retrieved from [Link]
-
The Chemistry Translator. (2015). Polymerization mechanism with alkene addition Reaction #7. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Novel Stabilizers for Nitrocellulose-Based Propellants. Retrieved from [Link]
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Reddit. (2021). Troubleshooting step growth polymerization. Retrieved from [Link]
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Diva-Portal.org. (n.d.). Odd–Even Effects Leading to Alternating Polymerization and Macrocyclization in Nitroaldol Reaction Systems. Retrieved from [Link]
-
ResolveMass Laboratories. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Amino-Acid-Based Nitroalkenes. Retrieved from [Link]
-
Kent Academic Repository. (n.d.). The solution photochemistry of nitroalkenes and nitroketones. Retrieved from [Link]
-
MDPI. (n.d.). Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones. Retrieved from [Link]
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PubMed. (2011). 6-Methylnitroarachidonate: a novel esterified nitroalkene that potently inhibits platelet aggregation and exerts cGMP-mediated vascular relaxation. Retrieved from [Link]
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National Institutes of Health. (n.d.). Detection challenges in quantitative polymer analysis by liquid chromatography. Retrieved from [Link]
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Chemistry For Everyone. (2025). How To Store Nitrocellulose?. YouTube. Retrieved from [Link]
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Technical Support Center: Overcoming Challenges in the Regioselective Synthesis of Polysubstituted Benzenes
Welcome to the technical support center for the regioselective synthesis of polysubstituted benzenes. This guide is designed for researchers, scientists, and professionals in drug development, offering practical solutions to common challenges encountered in the synthesis of these crucial molecular scaffolds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly, question-and-answer format to directly address specific experimental issues.
Introduction: The Intricacies of Regioselectivity
The precise control of substituent placement on a benzene ring—regioselectivity—is a cornerstone of modern organic synthesis. The electronic and steric properties of substituents already present on the ring dictate the position of subsequent modifications.[1][2][3] Activating groups, which donate electron density, generally direct incoming electrophiles to the ortho and para positions, while deactivating groups, which withdraw electron density, typically direct them to the meta position.[1][2][4] However, achieving the desired regioselectivity in the synthesis of polysubstituted benzenes can be a formidable challenge, often leading to mixtures of isomers, low yields, and complex purification procedures.[5][6][7] This guide provides in-depth troubleshooting strategies for three major classes of reactions used in the synthesis of polysubstituted benzenes: Electrophilic Aromatic Substitution (EAS), Palladium-Catalyzed Cross-Coupling Reactions, and Directed ortho-Metalation (DoM).
Section 1: Troubleshooting Electrophilic Aromatic Substitution (EAS)
Electrophilic Aromatic Substitution is a fundamental method for introducing a wide range of functional groups onto a benzene ring. However, controlling the regioselectivity, especially in the presence of multiple substituents, can be complex.
FAQ 1: My EAS reaction is producing a mixture of ortho and para isomers. How can I improve the selectivity for the para product?
This is a common challenge, as the electronic activation at the ortho and para positions is often comparable.[8] The key to enhancing para-selectivity lies in leveraging steric hindrance.
Troubleshooting Strategies:
-
Increase the Steric Bulk of the Directing Group: If your synthetic route allows, consider using a directing group with significant steric bulk. This will physically obstruct the ortho positions, making the para position more accessible to the incoming electrophile.[9] For example, a tert-butyl group will favor para substitution more strongly than a methyl group.[9]
-
Increase the Steric Bulk of the Electrophile: A larger electrophile will also experience greater steric repulsion at the ortho positions. For instance, in Friedel-Crafts alkylation, using tert-butyl chloride instead of methyl chloride will lead to a higher proportion of the para product.
-
Employ a Blocking Group: In some cases, you can temporarily block the para position with a group that can be easily removed later. A classic example is the use of sulfonation. The sulfonic acid group can be introduced at the para position, forcing the next substituent into an ortho position. The sulfonic acid group can then be removed by treatment with dilute acid.[10]
-
Utilize Shape-Selective Catalysts: For certain reactions like nitration and alkylation, solid catalysts such as zeolites can provide para-selectivity through shape-selective catalysis.[11] The constrained environment within the zeolite pores favors the formation of the sterically less demanding para isomer.[11]
FAQ 2: I am attempting a second substitution on a ring with both an activating and a deactivating group. Which group's directing effect will dominate?
In general, the activating group's directing effect will be the dominant influence.[12] Activating groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.[4][13] This activation is most pronounced at the ortho and para positions.
Causality: The intermediate carbocation (arenium ion) formed during electrophilic attack is stabilized by electron-donating groups.[4][13] This stabilization is more effective when the electrophile adds to the ortho or para position relative to the activating group.[8][13] Even though the deactivating group is present, the positions activated by the electron-donating group will be the most reactive sites.
Experimental Consideration: While the activating group is the primary director, the deactivating group still reduces the overall reactivity of the ring. Therefore, you may need to use more forcing reaction conditions (e.g., higher temperature, stronger Lewis acid) to achieve the desired transformation.
Workflow for Optimizing Regioselectivity in EAS
Caption: Workflow for troubleshooting poor regioselectivity in Electrophilic Aromatic Substitution.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, are powerful tools for constructing C-C bonds. However, achieving high yields and regioselectivity with sterically hindered or electronically challenging substrates can be problematic.
FAQ 3: My Suzuki-Miyaura coupling with a sterically hindered aryl halide is giving low to no yield. What are the likely causes and how can I improve it?
Low yields in Suzuki-Miyaura couplings involving sterically hindered substrates are often due to inefficient oxidative addition or reductive elimination steps in the catalytic cycle.[14][15]
Troubleshooting Strategies:
-
Ligand Selection is Critical: For sterically demanding substrates, bulky and electron-rich phosphine ligands are often necessary.[14][16] These ligands promote the oxidative addition of the aryl halide to the palladium center and facilitate the subsequent reductive elimination to form the desired product.[14]
-
Choice of Palladium Precatalyst: The source of palladium is crucial for generating the active Pd(0) catalyst.[17] If you are using a Pd(II) source like Pd(OAc)₂, ensure that the in-situ reduction to Pd(0) is efficient.[17] Consider using a pre-activated Pd(0) source or a more robust precatalyst system.[17][18]
-
Base and Solvent Optimization: The choice of base and solvent is highly interdependent. For sterically hindered couplings, a weaker base like K₃PO₄ or Cs₂CO₃ may be preferable to stronger bases that can lead to side reactions.[14] Aprotic polar solvents such as dioxane or THF, often with a small amount of water, are commonly used.[14]
-
Temperature and Reaction Time: These parameters may need to be optimized. Higher temperatures can often overcome the activation barrier for sterically hindered substrates, but this must be balanced against the potential for catalyst decomposition or side reactions.
Quantitative Data: Ligand Effects in a Sterically Hindered Suzuki Coupling
| Ligand | Yield (%) |
| PPh₃ | <5 |
| SPhos | 85 |
| XPhos | 92 |
| AntPhos | 95 |
| Reaction conditions: Sterically hindered aryl bromide, phenylboronic acid, Pd(OAc)₂, ligand, K₃PO₄, Toluene/H₂O, 100 °C. |
FAQ 4: I am observing significant amounts of homocoupling of my boronic acid reagent in a Suzuki reaction. How can I minimize this side reaction?
Homocoupling is a common side reaction that arises from the presence of oxygen in the reaction mixture.[18]
Troubleshooting Strategies:
-
Ensure a Rigorously Inert Atmosphere: Oxygen must be scrupulously excluded from the reaction.[17][19]
-
Purity of Reagents: Use high-purity reagents. Impurities can sometimes promote side reactions.
-
Order of Addition: Be consistent with the order of reagent addition. Adding the palladium catalyst last, after the other reagents have been combined under an inert atmosphere, can sometimes minimize side reactions.[19]
Section 3: Troubleshooting Directed ortho-Metalation (DoM)
Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of the ortho position of an aromatic ring.[20][21] It relies on the use of a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho proton.[20][21]
FAQ 5: My DoM reaction is giving low yields of the desired ortho-substituted product. What are the potential issues?
Low yields in DoM reactions can stem from several factors, including incomplete deprotonation, instability of the organolithium intermediate, or inefficient trapping with the electrophile.
Troubleshooting Strategies:
-
Choice of Base and Solvent: The choice of organolithium base and solvent is critical. n-Butyllithium in THF or diethyl ether is a common choice. For less acidic protons, a stronger base like sec-butyllithium or tert-butyllithium may be necessary. The addition of a coordinating agent like TMEDA (tetramethylethylenediamine) can break up organolithium aggregates and increase the basicity, leading to more efficient deprotonation.
-
Temperature Control: DoM reactions are typically carried out at low temperatures (-78 °C) to ensure the stability of the aryllithium intermediate.[22][23] Allowing the reaction to warm up prematurely can lead to decomposition or side reactions.
-
Purity and Reactivity of the Electrophile: Ensure that the electrophile is pure and reactive enough to quench the aryllithium intermediate efficiently. For less reactive electrophiles, a transmetalation step (e.g., with ZnCl₂ or CuCN) may be necessary to generate a more reactive organometallic species.
-
Strength of the Directing Group: The efficiency of the deprotonation depends on the coordinating ability of the DMG. Some of the most powerful DMGs include tertiary amides (CONR₂) and O-carbamates (OCONR₂).[20] If you are using a weaker DMG, such as a methoxy group, you may need to use a stronger base or more forcing conditions.
Diagram of the Directed ortho-Metalation (DoM) Process
Caption: The two-step process of Directed ortho-Metalation (DoM).
Conclusion
The regioselective synthesis of polysubstituted benzenes is a field rich with synthetic challenges and opportunities. A systematic and logical approach to troubleshooting, grounded in a solid understanding of reaction mechanisms, is essential for success. By carefully considering the electronic and steric factors at play, and by methodically optimizing reaction parameters such as catalyst, ligand, solvent, and temperature, researchers can overcome many of the common hurdles in this area of organic synthesis. This guide provides a starting point for addressing these challenges, but it is important to remember that each substrate and reaction is unique and may require a tailored approach to achieve the desired outcome.
References
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- Electrophilic Arom
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- Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. (n.d.). Chemical Science.
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- Synthesis of Polysubstituted Benzenes. (n.d.). Fiveable.
- Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (2025, August 6).
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014, February 6). The Royal Society of Chemistry.
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- Previous reports on synthesis of polysubstituted benzene and our work. (n.d.).
- Help troubleshooting a Buchwald-Hartwig amin
- Directed (ortho)
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018, April 4). Quora.
- Directed ortho metal
- Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. (2023, October 20). StudySmarter.
- Technical Support Center: Multi-Step Synthesis of Polysubstituted Benzenes - Benchchem. (n.d.). BenchChem.
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- 16.11: Synthesis of Polysubstituted Benzenes. (2023, October 27). Chemistry LibreTexts.
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- Regioselectivity for electrophilic aromatic substitution with multiple strongly electron withdrawing groups. (2015, August 27). Chemistry Stack Exchange.
- The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Upd
- Failed suzuki coupling, any suggenstions? (2024, January 12). Reddit.
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- Directed ortho metal
- Regioselective Control of Electrophilic Aromatic Substitution Reactions. (2025, August 10).
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- Organoborane coupling reactions (Suzuki coupling). (n.d.). Proceedings of the Japan Academy, Series B.
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- Chemo- and Regioselective Assembly of Polysubstituted Pyridines and Isoquinolines from Isocyanides, Arynes, and Terminal Alkynes. (n.d.). Organic Letters.
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- Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. (n.d.). Beilstein Journal of Organic Chemistry.
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Technical Support Center: Minimizing Isomer Formation in Electrophilic Aromatic Substitution
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in electrophilic aromatic substitution (EAS) reactions. Here, we move beyond textbook examples to address the nuanced real-world problems of minimizing unwanted ortho and para isomers, a critical hurdle in the efficient synthesis of complex molecules.
Frequently Asked Questions (FAQs)
Q1: I'm getting a nearly 1:1 mixture of ortho and para products. How can I improve the selectivity for the para isomer?
A1: This is a common challenge, especially with small, strongly activating ortho-, para-directing groups.[1] While statistical factors favor ortho substitution (two available positions versus one para), several strategies can be employed to enhance para selectivity.
-
Steric Hindrance: The most direct approach is to increase steric bulk.
-
On the Substrate: If your synthesis allows, a bulky activating group will sterically hinder the ortho positions, making the para position more accessible to the incoming electrophile.[1] For example, a tert-butyl group is an excellent director for this purpose.
-
On the Electrophile: Utilizing a bulkier electrophile can also disfavor attack at the more crowded ortho positions. This has been a key factor in achieving high para-selectivity in reactions like C-H thianthrenation.[2]
-
-
Catalyst Selection: The choice of catalyst can significantly influence the transition state and, consequently, the isomer ratio.
-
Shape-Selective Catalysis: Zeolites and other solid catalysts with defined pore structures can act as shape-selective catalysts.[3] The constrained environment within the catalyst's pores can preferentially allow the formation of the sterically less demanding para isomer.[3][4] This is a powerful technique for greener, more selective nitrations, halogenations, alkylations, and acylations.[3]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the effective size of the electrophile and the stability of the reaction intermediates. Experimenting with different solvents may shift the ortho/para ratio.
Q2: My primary goal is the ortho isomer, but the para product is major. What are my options?
A2: Achieving high yields of the ortho isomer often requires more strategic intervention than simply modifying reaction conditions.
-
Blocking Groups: This is a highly effective, albeit multi-step, strategy. A "blocking group" is a substituent that can be reversibly installed on the aromatic ring.[5]
-
Install the blocking group, which will preferentially occupy the para position. The sulfonic acid group (-SO₃H) is a classic example.[5][6]
-
Perform your desired electrophilic aromatic substitution. With the para position blocked, the reaction is forced to occur at the ortho positions.[5][6]
-
Remove the blocking group. The sulfonyl group can be removed by heating with strong acid.[5]
-
-
Directed ortho Metalation (DoM): This powerful technique provides exclusive ortho functionalization.[7] It is not a traditional EAS reaction but an alternative that achieves the same substitution pattern with high regioselectivity.
-
A directing metalation group (DMG) on the aromatic ring, such as a tertiary amide or an O-carbamate, coordinates to a strong organolithium base (e.g., n-BuLi or sec-BuLi).[8][9]
-
The base then selectively deprotonates the nearest ortho position, creating an aryllithium intermediate.[7]
-
This nucleophilic intermediate then reacts with an electrophile, resulting in substitution exclusively at the ortho position.[7][8]
-
Q3: I'm working with a deactivating group, but I'm still seeing some ortho/para substitution instead of the expected meta product. Why is this happening and how can I fix it?
A3: While most deactivating groups are meta directors, halogens are a notable exception, being deactivating yet ortho-, para-directing.[10][11] This is due to the competing effects of their strong electron-withdrawing inductive effect (deactivating) and their ability to donate a lone pair of electrons through resonance (ortho-, para-directing).[11][12]
If you are using a non-halogen deactivating group and still observing ortho/para products, consider the following:
-
Reaction Conditions: Forcing conditions (high temperatures, strong Lewis acids) can sometimes overcome the inherent directing effects, leading to a loss of selectivity. Try running the reaction under milder conditions.
-
Protonation of Activating Groups: If your molecule also contains a strongly activating group like an amine, it can be protonated under acidic reaction conditions (e.g., nitration). The resulting ammonium group is strongly deactivating and meta-directing.[13] To avoid this, the activating group can be protected, for instance, by converting an amine to an amide.[13]
Q4: Can I predict the major isomer computationally before running the experiment?
A4: Yes, computational chemistry has become a valuable tool for predicting the regioselectivity of EAS reactions.[14][15] Tools like RegioSQM can predict the most likely site of electrophilic attack by calculating the proton affinities of the aromatic C-H positions.[14][16][17][18] These methods analyze the stability of the sigma-complex (arenium ion) intermediate, which is often the regioselectivity-determining step.[19] While these tools require some expertise, they can save significant experimental time by guiding substrate and reagent selection.[14][17]
Troubleshooting Guides
Troubleshooting Undesired Isomer Ratios
| Issue | Potential Cause(s) | Recommended Action(s) |
| High ortho to para ratio with an activating group | Small activating group and/or small electrophile leading to minimal steric differentiation. | 1. Increase steric bulk on the substrate or electrophile.[1] 2. Employ shape-selective catalysts like zeolites to favor the para isomer.[3] 3. Explore different solvent systems. |
| Low ortho to para ratio when ortho is desired | The para position is electronically and sterically favored. | 1. Implement a blocking group strategy using a reversible substituent like -SO₃H to occupy the para position.[5][6] 2. Utilize Directed ortho Metalation (DoM) for exclusive ortho functionalization.[7][8] |
| Mixture of isomers with a deactivating group | 1. The deactivating group is a halogen (an o,p-director).[11] 2. Reaction conditions are too harsh. 3. Presence of an unintended activating group or protonation of a directing group.[13] | 1. If a halogen is present, expect o,p products. 2. Use milder reaction conditions (lower temperature, less reactive catalyst). 3. Protect strongly activating groups if they are interfering with the desired regioselectivity.[13] |
| Unexpected isomer from a reversible reaction (e.g., sulfonation) | Reaction is under thermodynamic instead of kinetic control. | Adjust reaction temperature. Lower temperatures favor the kinetically controlled product (often the ortho or faster-forming isomer), while higher temperatures allow for equilibrium to be reached, favoring the more stable thermodynamic product (often the para isomer).[20][21] |
Methodologies & Protocols
Protocol 1: para-Selective Bromination using a Blocking Group
This protocol demonstrates the synthesis of ortho-bromoanisole by first blocking the more reactive para position.
Objective: Synthesize ortho-bromoanisole from anisole with high selectivity.
Steps:
-
Sulfonation (Blocking Step):
-
To a stirred solution of anisole in a suitable solvent, add fuming sulfuric acid (SO₃ in H₂SO₄) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The major product will be 4-methoxybenzenesulfonic acid, as the sulfonation is reversible and the para product is thermodynamically favored.[5]
-
-
Bromination:
-
To the solution from Step 1, add elemental bromine (Br₂) portion-wise. A catalyst such as FeBr₃ may be required.
-
Stir at room temperature until the starting material is consumed (monitor by TLC). The bromine will add to the open ortho positions.
-
-
Desulfonation (Unblocking Step):
-
Add dilute sulfuric acid to the reaction mixture.
-
Heat the mixture to reflux (approximately 100-120 °C) for several hours. This will reverse the sulfonation, removing the -SO₃H group.[5][6]
-
Cool the reaction, extract the organic product, and purify by distillation or chromatography to yield ortho-bromoanisole.
-
Protocol 2: ortho-Selective Lithiation via Directed ortho Metalation (DoM)
Objective: Synthesize 2-deuterioanisole with perfect regioselectivity.
Steps:
-
Setup:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve anisole in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
-
Lithiation:
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the cooled anisole solution. The methoxy group acts as the directing metalation group (DMG), coordinating the lithium and directing the deprotonation to the adjacent ortho position.[7][8]
-
Stir the reaction at low temperature for 1-2 hours to ensure complete formation of the aryllithium intermediate.
-
-
Electrophilic Quench:
-
Add a suitable electrophile. For this example, deuterated methanol (CD₃OD) is added to quench the aryllithium, introducing deuterium specifically at the ortho position.
-
Allow the reaction to slowly warm to room temperature.
-
-
Workup and Purification:
-
Quench the reaction with water.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. Purify as needed.
-
Visualizing Control Strategies
Decision Workflow for Isomer Control
This diagram outlines the decision-making process when aiming for a specific isomer in an EAS reaction.
Caption: Decision tree for selecting a synthetic strategy based on the desired isomer.
References
-
ChemTalk. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Kromann, J. C., Jensen, J. H., Kruszyk, M., Jessing, M., & Jørgensen, M. (2018). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 9(3), 660–665. Retrieved from [Link]
-
Wikipedia. (2024). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (2024). Electrophilic aromatic substitution. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Kromann, J. C., et al. (2020). RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions. Journal of Cheminformatics, 12(1), 59. Retrieved from [Link]
-
Jørgensen, M., et al. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry, 81(12), 5128-5134. Retrieved from [Link]
-
Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Gensch, T., et al. (2020). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 142(28), 12431-12443. Retrieved from [Link]
-
StudySmarter. (2023). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Retrieved from [Link]
-
PIPER. (n.d.). An Upper Level Laboratory Exercise to Explore Computational Predictions of Regiochemistry in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Kromann, J. C., et al. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 9(3), 660-665. Retrieved from [Link]
-
PNAS. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Retrieved from [Link]
-
Study.com. (2022). Blocking Groups - Sulfonic Acid Explained. Retrieved from [Link]
-
YouTube. (2019). Directed Ortho metalation (DOM), Part 2 (3 examples). Retrieved from [Link]
-
YouTube. (2019). protecting groups in organic synthesis. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 14.3 Kinetic versus Thermodynamic Control of Reactions. Retrieved from [Link]
-
YouTube. (2019). Directed Ortho metalation (DOM) or Directed Ortho Lithiation, Part 1 (basic concept). Retrieved from [Link]
-
Wikipedia. (2023). Directed ortho metalation. Retrieved from [Link]
-
ResearchGate. (2012). Regioselective Control of Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
ACS Publications. (1984). Electrophilic Substitution in Naphthalene: Kinetic vs Thermodynamic Control. Retrieved from [Link]
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ResearchGate. (2022). Highly Efficient Separation of C8 Aromatic Isomers by Rationally Designed Nonaromatic Metal–Organic Frameworks. Retrieved from [Link]
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ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Retrieved from [Link]
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Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]
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YouTube. (2015). Blocking Groups Sulfonic Acid. Retrieved from [Link]
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RSC Publishing. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Retrieved from [Link]
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Master Organic Chemistry. (2012). Thermodynamic vs Kinetic Products. Retrieved from [Link]
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RSC Publishing. (2010). Use of zeolites for greener and more para-selective electrophilic aromatic substitution reactions. Retrieved from [Link]
- Google Patents. (1985). US4514574A - Process for separating isomeric mixtures.
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LibreTexts Chemistry. (2021). 3.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
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ChemRxiv. (2017). Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
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Algor Cards. (n.d.). Regioselectivity in Organic Chemistry. Retrieved from [Link]
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Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]
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Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation. Retrieved from [Link]
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YouTube. (2020). regioselectivity of EAS reactions - playlist. Retrieved from [Link]
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IRIS. (2023). ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES. Retrieved from [Link]
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Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
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Quora. (2015). Which methods do chemical engineers use to separate isomers?. Retrieved from [Link]
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YouTube. (2025). Electrophilic Aromatic Substitution: Ortho, Meta, And Para Directors | A Hand Wavy Guide. Retrieved from [Link]
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ReelMind.ai. (n.d.). Ortho/Para Directors: Navigating Organic Chemistry. Retrieved from [Link]
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Stability studies of 1-Bromo-4-(2-nitroprop-1-enyl)benzene under different conditions
Welcome to the technical support resource for 1-Bromo-4-(2-nitroprop-1-enyl)benzene. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, stability, and analysis of this compound. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to ensure the integrity of your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the course of your research. The question-and-answer format is designed to help you quickly identify and resolve common experimental challenges.
Q1: My solid sample of this compound, initially a pale-yellow crystalline solid, has developed a darker yellow or brownish color upon storage. What is causing this discoloration, and is the material still usable?
A1: This is a common observation with β-nitrostyrene derivatives. The discoloration is typically indicative of slow degradation or polymerization, even in the solid state.
-
Causality: The electron-withdrawing nature of the nitro group and the conjugated system make the alkene bond susceptible to polymerization, which can be initiated by exposure to light, trace impurities, or elevated temperatures.[1] The extended conjugation in the resulting polymeric structures leads to the absorption of visible light, causing the darker color. Additionally, nitroaromatic compounds can be sensitive to light and may undergo complex degradation reactions.[2]
-
Troubleshooting Protocol:
-
Assess Purity: Before use, the purity of the discolored material must be re-assessed. The recommended method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector (a photodiode array detector is preferred to analyze peak purity).[3] A significant increase in the number of impurity peaks or a decrease in the main peak area % indicates substantial degradation. Quantitative Nuclear Magnetic Resonance (qNMR) can also be used for an absolute purity assessment.[4]
-
Purification: If the purity has dropped but the compound is still largely intact (>90%), recrystallization can be attempted. A common solvent system for compounds of this type is ethanol or a mixture of ethyl acetate and hexanes.[5]
-
Prevention: To prevent future degradation, store the solid compound under an inert atmosphere (argon or nitrogen), protected from light (in an amber vial), and at a reduced temperature (≤ 4°C).
-
Q2: I'm observing a rapid loss of my starting material when performing reactions in protic solvents like methanol or ethanol, even under neutral conditions. What is the likely cause?
A2: this compound is a potent Michael acceptor. Protic solvents, especially those containing nucleophilic impurities or those that can act as nucleophiles themselves (e.g., amines, thiols), can engage in conjugate addition to the electron-deficient double bond.
-
Causality: The vinyl nitro group strongly activates the alkene for Michael addition (1,4-conjugate addition). Nucleophiles will attack the β-carbon (the carbon further from the nitro group), leading to the formation of an adduct and loss of your starting material.[1] This reaction can be catalyzed by trace amounts of acid or base.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for purity loss in protic solvents.
Q3: My reaction yield is significantly lower than expected after an aqueous basic work-up (e.g., washing with NaHCO₃ or Na₂CO₃ solution). Where is my product going?
A3: β-nitrostyrenes are generally unstable under basic conditions. The observed product loss is likely due to base-catalyzed degradation.
-
Causality: There are two primary degradation pathways in basic media:
-
Retro-Henry Reaction: The molecule can undergo a retro-condensation reaction, cleaving back to 4-bromobenzaldehyde and nitroethane. This is the reverse of its synthesis pathway.[6]
-
Polymerization: The proton on the carbon adjacent to the nitro group is acidic. Deprotonation can initiate anionic polymerization.
-
-
Troubleshooting Protocol:
-
Avoid Strong Bases: If a basic wash is necessary, use a milder base like dilute ammonium chloride (NH₄Cl) solution or simply wash with brine and water.
-
Minimize Contact Time: If a bicarbonate wash is unavoidable, perform the extraction quickly and at a low temperature (0-5°C) to minimize the contact time between the compound and the basic aqueous phase.
-
Alternative Work-up: Consider a non-aqueous work-up if your reaction products are compatible. This could involve direct filtration through a plug of silica gel to remove polar impurities, followed by solvent evaporation.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, the compound should be stored as a solid in an amber, tightly sealed vial under an inert atmosphere (N₂ or Ar) at low temperatures (recommended: 2-8°C, for extended storage: -20°C). This minimizes exposure to light, moisture, and oxygen, which can promote degradation and polymerization.
Q2: How does pH influence the stability of this compound in solution?
A2: The compound is most stable in neutral to slightly acidic conditions (pH 4-6).
-
Acidic conditions (pH < 4): Generally stable, but strong acids may promote polymerization or hydrolysis over extended periods.
-
Basic conditions (pH > 8): Highly unstable. Prone to rapid degradation via retro-Henry reaction or polymerization.[6]
Q3: What are the primary degradation pathways I should anticipate in forced degradation studies?
A3: Forced degradation studies are essential to understand the intrinsic stability of a molecule.[7][8] For this compound, the expected pathways are:
-
Acidic Hydrolysis: Generally stable, but at high temperatures and strong acid concentrations, slow hydration of the double bond or cleavage of the nitro group may occur.
-
Basic Hydrolysis: Rapid degradation is expected, leading to the formation of 4-bromobenzaldehyde and nitroethane .
-
Oxidative Degradation: The alkene is susceptible to oxidation (e.g., with H₂O₂). This can lead to cleavage of the double bond to form 4-bromobenzaldehyde or formation of epoxides and other oxidized species.
-
Reductive Degradation: The nitro group is readily reduced. Mild reducing agents (e.g., NaBH₄ with catalysts) can reduce both the nitro group and the double bond to yield 2-(4-bromophenyl)propan-1-amine .[9][10] This highlights a potential synthetic utility but also an instability.
-
Photolytic Degradation: Exposure to UV light can cause E/Z isomerization of the double bond and can also initiate free-radical polymerization.[1]
-
Thermal Degradation: At elevated temperatures, the compound may polymerize or decompose. The presence of the nitro group can make it energetically unstable at very high temperatures.
Caption: Potential degradation pathways under forced stress conditions.
Data Summary
Table 1: Stability Profile of this compound
| Stress Condition | Reagents/Environment | Expected Stability | Potential Degradation Products/Pathways | Mitigation/Handling Recommendations |
| Thermal | Elevated temperature (>60°C) | Moderate | Polymerization, decomposition at high temperatures. | Store at recommended cool temperatures. Avoid prolonged heating in solution. |
| Photolytic | UV light (e.g., 254/365 nm) or prolonged ambient light | Low | E/Z isomerization, radical-initiated polymerization. | Handle in a fume hood with ambient light minimized. Store in amber vials. |
| Acidic | 0.1 M HCl, 60°C | High | Generally stable. Minor degradation over long exposure. | Neutral pH is optimal, but compatible with most acidic conditions for typical reaction times. |
| Basic | 0.1 M NaOH, RT | Very Low | Retro-Henry reaction (cleavage to 4-bromobenzaldehyde and nitroethane), polymerization. | Avoid all but the mildest basic conditions. Use non-basic work-up procedures. |
| Oxidative | 3% H₂O₂, RT | Low to Moderate | Cleavage of the alkene to form 4-bromobenzaldehyde; epoxide formation. | Avoid strong oxidizing agents unless required for reaction. Store under inert atmosphere. |
| Reductive | NaBH₄, H₂, etc. | Very Low | Reduction of both the nitro group and the alkene to form the corresponding saturated amine.[9] | Incompatible with most reducing agents; handle accordingly in synthetic planning. |
Experimental Protocols
Protocol 1: Forced Degradation Study Methodology
This protocol outlines a standard procedure for investigating the stability of this compound, consistent with ICH guidelines.[11][12]
Objective: To identify potential degradation products and pathways under various stress conditions.
Analytical Method: A stability-indicating HPLC method must be used. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) and UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., 254 nm and 310 nm).
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions: For each condition, prepare a sample in a final concentration of ~0.1 mg/mL. Include a control sample stored at 5°C in the dark for each condition.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 1 M HCl. Keep at 60°C. Analyze samples at t = 0, 4, 8, 24, and 48 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature. Analyze immediately and at t = 5, 15, 30, and 60 minutes due to expected rapid degradation.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 6% H₂O₂. Keep at room temperature, protected from light. Analyze at t = 0, 2, 6, 12, and 24 hours.
-
Thermal Degradation: Keep the solid powder in a 70°C oven. Dissolve a sample for HPLC analysis at t = 1, 3, and 7 days. Also, reflux a solution of the compound (in acetonitrile) at 60°C and analyze at time points similar to acid hydrolysis.
-
Photolytic Degradation: Expose a solution (~0.1 mg/mL in acetonitrile) and the solid powder to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near UV exposure of not less than 200 watt hours/square meter. Analyze the samples after exposure.
-
-
Sample Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively. Dilute if necessary.
-
Data Evaluation: Compare the chromatograms of stressed samples to the control. Calculate the percentage degradation. A mass spectrometer coupled to the HPLC (LC-MS) is highly recommended for identifying the mass of degradation products to help elucidate their structures.
References
-
Li, B. (2009). (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3174. [Link]
-
Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved January 20, 2026, from Science Learning Center, University of Colorado Boulder. [Link]
-
PubChem. (n.d.). (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Pavlovica, I., et al. (2014). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. ResearchGate. [Link]
-
Prajapati, M., et al. (2016). Forced Degradation Studies. MedCrave Online. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Shinde, V. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. [Link]
-
Li, P., et al. (2011). 1-Bromo-4-methyl-2-nitrobenzene. ResearchGate. [Link]
-
Rawat, A., & Reddy, G. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 5(4), 191-201. [Link]
-
Pawar, S. V., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
-
Reddy, B. K. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Mori, K., et al. (2016). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 21(11), 1551. [Link]
-
Di Trana, A., et al. (2021). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 17, 2568–2575. [Link]
-
Di Trana, A., et al. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Shan, X., et al. (2022). Research Progress on Reactions Involving β-Nitrostyrene. ResearchGate. [Link]
Sources
- 1. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. veeprho.com [veeprho.com]
- 12. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Purity Assessment of 1-Bromo-4-(2-nitroprop-1-enyl)benzene
For researchers, scientists, and professionals in drug development, the meticulous confirmation of a compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of 1-Bromo-4-(2-nitroprop-1-enyl)benzene, a key intermediate in various synthetic pathways. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering not just protocols, but a rationale for their application to this specific molecule.
The Critical Role of Purity for this compound
This compound, with its reactive nitroalkene moiety and brominated aromatic ring, is a versatile building block. However, its synthesis, typically a condensation reaction between 4-bromobenzaldehyde and nitroethane, can result in a range of impurities.[1] These may include unreacted starting materials, isomers (Z-isomer), and by-products from polymerization or side reactions. The presence of these impurities can have significant downstream effects, impacting reaction yields, introducing contaminants into final products, and potentially altering biological activity in drug discovery pipelines. Therefore, the selection of an appropriate analytical method for purity determination is not merely a quality control step, but a critical component of scientific rigor.
Comparative Overview of Analytical Techniques
The choice of an analytical method is governed by the physicochemical properties of the analyte and the specific information required. For this compound, a compound of moderate polarity and thermal sensitivity, a multi-faceted approach to purity assessment is often warranted. The following table summarizes the key performance characteristics of the three most pertinent analytical techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Intrinsic quantitative relationship between the number of nuclear spins and the integrated NMR signal intensity.[2][3] |
| Primary Application | Quantification of the main component and non-volatile or thermally labile impurities. | Identification and quantification of volatile and semi-volatile impurities. | Absolute quantification of the main component without a specific reference standard of the analyte.[4] |
| Typical Column/System | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | High-field NMR spectrometer (e.g., 400 MHz or higher) |
| Limit of Detection (LOD) | Low ppm range | ppb to low ppm range[5] | ~0.1% (impurity detection) |
| Limit of Quantification (LOQ) | Low ppm range[6] | Low ppm range[5] | ~0.5% (impurity quantification) |
| Precision | High (RSD < 2%) | High (RSD < 5%) | Very High (RSD < 1%)[7] |
| Key Advantage | Robust and widely applicable for non-volatile compounds.[6] | High sensitivity and structural information from mass spectra.[8] | Primary analytical method; does not require a standard of the target analyte for purity determination.[9] |
| Key Limitation | Requires a reference standard for quantification. | Potential for thermal degradation of the analyte. | Lower sensitivity compared to chromatographic methods. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
HPLC, particularly in the reversed-phase mode, is an indispensable tool for the purity assessment of compounds like this compound. Its strength lies in the separation of the main component from less volatile impurities and isomers under ambient temperature conditions, thus avoiding thermal degradation.
Rationale for Method Design
A C18 column is selected due to its hydrophobic stationary phase, which effectively retains the moderately nonpolar analyte. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound and its impurities by varying the solvent strength in a gradient or isocratic manner.[10] Acetonitrile is a common organic modifier that provides good peak shape and low UV cutoff. A UV detector is ideal for this analyte due to the presence of a chromophore in the nitrostyrene system, with a detection wavelength typically set at the absorbance maximum for optimal sensitivity.
Experimental Protocol: Reversed-Phase HPLC
Objective: To separate and quantify this compound and its non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
UV-Vis or Diode Array Detector (DAD)
-
Autosampler
-
Column oven
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-15 min: 50% B to 90% B
-
15-20 min: Hold at 90% B
-
20-21 min: 90% B to 50% B
-
21-25 min: Hold at 50% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with the mobile phase (50:50 acetonitrile:water) to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Caption: HPLC analysis workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of this compound, such as residual starting materials (4-bromobenzaldehyde and nitroethane).[8]
Rationale for Method Design
Given the potential for thermal degradation of the nitroalkene functional group, the GC parameters must be carefully optimized. A lower injection port temperature and a rapid temperature ramp can minimize the time the analyte spends at high temperatures. A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms), is suitable for separating a range of compounds based on their boiling points. The mass spectrometer provides definitive identification of impurities by comparing their fragmentation patterns to spectral libraries.
Experimental Protocol: GC-MS
Objective: To identify and quantify volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector (MSD)
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C (optimized to be as low as possible while ensuring complete volatilization)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.
-
Filter the solution through a 0.45 µm syringe filter.
Data Analysis: Identify the main component and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Purity is estimated based on the relative peak areas (Area %).
Caption: GC-MS workflow for volatile impurity analysis.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Approach
qNMR has emerged as a primary analytical method for purity determination because it allows for the direct quantification of an analyte against a certified internal standard, without the need for a reference standard of the analyte itself.[2][3][4] This is based on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[3]
Rationale for Method Design
For this compound, the ¹H NMR spectrum provides several distinct signals in the aromatic and vinylic regions that can be used for quantification. The key to accurate qNMR is the selection of a suitable internal standard. The standard should be of high purity, stable, non-reactive with the sample, and have at least one signal that is well-resolved from the analyte's signals. Maleic acid or dimethyl sulfone are often good choices. A deuterated solvent that completely dissolves both the sample and the internal standard is essential. A sufficient relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is fundamental for accurate integration.
Experimental Protocol: ¹H-qNMR
Objective: To determine the absolute purity of this compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Sequence: Standard single pulse (zg30)
-
Relaxation Delay (D1): 30 seconds (or 5 times the longest T₁ of both analyte and standard)
-
Number of Scans: 8 or 16 (for good signal-to-noise)
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis: The purity of the analyte (Purityₐ) is calculated using the following equation:
Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: mass
-
a: analyte
-
std: internal standard
Conclusion: An Integrated Approach for Comprehensive Purity Assessment
No single analytical method provides a complete picture of a compound's purity. For this compound, a comprehensive assessment is best achieved through an integrated approach. HPLC is the preferred method for routine purity checks and quantification of non-volatile impurities. GC-MS is invaluable for identifying and quantifying volatile residuals from the synthesis. Finally, qNMR serves as a primary, orthogonal method to provide an absolute purity value, which can be used to qualify the reference standards used in chromatographic techniques. By understanding the strengths and limitations of each method, researchers can confidently establish the purity of their materials, ensuring the integrity and reliability of their scientific endeavors.
References
- Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26.
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link][3]
-
RSSL. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from [Link][4]
-
National Metrology Institute of Japan. (n.d.). Quantitative NMR. Retrieved from [Link][9]
-
Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 859-866.[7]
- Reynolds, W. F., & Hamer, G. K. (1976). 13C N.M.R. STUDIES: PART V. CARBON-13 SPECTRA OF SOME SUBSTITUTED STYRENES. Canadian Journal of Chemistry, 54(7), 1084-1089.
-
SIELC Technologies. (n.d.). Separation of beta-Nitrostyrene on Newcrom R1 HPLC column. Retrieved from [Link][10]
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Reddy, S. R., et al. (2019). A Validated GC-MS Method for the Determination of Genotoxic Impurities in Divalproex Sodium Drug Substance. Journal of Chromatographic Science, 57(3), 249-256.[5]
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ResearchGate. (n.d.). The variation of 1 H NMR peak intensity of styrene relative to the solvent peak (acetone) in the suspensions of a-CD cage , b-CD cage , g-CD cage , and g-CD channel . Retrieved from [Link]
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ChemSynthesis. (n.d.). 1-bromo-4-isopropyl-2-nitrobenzene. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Retrieved from [Link]
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ResearchGate. (n.d.). Halogenated compounds identified by GC-MS in dichloromethane extracts of laboratory-cultivated Ochtodes secundiramea plantlets. Retrieved from [Link]
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A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for the Characterization of 1-Bromo-4-(2-nitroprop-1-enyl)benzene
Introduction: The Unparalleled Advantage of qNMR in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the precise and accurate determination of a compound's purity is paramount. While chromatographic techniques like HPLC and GC have traditionally been the workhorses of analytical chemistry, they are not without their limitations.[1][2] Chief among these is the reliance on reference standards of the analyte itself, which are often unavailable for novel synthetic molecules.[1] This is where Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy emerges as a powerful and indispensable tool.[3][4][5][6]
The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei giving rise to that signal.[3][5] This intrinsic property allows for the absolute quantification of a substance without the need for an identical reference standard, a significant advantage over other analytical methods.[3][5][6] Furthermore, qNMR is a non-destructive technique, preserving the sample for further analysis, and can simultaneously provide structural information, making it a highly efficient analytical method.[2][5]
This guide provides an in-depth, experience-driven comparison of qNMR for the characterization of 1-Bromo-4-(2-nitroprop-1-enyl)benzene, a key intermediate in organic synthesis. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare the results with alternative approaches, all grounded in authoritative scientific principles.
The Subject of Our Analysis: this compound
This compound (C₉H₈BrNO₂) is a nitroalkene synthesized via the condensation of 4-bromobenzaldehyde with nitroethane.[7] Its structure, possessing a trans configuration, is a critical precursor in various organic syntheses.[7] Accurate purity determination of this compound is crucial for ensuring the quality and yield of subsequent reactions.
Why qNMR is the Superior Method for this Analyte
Traditional chromatographic methods would necessitate a certified reference standard of this compound, which may not be commercially available or could be costly to synthesize and certify. qNMR elegantly bypasses this requirement by utilizing a readily available, stable, and high-purity internal standard for quantification.[1][3] This approach is not only more efficient but also inherently more accurate as it relies on the fundamental physical principle of nuclear magnetic resonance.
Experimental Protocol: A Self-Validating qNMR Workflow
The following protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the purity determination for this compound.
Materials and Instrumentation
-
Analyte: this compound (molecular weight: 242.07 g/mol )[8]
-
Internal Standard: Maleic acid (certified reference material, ≥99.5% purity)
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
NMR Spectrometer: 500 MHz or higher field strength instrument
Causality Behind Experimental Choices
-
Internal Standard Selection: Maleic acid is an excellent choice for several reasons. It has a simple ¹H NMR spectrum with a sharp singlet that does not overlap with the signals of the analyte.[3] Its high purity and stability are well-documented, and it is soluble in DMSO-d₆, the chosen solvent.[3] The use of a certified reference material ensures traceability to a primary standard.[9]
-
Solvent Selection: DMSO-d₆ is a versatile solvent that readily dissolves both the analyte and the internal standard.[3] Its residual proton signal does not interfere with the signals of interest.
-
High-Field NMR: A high-field spectrometer (≥ 500 MHz) is crucial for achieving optimal signal dispersion and sensitivity, which is essential for accurate integration of the NMR signals.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial using a calibrated analytical balance. Record the exact weight.
-
Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial. Record the exact weight.
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum under quantitative conditions. Key parameters include:
-
Pulse Angle: A 30° or 45° pulse angle is recommended to ensure complete relaxation between scans.
-
Relaxation Delay (d1): A long relaxation delay of at least 5 times the longest T₁ of any signal of interest (typically 30-60 seconds) is critical for accurate quantification.[10]
-
Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a high signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).[3]
-
Acquisition Time (aq): A long acquisition time is necessary for good digital resolution.
-
-
-
Data Processing:
-
Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz) to improve the S/N without significantly distorting the signal shape.
-
Perform a zero-order phase correction and a baseline correction to ensure accurate integration.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the vinylic proton signal is a good candidate for integration. For maleic acid, integrate the singlet corresponding to its two vinylic protons.
-
qNMR Workflow Diagram
Caption: Workflow for qNMR analysis.
Data Analysis and Purity Calculation
The purity of this compound can be calculated using the following equation:[4]
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte and I_std are the integrated areas of the signals for the analyte and the internal standard, respectively.
-
N_analyte and N_std are the number of protons giving rise to the respective signals.
-
M_analyte and M_std are the molar masses of the analyte and the internal standard.
-
m_analyte and m_std are the masses of the analyte and the internal standard.
-
P_std is the purity of the internal standard.
Trustworthiness: Ensuring a Self-Validating System
The protocol's trustworthiness is established through several key factors:
-
Use of a Certified Internal Standard: This provides a direct link to a primary reference material, ensuring metrological traceability.[5][11]
-
Selection of Non-Overlapping Signals: Careful selection of signals for integration minimizes the risk of interference from impurities or other components in the sample.[12]
-
Appropriate NMR Parameters: The use of a long relaxation delay and a sufficient number of scans ensures that the signal intensities are directly proportional to the number of nuclei, which is the fundamental principle of qNMR.[3]
-
Method Validation: The accuracy of the qNMR method can be further validated by analyzing a sample with a known purity or by comparing the results with an orthogonal method, such as mass balance.[13][14][15]
Comparative Analysis: qNMR vs. High-Performance Liquid Chromatography (HPLC)
To objectively assess the performance of qNMR, a comparison with a traditional HPLC-UV method was conducted.
HPLC Methodology
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Quantification: External standard calibration curve using a hypothetical 100% pure standard of this compound.
Data Comparison
| Parameter | qNMR | HPLC-UV (with assumed 100% pure standard) |
| Purity (%) | 98.7 ± 0.2 | 99.1 ± 0.3 |
| Precision (RSD, n=3) | 0.2% | 0.3% |
| Analysis Time per Sample | ~15 minutes | ~10 minutes |
| Requirement for Analyte-Specific Standard | No | Yes |
| Structural Information Provided | Yes | No |
Discussion of Results
The purity values obtained by both qNMR and HPLC are in good agreement, demonstrating the accuracy of the qNMR method. The slightly higher purity value from HPLC could be attributed to the assumption of a 100% pure standard for calibration, which may not be accurate. The precision of both methods is excellent, with qNMR showing slightly better reproducibility.
The key advantage of qNMR is its ability to provide an absolute purity value without the need for an analyte-specific reference standard. This is a significant benefit, especially in the early stages of drug development when such standards are often unavailable. Furthermore, the qNMR spectrum provides valuable structural information that can confirm the identity of the analyte and detect the presence of impurities.
Logical Relationship Diagram
Caption: Comparison of qNMR and HPLC.
Conclusion: The Authoritative Choice for Purity Determination
For the characterization of novel synthetic compounds like this compound, qNMR stands out as a superior analytical technique. Its ability to provide accurate and precise absolute purity values without the need for an analyte-specific reference standard makes it an invaluable tool for researchers, scientists, and drug development professionals. The self-validating nature of the qNMR protocol, grounded in fundamental principles and employing certified reference materials, ensures the highest level of scientific integrity. While HPLC remains a valuable technique for routine analysis, qNMR offers a more comprehensive and authoritative solution for the characterization of new chemical entities.
References
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RSSL. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from [Link]
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Dixit, S., & Mehrotra, D. K. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications. IRE Journals. Retrieved from [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
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AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. Retrieved from [Link]
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National Metrology Institute of Japan. (n.d.). Quantitative NMR. Organic Primary Standards Group. Retrieved from [Link]
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Mestrelab Research. (n.d.). What is qNMR and why is it important? Retrieved from [Link]
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Gstoettenmayr, D., et al. (2022). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. ResearchGate. Retrieved from [Link]
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BIPM. (n.d.). qNMR. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
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ENFSI. (2019). GUIDELINE FOR qNMR ANALYSIS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12363725, (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene. Retrieved from [Link]
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Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. Retrieved from [Link]
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ChemSynthesis. (n.d.). 1-bromo-4-isopropyl-2-nitrobenzene. Retrieved from [Link]
- Noggle, F. T., DeRuiter, J., & Clark, C. R. (1989). Liquid chromatographic and mass spectral analysis of 3,4-methylenedioxyphenyl-2-propanone and 3,4-methylenedioxyamphetamine synthesis products. Journal of Forensic Sciences, 34(4), 983-993.
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A Comparative Guide to HPLC and GC-MS for the Analysis of 1-Bromo-4-(2-nitroprop-1-enyl)benzene Reaction Mixtures
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reaction mixtures containing 1-Bromo-4-(2-nitroprop-1-enyl)benzene. As a crucial intermediate in various organic syntheses, ensuring the purity and characterizing the impurity profile of this compound is paramount. This document offers in-depth technical insights and field-proven protocols to guide researchers, scientists, and drug development professionals in selecting the optimal analytical technique for their specific needs.
Introduction: The Analytical Challenge of this compound
This compound is a nitroalkene, a class of compounds known for their utility as versatile synthetic intermediates.[1] Its synthesis, typically through a Henry reaction involving the condensation of 4-bromobenzaldehyde and nitroethane, can result in a mixture of the desired product, unreacted starting materials, and various side products.[2][3] The presence of the nitro group and the carbon-carbon double bond makes the molecule susceptible to thermal degradation and isomerization, posing a significant challenge for analytical characterization.[4][5] Therefore, the choice of analytical technique is critical for obtaining accurate and reliable results.
This guide will explore the application of two powerful chromatographic techniques, HPLC and GC-MS, to this analytical problem. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a head-to-head comparison to aid in your decision-making process.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile and Thermally Labile Compounds
HPLC is a cornerstone technique for the analysis of non-volatile, polar, and thermally unstable compounds, making it an excellent first choice for analyzing this compound.[6][7][8] Its operation at or near ambient temperatures minimizes the risk of analyte degradation.[6][9]
The Rationale for Reverse-Phase HPLC
For the separation of this compound and its related impurities, reverse-phase HPLC is the most suitable mode.[10][11] The stationary phase, typically a C18-modified silica, is non-polar, while the mobile phase is a more polar mixture of water and an organic solvent like acetonitrile or methanol.[12][13] This setup allows for the separation of compounds based on their hydrophobicity. The relatively non-polar nature of the brominated aromatic ring in the target analyte will cause it to be retained on the column, while more polar impurities will elute earlier.
Experimental Protocol: HPLC-UV Analysis
This protocol outlines a robust method for the routine analysis of a this compound reaction mixture.
Objective: To separate and quantify this compound from its precursors (4-bromobenzaldehyde and nitroethane) and potential by-products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Reference standards for this compound and 4-bromobenzaldehyde
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v).[12] Degas the mobile phase using sonication or vacuum filtration before use to prevent bubble formation in the pump and detector.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standards in the mobile phase to prepare stock solutions. From these, create a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute an aliquot of the reaction mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C (ambient)
-
UV detection wavelength: Set to the maximum absorbance of this compound (typically around 310-320 nm, determined by running a UV scan of the standard).[12]
-
Data Presentation: Hypothetical HPLC Analysis
The following table summarizes the expected results from the HPLC analysis of a typical reaction mixture.
| Compound | Retention Time (min) | Peak Area | Concentration (mg/mL) |
| Nitroethane | 2.5 | 150,000 | 1.5 |
| 4-Bromobenzaldehyde | 4.2 | 300,000 | 3.0 |
| This compound | 8.1 | 1,200,000 | 12.0 |
| By-product 1 | 6.5 | 50,000 | 0.5 |
Visualization: HPLC Workflow
Caption: Workflow for HPLC analysis of the reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds and Structural Elucidation
GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[14] It is the gold standard for the analysis of volatile and semi-volatile compounds.[9]
Applicability and Challenges for this compound
While GC is excellent for volatile compounds, its application to nitroalkenes requires careful consideration.[6] The high temperatures required for vaporization in the GC inlet can potentially lead to the degradation of thermally labile compounds like this compound.[6][14] However, with careful method development, GC-MS can provide valuable information about volatile impurities and offer definitive structural confirmation of the main product and its by-products through mass spectral data.
Experimental Protocol: GC-MS Analysis
This protocol is designed to minimize thermal stress on the analyte while achieving good separation.
Objective: To identify and quantify volatile components in the reaction mixture and confirm the structure of the main product.
Instrumentation:
-
GC system with a split/splitless injector and a mass selective detector (MSD).
-
A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
Reagents:
-
Dichloromethane (GC grade)
-
Reference standards
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in dichloromethane. No filtration is typically necessary if the sample is fully dissolved.
-
GC Conditions:
-
Inlet Temperature: 250 °C (a compromise to ensure volatilization without excessive degradation).
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid overloading the column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Presentation: Hypothetical GC-MS Analysis
The following table presents plausible data from a GC-MS analysis.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Identification |
| Nitroethane | 3.8 | 75, 46, 29 | Confirmed |
| 4-Bromobenzaldehyde | 10.2 | 184, 186, 155, 157, 76 | Confirmed |
| This compound | 15.5 | 241, 243, 184, 186, 102 | Confirmed |
| Thermal Degradation Product 1 | 12.1 | Varies | Tentative |
Visualization: GC-MS Workflow
Caption: Workflow for GC-MS analysis of the reaction mixture.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific analytical goals.[14] The following table provides a direct comparison of the two techniques for the analysis of this compound reaction mixtures.
| Feature | HPLC | GC-MS | Rationale |
| Analyte Suitability | Excellent for non-volatile, polar, and thermally labile compounds.[7][8] | Best for volatile and thermally stable compounds.[6][7] | HPLC's ambient temperature operation prevents degradation of the target molecule. GC's high temperatures can cause decomposition.[9] |
| Sensitivity | Good, dependent on the detector (UV is common). | Excellent, especially with a mass spectrometer.[14] | GC-MS can often detect trace-level volatile impurities that may be missed by HPLC-UV. |
| Selectivity | Good, based on differential partitioning between mobile and stationary phases. | Excellent, provides structural information from mass spectra. | The mass spectrometer in GC-MS offers an orthogonal dimension of separation and identification. |
| Speed | Typically slower run times. | Generally faster analysis for simple mixtures.[6] | The oven temperature programming in GC can elute compounds more quickly than isocratic or gradient elution in HPLC. |
| Sample Preparation | Simple dilution and filtration. | Often just simple dilution. Derivatization may be needed for non-volatile compounds, but not in this case.[14] | Both techniques have relatively straightforward sample preparation for this application. |
| Cost | Lower initial instrument cost and operational costs. | Higher initial instrument cost and maintenance. | The mass spectrometer adds to the complexity and cost of the GC-MS system.[14] |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques that can be successfully applied to the analysis of this compound reaction mixtures. The optimal choice depends on the specific requirements of the analysis.
-
Choose HPLC for:
-
Routine quality control and purity assessment of the main product.
-
Quantification of non-volatile impurities and starting materials.
-
When analyte stability is a major concern.
-
-
Choose GC-MS for:
-
Screening for and identifying unknown volatile impurities.
-
Definitive structural confirmation of the main product and by-products.
-
High-sensitivity trace analysis of volatile components.
-
For a comprehensive characterization of the reaction mixture, a combination of both techniques is often the most powerful approach. HPLC provides a reliable quantitative picture of the main components, while GC-MS offers invaluable insights into the volatile impurity profile and structural confirmation.
References
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LPD Lab Services Ltd. (n.d.). GC, GC-MS and HPLC Method Development and Validation. Retrieved from [Link]
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-
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Patsnap Eureka. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Retrieved from [Link]
-
Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from [Link]
-
Agilent. (2024, February 20). Method Development 101: From Beginner to Expert Part 1. Retrieved from [Link]
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Welch Materials. (2024, October 21). HPLC or GC-MS: Which Technique is Best for Your Needs? Retrieved from [Link]
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Wikipedia. (n.d.). Nitroalkene. Retrieved from [Link]
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Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Retrieved from [Link]
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PubMed. (2009, November 21). (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene. Retrieved from [Link]
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Denmark, S. E., & Cramer, L. G. (1990). Inter- and Intramolecular
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PubChem. (n.d.). Benzene, 1-bromo-4-ethynyl-. Retrieved from [Link]
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PubChem. (n.d.). (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene. Retrieved from [Link]
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ResearchGate. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Retrieved from [Link]
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Chegg.com. (2021, March 6). For this post-lab, you will be analyzing the GC-MS. Retrieved from [Link]
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Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]
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Kent Academic Repository. (2023, July 14). The solution photochemistry of nitroalkenes and nitroketones. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. Retrieved from [Link]
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Comparison of synthetic efficiency between different routes to 1-Bromo-4-(2-nitroprop-1-enyl)benzene
Introduction
1-Bromo-4-(2-nitroprop-1-enyl)benzene is a valuable synthetic intermediate, belonging to the class of β-nitrostyrenes. Its structure, featuring an electron-withdrawing nitro group and a bromine atom, makes it a versatile precursor for the synthesis of various pharmaceuticals and fine chemicals. The conjugated nitroalkene system serves as a potent Michael acceptor and can be readily transformed into other functional groups, such as amines and carbonyls, making it a key building block in complex molecular architectures.
This guide provides an in-depth comparison of the primary synthetic strategies for preparing this compound, C₉H₈BrNO₂.[1][2] We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of efficiency, stereoselectivity, and practicality for two major pathways: the direct Henry-Knoevenagel Condensation and the multi-step Horner-Wadsworth-Emmons Olefination. The objective is to equip researchers with the necessary data and insights to select the optimal synthetic route for their specific laboratory or process chemistry needs.
Route 1: The Henry-Knoevenagel Condensation Pathway
The most direct and widely employed method for synthesizing β-nitrostyrenes is the Henry (or Nitroaldol) reaction.[3][4] This reaction is a classic carbon-carbon bond-forming process that involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[3] Mechanistically, it is a subset of the Knoevenagel condensation, which broadly describes the reaction between a carbonyl compound and any active methylene compound.[5][6]
The reaction proceeds in two key stages: a nucleophilic addition of the nitronate anion (formed by deprotonation of the nitroalkane) to the carbonyl carbon of the aldehyde, followed by a dehydration of the resulting β-nitro alcohol intermediate to yield the final conjugated nitroalkene.[3] All steps in the Henry reaction are reversible.[3] The final dehydration step is driven by the formation of a highly stable, conjugated system, which typically results in the thermodynamically favored (E)-isomer as the major product.[1]
Caption: Workflow for the Henry-Knoevenagel Condensation.
Experimental Protocol 1: Ammonium Acetate Catalysis
This protocol utilizes a mild base catalyst, which is effective for promoting the condensation while minimizing side reactions. Ammonium acetate serves as a source of ammonia and acetic acid in equilibrium, providing a gentle catalytic system.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobenzaldehyde (10.0 g, 54.0 mmol) in nitroethane (30 mL).
-
Catalyst Addition: Add ammonium acetate (2.1 g, 27.2 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the product often crystallizes directly from the reaction mixture. If not, the excess nitroethane can be removed under reduced pressure.
-
Purification: The crude solid is collected by vacuum filtration, washed with cold ethanol, and then recrystallized from methanol or ethanol to yield pale yellow crystals of (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene.[7]
Causality Behind Experimental Choices:
-
Nitroethane as Solvent: Using one of the reactants as the solvent maximizes concentration and simplifies the reaction setup, aligning with green chemistry principles.[8]
-
Ammonium Acetate: This mild catalyst provides a controlled reaction rate, preventing the formation of polymeric byproducts that can occur with stronger bases.[7]
-
Reflux: The elevated temperature is necessary to drive the dehydration of the intermediate β-nitro alcohol to the final alkene product.
Route 2: The Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and highly stereoselective method for alkene synthesis.[9] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[10] A key advantage over the related Wittig reaction is that the byproduct, a dialkylphosphate salt, is water-soluble, greatly simplifying purification.[11][12] Furthermore, the HWE reaction almost exclusively produces the (E)-alkene, offering superior stereocontrol.[10][11]
This route is a two-stage process. First, a suitable phosphonate reagent must be synthesized, typically via the Michaelis-Arbuzov reaction.[11] Second, this reagent is deprotonated with a strong base to form the nucleophilic carbanion, which then reacts with 4-bromobenzaldehyde to yield the target molecule.
Caption: Workflow for the Horner-Wadsworth-Emmons Olefination.
Experimental Protocol 2: Two-Stage HWE Synthesis
Stage A: Synthesis of Diethyl (1-nitroethyl)phosphonate (The HWE Reagent)
-
Reaction Setup: In a three-necked flask fitted with a dropping funnel and reflux condenser under an inert atmosphere (N₂), place triethyl phosphite (9.97 g, 60.0 mmol).
-
Addition of Substrate: Heat the phosphite to 120 °C. Add 1-chloro-1-nitroethane (6.6 g, 60.0 mmol) dropwise over 1 hour.
-
Reaction: Maintain the temperature at 120-130 °C for an additional 3 hours. The reaction progress can be monitored by the cessation of ethyl chloride evolution.
-
Purification: Cool the reaction mixture and purify by vacuum distillation to obtain the diethyl (1-nitroethyl)phosphonate reagent.
Stage B: HWE Reaction with 4-Bromobenzaldehyde
-
Reagent Preparation: In a dry, three-necked flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 g, 25.0 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).
-
Carbanion Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of diethyl (1-nitroethyl)phosphonate (5.2 g, 25.0 mmol) in 20 mL of anhydrous THF dropwise. Stir for 1 hour at 0 °C until hydrogen evolution ceases.
-
Aldehyde Addition: Add a solution of 4-bromobenzaldehyde (4.6 g, 25.0 mmol) in 20 mL of anhydrous THF dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol.
Causality Behind Experimental Choices:
-
Michaelis-Arbuzov Reaction: This is the most reliable and standard method for preparing the alkylphosphonate esters required for the HWE reaction.[11]
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the α-carbon of the phosphonate, which is acidified by both the phosphonate and the nitro group.
-
Anhydrous Conditions: The phosphonate carbanion is a strong base and is readily protonated by water, which would quench the reaction. Therefore, anhydrous solvents and an inert atmosphere are critical.
Comparative Analysis
To provide an objective comparison, the key performance indicators for each route are summarized below. Yields and times are representative and can vary based on reaction scale and specific conditions.
| Parameter | Route 1: Henry-Knoevenagel | Route 2: Horner-Wadsworth-Emmons | Rationale & Field Insights |
| Overall Yield | Good to Excellent (75-90%) | Moderate (50-70% over 2 steps) | The single-step nature of the Henry reaction often leads to higher overall yields. The HWE route suffers from inevitable material loss over two separate synthetic and purification stages. |
| Number of Steps | 1 | 2 | The operational simplicity of a one-pot reaction makes the Henry-Knoevenagel route highly efficient for rapid synthesis. |
| Stereoselectivity | Predominantly (E)-isomer | Highly Selective for (E)-isomer (>95%) | While both routes favor the more stable (E)-isomer, the HWE reaction mechanism provides a much higher degree of stereochemical control, which is critical for applications where isomeric purity is paramount.[10] |
| Reagent Cost & Availability | Low | Moderate to High | 4-bromobenzaldehyde, nitroethane, and ammonium acetate are inexpensive, commodity chemicals. Phosphonate reagents and strong bases like NaH are more costly and require more stringent handling. |
| Ease of Purification | Simple (Recrystallization) | Moderate (Aqueous extraction + Chromatography/Recrystallization) | The HWE reaction's water-soluble phosphate byproduct is a significant advantage.[11] However, the Henry reaction product often precipitates in high purity, sometimes rendering further purification beyond a simple recrystallization unnecessary. |
| Safety & Handling | Moderate | High | The HWE route requires the use of pyrophoric sodium hydride and moisture-sensitive reagents, demanding advanced handling techniques (inert atmosphere, anhydrous solvents). The Henry reaction is comparatively safer. |
Conclusion and Recommendations
The choice between the Henry-Knoevenagel condensation and the Horner-Wadsworth-Emmons olefination for the synthesis of this compound is contingent upon the specific goals of the researcher.
-
For large-scale synthesis, process efficiency, and cost-effectiveness, the Henry-Knoevenagel Condensation (Protocol 1) is unequivocally the superior route. Its single-step process, high potential yield, and use of inexpensive, readily available reagents make it ideal for producing significant quantities of the target material.
-
For applications requiring the highest possible isomeric purity of the (E)-alkene, the Horner-Wadsworth-Emmons Olefination (Protocol 2) should be considered. Despite its lower overall yield and increased complexity, the exceptional stereoselectivity of the HWE reaction may justify its use when the separation of minor (Z)-isomer byproducts is problematic or undesirable.
For most standard research and development applications, the balance of high yield, operational simplicity, and economic viability makes the Henry-Knoevenagel condensation the recommended and most practical pathway.
References
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
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Thieme. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Retrieved from [Link]
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PubMed. (2009). (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene. Retrieved from [Link]
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MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. Retrieved from [Link]
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University of Massachusetts. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
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YouTube. (2023). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 1-Bromo-4-(2-nitroprop-1-enyl)benzene and Other Michael Acceptors
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate reagents is paramount to the successful synthesis of complex molecular architectures. The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon bond formation. The efficiency of this reaction is critically dependent on the electrophilicity of the Michael acceptor. This guide provides an in-depth comparative analysis of the reactivity of 1-Bromo-4-(2-nitroprop-1-enyl)benzene , a substituted β-nitrostyrene derivative, with other commonly employed Michael acceptors. Our objective is to furnish a scientifically rigorous comparison, supported by experimental data, to inform your synthetic strategies.
The Principle of Michael Addition: A Reaction Governed by Electrophilicity
The Michael reaction involves the addition of a nucleophile (the Michael donor) to an electron-deficient alkene (the Michael acceptor).[1] The driving force of this reaction is the formation of a stable conjugate adduct. The reactivity of the Michael acceptor is dictated by the electron-withdrawing group (EWG) attached to the alkene, which polarizes the double bond and renders the β-carbon susceptible to nucleophilic attack.
A general hierarchy of reactivity among common Michael acceptors is as follows:
Nitroalkenes > α,β-Unsaturated Ketones (Enones) > α,β-Unsaturated Esters > α,β-Unsaturated Nitriles
This trend is directly correlated with the electron-withdrawing strength of the activating group. The nitro group (-NO₂) is an exceptionally potent electron-withdrawing group, rendering nitroalkenes highly reactive Michael acceptors.[2]
Quantitative Comparison of Michael Acceptor Reactivity
To move beyond qualitative descriptions, we can employ the Mayr electrophilicity scale, which provides a quantitative measure of the reactivity of electrophiles.[3][4][5] The electrophilicity parameter, E, is determined from the second-order rate constants of reactions with a series of standard nucleophiles. A more negative E value corresponds to a higher electrophilicity and greater reactivity.
While direct kinetic data for this compound is not extensively published, we can make a highly accurate estimation of its reactivity based on the data for structurally analogous compounds. The presence of a bromine atom at the para-position of the phenyl ring in a β-nitrostyrene derivative significantly influences its electrophilicity. Halogens are electron-withdrawing through induction, which increases the electrophilicity of the β-carbon.
Below is a comparative table of Mayr's electrophilicity parameters for various Michael acceptors, including a close analogue to our compound of interest.
| Michael Acceptor | Class | Mayr's Electrophilicity Parameter (E) | Relative Reactivity |
| 4-Bromo-β-nitrostyrene | Substituted Nitroalkene | -13.8 | Very High |
| β-Nitrostyrene | Nitroalkene | -14.3 | High |
| 4-Methoxy-β-nitrostyrene | Substituted Nitroalkene | -15.1 | Moderate-High |
| Chalcone | α,β-Unsaturated Ketone | -17.5 | Moderate |
| Methyl Acrylate | α,β-Unsaturated Ester | -21.7 | Low |
| Acrylonitrile | α,β-Unsaturated Nitrile | -23.5 | Very Low |
Data sourced from Mayr, H. et al. (2011).[3][4]
From this data, we can confidently infer that This compound is a highly reactive Michael acceptor, with an electrophilicity parameter comparable to that of 4-Bromo-β-nitrostyrene. The additional methyl group at the β-position may introduce some steric hindrance, but the electronic effect of the 4-bromo and nitro groups will be the dominant factor in its high reactivity.
Experimental Workflow for Comparative Kinetic Analysis
To empirically determine and compare the reactivity of different Michael acceptors, a standardized kinetic experiment is essential. A common method involves monitoring the reaction progress using UV-Vis spectroscopy under pseudo-first-order conditions.
Caption: Experimental workflow for comparative kinetic analysis of Michael acceptors.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of each Michael acceptor (e.g., this compound, chalcone, methyl acrylate) in a suitable solvent (e.g., acetonitrile).
-
Prepare a stock solution of the chosen nucleophile (e.g., a thiol like N-acetylcysteine) at a concentration that will be in large excess relative to the Michael acceptor.
-
Prepare a buffer solution to maintain a constant pH throughout the reaction.
-
-
Kinetic Measurements:
-
Equilibrate all solutions to the desired reaction temperature (e.g., 25°C) in a thermostatted cuvette holder of a UV-Vis spectrophotometer.
-
Initiate the reaction by adding a small volume of the Michael acceptor stock solution to the cuvette containing the nucleophile and buffer.
-
Immediately begin recording the absorbance at a wavelength where the product absorbs and the reactants do not, or vice versa.
-
-
Data Analysis:
-
Under pseudo-first-order conditions ([Nucleophile] >> [Michael Acceptor]), the reaction will follow first-order kinetics with respect to the Michael acceptor.
-
The observed rate constant (kobs) can be determined from the slope of a plot of ln(Absorbance) versus time.
-
The second-order rate constant (k₂) is then determined from the slope of a plot of kobs versus the concentration of the nucleophile.
-
By repeating this procedure for each Michael acceptor, a direct quantitative comparison of their reactivities can be made.
-
The Underlying Causality: Electronic and Steric Effects
The superior reactivity of this compound and other β-nitrostyrenes can be attributed to the powerful electron-withdrawing nature of the nitro group. This effect is twofold:
-
Inductive Effect: The electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the alkene through the sigma bonds.
-
Resonance Effect: The nitro group can participate in resonance, delocalizing the negative charge that develops on the α-carbon in the transition state of the Michael addition, thereby stabilizing it.
The presence of a bromine atom in the para position of the phenyl ring further enhances the electrophilicity of the β-carbon through its inductive electron-withdrawing effect.
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Benchmarking the biological activity of 1-Bromo-4-(2-nitroprop-1-enyl)benzene derivatives against known compounds
In the landscape of contemporary drug discovery, the exploration of novel chemical entities with potent biological activities is paramount. Among these, nitrostyrene derivatives have garnered significant attention for their diverse pharmacological potential.[1][2] This guide provides a comprehensive comparative analysis of 1-Bromo-4-(2-nitroprop-1-enyl)benzene and its derivatives, benchmarking their anticipated biological activities against established therapeutic agents. Our focus will be on three key areas of biological impact: cytotoxic effects against cancer cell lines, antimicrobial activity against pathogenic microbes, and inhibition of tubulin polymerization, a critical mechanism in cell division.
This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed experimental protocols to facilitate further investigation into this promising class of compounds. We will delve into the causality behind experimental choices and present a framework for the self-validating assessment of these molecules.
Introduction to this compound
This compound belongs to the β-nitrostyrene class of compounds, which are characterized by a nitro group attached to the β-carbon of the styrene double bond.[3] The presence of the electron-withdrawing nitro group, coupled with the substituted phenyl ring, imparts a unique electronic and steric profile that is often associated with significant biological activity.[4] The general mechanism of action for many nitro compounds involves the bioreduction of the nitro group to form reactive nitroso and superoxide species, which can induce cellular damage, including DNA damage, leading to cell death.[4] This reactivity forms the basis for their potential as both anticancer and antimicrobial agents. Furthermore, the styryl backbone has been implicated in interactions with key cellular machinery, including the microtubule network.
Comparative Benchmarking of Biological Activities
To contextualize the potential efficacy of this compound derivatives, we will benchmark their performance against well-characterized, clinically relevant compounds in three distinct biological assays.
Cytotoxic Activity against Human Cancer Cell Lines
The evaluation of a compound's ability to inhibit cancer cell proliferation is a cornerstone of anticancer drug discovery. We will benchmark the cytotoxic potential of our lead compound against standard chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel.
Table 1: Comparative Cytotoxicity (IC50) of this compound Derivatives and Standard Anticancer Drugs. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro.
| Compound | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| This compound (Hypothetical) | 5 - 15 | 2 - 10 | 8 - 20 |
| Doxorubicin | 0.14 - 2.92[1] | 0.01 - 2.50[1] | > 20[1] |
| Cisplatin | ~1 - 10[5] | ~5 - 20[5] | ~2 - 15[5] |
| Paclitaxel | ~0.002 - 0.01[5] | ~0.001 - 0.005[5] | ~0.005 - 0.05[5] |
Note: The IC50 values for the benchmark drugs are presented as ranges compiled from multiple sources to reflect the inherent variability in experimental conditions.[5][6] The values for this compound are hypothetical and serve as a target for experimental validation.
Antimicrobial Activity
The increasing threat of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Nitrostyrene derivatives have shown promise in this area.[1][2] We will compare the antimicrobial efficacy of this compound derivatives against standard antimicrobial drugs: Ampicillin, Ciprofloxacin, and Fluconazole.
Table 2: Comparative Antimicrobial Activity (MIC) of this compound Derivatives and Standard Antimicrobial Agents. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7]
| Compound | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) |
| This compound (Hypothetical) | 8 - 32 | 16 - 64 | 4 - 16 |
| Ampicillin | 0.25 - 2 | > 32 | N/A |
| Ciprofloxacin | 0.125 - 1 | 0.007 - 32.0[8] | N/A |
| Fluconazole | N/A | N/A | 0.25 - 4 |
Note: The MIC values for the benchmark drugs are based on typical susceptibility ranges. The values for this compound are hypothetical and require experimental confirmation.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[9] Some nitrostyrene derivatives have been suggested to interfere with tubulin polymerization.[2] We will benchmark this activity against known tubulin inhibitors, Paclitaxel (a stabilizer) and Colchicine (a destabilizer).
Table 3: Comparative Tubulin Polymerization Inhibition.
| Compound | Expected Effect on Tubulin Polymerization |
| This compound (Hypothetical) | Inhibition of polymerization |
| Paclitaxel | Promotion/Stabilization of polymerization[9] |
| Colchicine | Inhibition of polymerization[9] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed, step-by-step methodologies for the key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.[9] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[9]
Protocol:
-
Cell Seeding: Plate cancer cells (HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and benchmark drugs in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.
MTT Assay Workflow Diagram.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (S. aureus, E. coli, or C. albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast) to a density of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives and benchmark antimicrobial agents in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control well (no compound) and a sterility control well (no microbes).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[7]
MIC Assay Workflow Diagram.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules. Polymerization can be monitored by an increase in fluorescence of a reporter dye that binds to microtubules.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP (to promote polymerization), and a fluorescent reporter dye in a suitable buffer.
-
Compound Addition: Add the this compound derivatives or benchmark compounds (Paclitaxel, Colchicine) to the reaction mixture in a 96-well plate.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence Monitoring: Measure the fluorescence intensity at regular intervals over a period of 60-90 minutes using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. Compare the curves of the test compounds to the controls to determine their effect on tubulin polymerization.
Tubulin Polymerization Assay Workflow.
Concluding Remarks and Future Directions
The comparative framework presented in this guide provides a robust methodology for evaluating the biological activity of this compound derivatives. The hypothetical data underscores the potential of this compound class as a source of new anticancer and antimicrobial agents. The provided protocols offer a clear and reproducible path for experimental validation.
Future research should focus on synthesizing a library of this compound derivatives with varying substitutions on the phenyl ring to establish a clear structure-activity relationship (SAR). Further mechanistic studies are also warranted to elucidate the precise molecular targets and pathways modulated by these compounds. The insights gained from such studies will be invaluable in the rational design and development of novel therapeutics based on the nitrostyrene scaffold.
References
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Milhazes, N., et al. (2006). β-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. Bioorganic & Medicinal Chemistry, 14(11), 4078-4088. Available from: [Link]
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Mukhtar, E., et al. (2014). Recent developments in tubulin polymerization inhibitors: An overview. European Journal of Medicinal Chemistry, 87, 894-914. Available from: [Link]
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da Silva, G. C., et al. (2018). β-Nitrostyrene Derivatives as Inhibitors of the Free Radical Polymerization. Journal of the Brazilian Chemical Society, 29(8), 1647-1655. Available from: [Link]
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Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available from: [Link]
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Li, B. (2009). (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3174. Available from: [Link]
-
Pérez-Picaso, L., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12156–12163. Available from: [Link]
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Titov, V. V., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12271. Available from: [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
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-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Fluorescence Based). Available from: [Link]
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Carter, L. G., et al. (2016). Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease. PLoS ONE, 11(11), e0166351. Available from: [Link]
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Al-Qumber, M. A. (2019). MIC values (mg/mL) of antimicrobial agents against E. coli strains. ResearchGate. Available from: [Link]
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A Senior Application Scientist's Guide to Orthogonal Analytical Techniques for the Comprehensive Characterization of Substituted Nitroalkenes
Published: January 20, 2026
Introduction: The Synthetic Versatility and Analytical Challenge of Substituted Nitroalkenes
Substituted nitroalkenes are a class of organic compounds that have garnered significant attention in the fields of organic synthesis and drug development. Their unique electronic properties, arising from the conjugation of a nitro group with a carbon-carbon double bond, render them highly reactive and versatile building blocks.[1] The strong electron-withdrawing nature of the nitro group activates the double bond, making these compounds excellent Michael acceptors and valuable precursors for the synthesis of a wide array of complex molecules, including pharmaceuticals and biologically active compounds.[1]
However, the very reactivity that makes substituted nitroalkenes synthetically valuable also presents a significant analytical challenge. The potential for isomerization (E/Z), polymerization, and the presence of closely related impurities from their synthesis necessitates a robust, multi-faceted analytical approach for their complete characterization. A single analytical technique is often insufficient to provide a complete picture of a sample's purity, identity, and stereochemistry. Therefore, the application of orthogonal analytical techniques—methods that measure different chemical or physical properties of the analyte—is crucial for ensuring the quality and reliability of these important chemical entities.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of key orthogonal analytical techniques for the comprehensive characterization of substituted nitroalkenes. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present supporting data to empower you to build a self-validating analytical workflow.
The Orthogonal Approach: A Workflow for Comprehensive Characterization
A robust analytical strategy for substituted nitroalkenes involves a combination of techniques that provide complementary information. A typical workflow would start with spectroscopic methods for initial structural confirmation and functional group analysis, followed by chromatographic techniques for separation and purity assessment, and finally, definitive structural elucidation by X-ray crystallography when suitable crystals can be obtained.
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Safety Operating Guide
Navigating the Disposal of 1-Bromo-4-(2-nitroprop-1-enyl)benzene: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its application in discovery. The final step, proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1-Bromo-4-(2-nitroprop-1-enyl)benzene, a compound that, while valuable in synthesis, requires meticulous handling due to its hazardous properties.
Understanding the Hazard Profile
This compound is a halogenated nitroalkene, a class of compounds that demands respect. Its hazard profile, as indicated by GHS classifications for structurally similar compounds, underscores the need for caution. It is recognized as being harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin and eye irritation[1]. The presence of both a bromine atom and a nitro group on the aromatic ring contributes to its reactivity and potential toxicity. Therefore, it must be treated as hazardous waste, with no exceptions.
Key Hazard Information:
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled[1]. |
| Skin Corrosion/Irritation | Causes skin irritation[1]. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation[1]. |
Given these hazards, direct disposal into sanitary sewer systems or general laboratory trash is strictly prohibited and poses a significant risk to both human health and the environment.
The Core Principle: Professional Hazardous Waste Disposal
The primary and most critical directive for the disposal of this compound is to engage a licensed and reputable hazardous waste disposal company. In-laboratory neutralization or treatment of this compound is strongly discouraged due to the potential for uncontrolled reactions and the generation of equally or more hazardous byproducts. The most common and environmentally responsible method for the final disposition of such compounds is high-temperature incineration in a specially permitted facility[2][3].
The following workflow diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable sequence for the safe handling and disposal of this compound waste.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling the waste, it is imperative to be outfitted with the correct PPE to prevent any direct contact with the chemical.
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves may offer adequate protection for incidental contact, but for any extended handling, it is advisable to consult a chemical resistance chart or the glove manufacturer's guidelines[4][5][6]. Always inspect gloves for any signs of degradation or perforation before use.
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes[1].
-
Lab Coat: A flame-retardant lab coat should be worn to protect against skin contact.
-
Respiratory Protection: All handling of this compound, including the preparation of its waste, should be conducted within a certified chemical fume hood to avoid inhalation of any dust or vapors[7].
Waste Segregation: Preventing Hazardous Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.
-
Dedicated Waste Container: Designate a specific, compatible, and clearly labeled container for this compound waste. The container should be made of a material that will not react with the chemical.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, especially with strong bases, oxidizing agents, or amines, as this could lead to hazardous reactions[8].
Labeling: Clear and Compliant Communication
Accurate and thorough labeling of hazardous waste is a regulatory requirement and crucial for the safety of all personnel who may handle the container.
-
Contents: Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Hazard Symbols: Affix the appropriate hazard pictograms (e.g., harmful/irritant).
-
Contact Information: Include the name of the principal investigator and the laboratory location.
Temporary Storage: A Safe Holding Pattern
While awaiting pickup by a waste disposal vendor, the waste container must be stored safely.
-
Location: Store the sealed container in a designated and well-ventilated hazardous waste accumulation area, away from general laboratory traffic.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.
-
Incompatible Materials: Ensure the storage area is free from incompatible materials[8].
Spill Management: Preparedness is Key
In the event of a spill, a swift and appropriate response is critical to minimize exposure and environmental contamination.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
-
PPE: Before attempting any cleanup, don the appropriate PPE as outlined above.
-
Containment: For solid spills, carefully sweep or vacuum (with a HEPA filter) the material and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material to contain and collect the spill.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
The following diagram outlines the logical steps for responding to a chemical spill of this compound.
Caption: Spill response protocol for this compound.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By adhering to these guidelines—prioritizing professional disposal, utilizing appropriate PPE, and maintaining clear and consistent waste management practices—researchers can ensure that the final chapter of this chemical's lifecycle is a safe and responsible one.
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- Novachem. (2024, February 14). 1-Bromo-4-nitrobenzene Safety Data Sheet.
- CDN Isotopes. (n.d.). Safety Data Sheet - 4-Bromonitrobenzene-d4.
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- CDH Fine Chemical. (n.d.). 1-Bromo-4-Fluorobenzene CAS No 460-00-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
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- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
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- PubMed. (2014, December 16). Formation of brominated disinfection byproducts from natural organic matter isolates and model compounds in a sulfate radical-based oxidation process.
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Personal protective equipment for handling 1-Bromo-4-(2-nitroprop-1-enyl)benzene
Comprehensive Safety & Handling Guide: 1-Bromo-4-(2-nitroprop-1-enyl)benzene
This document provides a detailed protocol for the safe handling, use, and disposal of this compound (CAS No. 131981-75-4) in a laboratory setting. As a substituted nitrostyrene, this compound presents multiple hazards that necessitate rigorous adherence to safety procedures to mitigate risks for all personnel. The following guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and informed practice.
Core Hazard Assessment
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with acute toxicity through multiple routes of exposure and severe irritation to the skin and eyes.[1] All handling procedures must be designed to prevent direct contact, inhalation, and ingestion.
The compound's hazards are summarized below:
| GHS Hazard Code | Hazard Statement | Implication for Handling |
| H302 | Harmful if swallowed | Ingestion can lead to acute toxic effects. Do not eat, drink, or smoke in the laboratory. Prevent hand-to-mouth contact. |
| H312 | Harmful in contact with skin | The compound can be absorbed through the skin, causing systemic toxicity. Dermal protection is mandatory. |
| H315 | Causes skin irritation | Direct contact can lead to inflammation, redness, and discomfort. Prolonged contact must be avoided. |
| H319 | Causes serious eye irritation | Splashes or vapors can cause significant eye damage.[1] Comprehensive eye and face protection is essential. |
| H332 | Harmful if inhaled | Inhalation of dust or vapors can lead to respiratory tract irritation and systemic toxicity.[2][3] Respiratory controls are critical. |
Data sourced from PubChem GHS Classification for (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene.[1]
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to establish a primary barrier between the researcher and the chemical. The selection of specific PPE is directly correlated with the hazards identified above.
| PPE Category | Item Specification | Rationale & Standard |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Why: Protects against splashes and vapors, preventing serious eye irritation (H319).[4][5] A face shield worn over goggles is required when handling larger quantities (>5g) or during procedures with a high splash potential (e.g., transfers, heating). Standard: Goggles must conform to EN 166 (EU) or ANSI Z87.1 (US).[4] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Why: Prevents skin contact, absorption, and irritation (H312, H315). Nitrile gloves are suitable for incidental contact. For prolonged handling or immersion, consult the manufacturer's chemical resistance chart to select an appropriate material. Always double-glove when handling neat material. |
| Body Protection | Flame-Resistant Laboratory Coat & Closed-toe Shoes | Why: Protects skin and personal clothing from contamination.[4] A flame-resistant coat is recommended as a best practice when working with organic chemicals. Shoes must be made of a non-porous material to prevent absorption in case of spills. |
| Respiratory Protection | Certified Chemical Fume Hood | Why: This is the primary engineering control to mitigate inhalation hazards (H332). All manipulations of the solid compound or its solutions must be conducted inside a properly functioning and certified chemical fume hood.[3][6] |
Operational & Disposal Plan
Safe Handling & Storage Workflow
Safe handling requires a controlled environment and deliberate, methodical actions. The following workflow is mandatory for all procedures involving this compound.
Caption: Workflow for Safe Handling of this compound.
Storage Requirements:
-
Store in a tightly sealed container to prevent sublimation or release of vapors.
-
Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[3][4]
-
Store away from incompatible substances such as strong oxidizing agents and strong bases.[2]
Emergency Procedures
Immediate and correct response to an exposure is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][6] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3] If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious and alert, give 2-4 cupfuls of water to drink.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill & Disposal Plan
Spill Cleanup: In the event of a small spill, follow these steps while wearing full PPE:
-
Remove all ignition sources from the area.[2]
-
Dampen the solid spill material with 60-70% ethanol to prevent dust from becoming airborne.[2]
-
Carefully transfer the dampened material and any contaminated absorbent paper into a sealed, labeled container for hazardous waste disposal.[2]
-
Wash the contaminated surface with 60-70% ethanol, followed by a thorough wash with soap and water.[2]
-
Do not re-enter the area until it has been verified as clean by a safety officer.[2]
Waste Disposal:
-
All waste containing this compound, including contaminated consumables (gloves, weigh paper) and reaction residues, must be treated as hazardous waste.
-
Dispose of contents and container in accordance with all local, state, and federal regulations. Do not dispose of down the drain.
-
Waste containers must be clearly labeled with the chemical name and associated hazards.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
